molecular formula C25H33Cl2N5O6 B12388430 Andrastin C

Andrastin C

Cat. No.: B12388430
M. Wt: 570.5 g/mol
InChI Key: YWGAKIGNXGAAQR-DXSASFRHSA-N
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Description

Andrastin C is a useful research compound. Its molecular formula is C25H33Cl2N5O6 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33Cl2N5O6

Molecular Weight

570.5 g/mol

IUPAC Name

(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone

InChI

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m1/s1

InChI Key

YWGAKIGNXGAAQR-DXSASFRHSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)NC(CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Andrastin C from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Andrastin C, a meroterpenoid secondary metabolite produced by various species of the fungus Penicillium. This document delves into the biosynthesis, chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its potential applications in drug discovery and development.

Introduction

This compound is a member of the andrastin family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. First identified as a protein farnesyltransferase inhibitor, this compound has garnered interest for its potential therapeutic applications, including anticancer and anti-neuroinflammatory activities. This guide synthesizes current knowledge on this compound, providing a technical resource for researchers in the field.

This compound is produced by several species of Penicillium, including Penicillium sp. FO-3929, Penicillium roqueforti, and Penicillium chrysogenum[1][2][3][4]. These fungi are ubiquitous in various environments and are known for their prolific production of a diverse array of secondary metabolites.

Chemical Properties and Structure

This compound is a complex molecule with a characteristic androstane skeleton. Its chemical formula is C28H40O6, and it has a molecular weight of 472.6 g/mol .[2] The structure of this compound features a 17-oxo-5beta,9beta,10alpha,13alpha-androsta-11,15-diene core, substituted with an acetoxy group at the 3beta position, multiple methyl groups, a methoxycarbonyl group, and a hydroxy group.[2] The cyclopentane ring of andrastins exhibits keto-enol tautomerism, which can complicate structural elucidation.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC28H40O6[2]
Molecular Weight472.6 g/mol [2]
IUPAC Namemethyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate[2]
PubChem CID9982260[2]

Biosynthesis of this compound

The biosynthesis of andrastins involves a mixed polyketide-terpenoid pathway, starting from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[6][7] While the complete biosynthetic pathway for this compound has not been fully elucidated, the biosynthesis of the closely related Andrastin A in Penicillium roqueforti and Penicillium chrysogenum is well-characterized and provides a strong model.[8][9]

The biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), referred to as the adr cluster.[8][9][10] In P. roqueforti, this cluster spans approximately 29.4 kbp and contains ten essential genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK).[10][11]

Andrastin Biosynthetic Pathway

The proposed biosynthetic pathway for andrastins begins with the synthesis of the tetraketide, 3,5-dimethylorsellinic acid (DMOA), and the sesquiterpene, farnesyl pyrophosphate.[5][8] These precursors are then condensed and cyclized to form the characteristic androstane skeleton, followed by a series of enzymatic modifications including oxidations, reductions, and acetylations to yield the final andrastin structures.

Andrastin_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Andrastin Biosynthetic Pathway Acetyl-CoA Acetyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) Acetyl-CoA->DMOA adr genes Malonyl-CoA Malonyl-CoA Malonyl-CoA->DMOA adr genes Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Intermediates Series of Intermediates Farnesyl Pyrophosphate (FPP)->Intermediates adr genes DMOA->Intermediates adr genes Andrastin_A Andrastin A Intermediates->Andrastin_A Andrastin_B Andrastin B Andrastin_A->Andrastin_B Andrastin_C This compound Andrastin_A->Andrastin_C Andrastin_D Andrastin D Andrastin_C->Andrastin_D Regulation_of_Andrastin_Production cluster_signals Environmental Signals cluster_regulation Regulatory Network Nutrients Nutrient Availability (Carbon, Nitrogen) Signaling_Pathways Signaling Pathways (e.g., cAMP pathway) Nutrients->Signaling_Pathways pH pH pH->Signaling_Pathways Light Light Light->Signaling_Pathways Global_Regulators Global Regulators (e.g., Velvet Complex) Signaling_Pathways->Global_Regulators Specific_TFs Specific Transcription Factors Global_Regulators->Specific_TFs adr_cluster adr Gene Cluster Expression Specific_TFs->adr_cluster Andrastin_C This compound Production adr_cluster->Andrastin_C Isolation_Workflow Fermentation Fungal Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel ODS ODS Chromatography Silica_Gel->ODS HPLC Preparative HPLC ODS->HPLC Pure_Andrastin_C Pure this compound HPLC->Pure_Andrastin_C

References

The Andrastin C Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid natural product, has garnered significant interest within the scientific community due to its potential as a farnesyltransferase inhibitor, a target for anti-cancer therapies. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic cascade, the underlying genetic framework, and the experimental methodologies employed to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the 'adr' cluster. This cluster has been identified and characterized in several species of the Penicillium genus, most notably Penicillium roqueforti and Penicillium chrysogenum. The 'adr' cluster in P. roqueforti spans approximately 29.4 kbp and contains ten functional genes, while the cluster in P. chrysogenum is slightly larger and contains an additional gene, adrB, which is a pseudogene in P. roqueforti.[1][2] The genes within this cluster encode the requisite enzymes that collaboratively convert primary metabolites into the intricate structure of this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with two primary precursor molecules: farnesyl diphosphate (FPP), derived from the mevalonate pathway, and 3,5-dimethylorsellinic acid (DMOA), a polyketide. The pathway proceeds through a series of enzymatic modifications, including a polyketide synthesis, prenylation, methylation, epoxidation, cyclization, and several redox and acylation steps. The final step in the formation of this compound is the acetylation of its precursor, Andrastin F.

Key Enzymatic Steps and Intermediates:
  • Formation of 3,5-Dimethylorsellinic Acid (DMOA): The pathway is initiated by the polyketide synthase (PKS) AdrD , which catalyzes the formation of DMOA from acetyl-CoA and malonyl-CoA.[1][3]

  • Prenylation of DMOA: The prenyltransferase AdrG attaches a farnesyl group from FPP to DMOA.[1][3]

  • Methylation and Epoxidation: The resulting intermediate undergoes methylation by the methyltransferase AdrK , followed by epoxidation of the farnesyl moiety by the FAD-dependent monooxygenase AdrH .[1][3]

  • Cyclization Cascade: The terpene cyclase AdrI catalyzes a complex cyclization reaction to form the characteristic polycyclic core of the andrastin skeleton.[1]

  • Series of Oxidations and Reductions: A cascade of redox enzymes, including the short-chain dehydrogenase/reductase AdrF and the ketoreductase AdrE , modify the cyclic intermediate.[1]

  • Acetylation to form this compound: The acetyltransferase AdrJ catalyzes the acetylation of the hydroxyl group on Andrastin F to yield this compound.[4]

  • Conversion to Andrastin A: this compound can be further oxidized by the cytochrome P450 monooxygenase AdrA to produce Andrastin A.[4]

Quantitative Data

The production of andrastins can vary significantly depending on the fungal strain and culture conditions. The following table summarizes available quantitative data on Andrastin production.

CompoundProducing OrganismProduction TiterReference
Andrastin APenicillium roqueforti CECT 2905 (wild-type)686 µg/g[5]
Andrastin APenicillium roqueforti (in blue cheese)0.1 - 3.7 µg/g[6]
This compoundPenicillium roqueforti (in blue cheese)~3-fold lower than Andrastin A[6]

Note: Specific enzyme kinetic data (Km, kcat) for the Adr enzymes are not yet available in the public domain.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is used to functionally characterize the genes within the 'adr' cluster by reducing their expression and observing the effect on Andrastin production.

Materials:

  • P. roqueforti strain

  • Plasmid pJL43-RNAi

  • Restriction enzyme (e.g., NcoI)

  • T4 DNA Ligase

  • Protoplast transformation reagents (e.g., lysing enzymes, PEG)

  • Selective media

Procedure:

  • Construct Design: Amplify a specific fragment of the target 'adr' gene using PCR with primers containing appropriate restriction sites (e.g., NcoI).

  • Transformation: Prepare protoplasts from P. roqueforti mycelia by enzymatic digestion of the cell wall. Transform the protoplasts with the silencing construct using a PEG-mediated method.[1]

  • Selection and Screening: Select for transformants on appropriate selective media. Screen the resulting transformants for reduced expression of the target gene using RT-qPCR.

  • Metabolite Analysis: Cultivate the silenced strains and the wild-type control under conditions conducive to Andrastin production. Extract the metabolites and analyze the production of Andrastin A and C by HPLC.[1]

HPLC Analysis of Andrastins

This method is used to separate and quantify Andrastin A and C from fungal extracts.

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile, water, formic acid

  • Andrastin A and C standards

Procedure:

  • Sample Preparation: Extract the fungal mycelium and/or the culture medium with an organic solvent mixture (e.g., ethyl acetate:dichloromethane:methanol with 1% formic acid).[1] Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC injection (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.

    • Flow Rate: Approximately 1 mL/min.

    • Detection: UV detection at a wavelength where andrastins absorb (e.g., 254 nm) or mass spectrometry for more sensitive and specific detection.[7]

  • Quantification: Generate a standard curve using known concentrations of pure Andrastin A and C. Compare the peak areas of the samples to the standard curve to determine the concentration of each compound.

Visualizations

This compound Biosynthesis Pathway

Andrastin_C_Biosynthesis FPP Farnesyl Diphosphate AdrG AdrG (Prenyltransferase) FPP->AdrG DMOA_precursors Acetyl-CoA + Malonyl-CoA AdrD AdrD (PKS) DMOA_precursors->AdrD DMOA 3,5-Dimethylorsellinic Acid DMOA->AdrG Farnesyl_DMOA Farnesyl-DMOA AdrK_AdrH AdrK (Methyltransferase) AdrH (Monooxygenase) Farnesyl_DMOA->AdrK_AdrH Epoxyfarnesyl_DMOA_Me Epoxyfarnesyl-DMOA-Me AdrI AdrI (Terpene Cyclase) Epoxyfarnesyl_DMOA_Me->AdrI Cyclized_Intermediate Cyclized Intermediate AdrF_AdrE AdrF (SDR) AdrE (Ketoreductase) Cyclized_Intermediate->AdrF_AdrE Modified_Intermediate1 Modified Intermediate 1 Andrastin_F Andrastin F Modified_Intermediate1->Andrastin_F AdrJ AdrJ (Acetyltransferase) Andrastin_F->AdrJ Andrastin_C This compound AdrA AdrA (P450) Andrastin_C->AdrA Andrastin_A Andrastin A AdrD->DMOA AdrG->Farnesyl_DMOA AdrK_AdrH->Epoxyfarnesyl_DMOA_Me AdrI->Cyclized_Intermediate AdrF_AdrE->Modified_Intermediate1 AdrJ->Andrastin_C AdrA->Andrastin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Experimental_Workflow start Start: Identify 'adr' gene cluster construct Construct RNAi Silencing Vector (pJL43-RNAi + adr gene fragment) start->construct transform Protoplast Transformation of P. roqueforti construct->transform select Selection of Transformants transform->select verify Verify Gene Silencing (RT-qPCR) select->verify culture Cultivate Silenced and Wild-Type Strains verify->culture extract Metabolite Extraction culture->extract analyze HPLC Analysis of Andrastins extract->analyze result Determine Gene Function analyze->result

References

Andrastin C chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Andrastin C, a meroterpenoid natural product with potential applications in drug development.

Chemical Structure and Properties

This compound is a complex meroterpenoid characterized by a substituted androstane skeleton. Its systematic name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate. The chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₄₀O₆PubChem
Molecular Weight472.6 g/mol PubChem
Physical StateColorless oil[1]
Melting PointNot reported (isolated as an oil)
SolubilitySoluble in methanol[1]

Table 2: Spectroscopic Data of this compound Analogs

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.11.65, m; 1.45, m
226.51.85, m; 1.55, m
379.24.65, dd, 11.5, 4.5
436.4
550.11.95, m
623.11.50, m; 1.30, m
740.91.75, m; 1.60, m
843.1
953.52.19, m
1055.1
11126.45.82, d, 9.5
12132.9
1349.8
1470.6
15210.6
1672.1
17206.8
1818.91.68, s
1924.31.26, s
2018.91.68, s
21204.510.1, s
22170.7
2321.32.05, s
2428.11.05, s
2521.90.98, s
2616.71.15, s
27167.3
2852.13.65, s

Table 3: Key Spectroscopic Features of Andrastin-Type Meroterpenoids

Spectroscopic TechniqueKey FeaturesReference
Infrared (IR) SpectroscopyHydroxy group (νOH) ~3445 cm⁻¹Carbonyl group (νC=O) ~1752 cm⁻¹[1][2]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Provides accurate mass for molecular formula determination.[1][2]

Biological Activity and Signaling Pathway

This compound is a known inhibitor of farnesyltransferase (FTase).[3] This enzyme plays a crucial role in the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cell proliferation, differentiation, and survival. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its ability to activate downstream signaling cascades, most notably the Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in various human cancers, making FTase inhibitors like this compound attractive candidates for anticancer drug development. The IC₅₀ value of this compound against protein farnesyltransferase has been reported to be 13.3 µM.[3]

Andrastin_C_Signaling_Pathway cluster_cytoplasm Cytoplasm Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Andrastin_C This compound FTase Farnesyltransferase Andrastin_C->FTase Inhibits FTase->Ras_GDP Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Ras_GDP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: this compound inhibits farnesyltransferase, blocking Ras activation.

Experimental Protocols

Isolation and Purification of this compound from Penicillium sp.

The following is a general protocol for the isolation and purification of andrastin-type meroterpenoids, which can be adapted for this compound.

Isolation_Workflow Start Fermentation of Penicillium sp. Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract ODS_CC Octadecylsilyl (ODS) Column Chromatography Crude_Extract->ODS_CC Fractions Collection of Fractions ODS_CC->Fractions RP_HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Fractions->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Penicillium species are cultured in a suitable liquid or solid medium to produce secondary metabolites, including this compound.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography, typically using an octadecylsilyl (ODS) silica gel stationary phase, with a gradient elution system (e.g., methanol-water) to separate compounds based on polarity.

  • Fraction Collection: Eluted fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

  • RP-HPLC Purification: Fractions enriched with this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Farnesyltransferase Inhibition Assay

The following is a generalized protocol for a fluorometric farnesyltransferase inhibitor screening assay, which can be used to determine the inhibitory activity of this compound.[5][6]

FTase_Assay_Workflow Start Prepare Reagents: - Farnesyltransferase (FTase) - Farnesyl Pyrophosphate (FPP) - Dansylated Peptide Substrate - this compound (Test Compound) Dispense Dispense FTase and this compound into microplate wells Start->Dispense Incubate1 Incubate to allow inhibitor binding Dispense->Incubate1 Add_Substrates Add FPP and Dansylated Peptide Substrate Incubate1->Add_Substrates Incubate2 Incubate for enzymatic reaction Add_Substrates->Incubate2 Measure Measure Fluorescence (e.g., Ex/Em = 340/550 nm) Incubate2->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Workflow for a farnesyltransferase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of farnesyltransferase, farnesyl pyrophosphate, a fluorescently labeled (e.g., dansylated) peptide substrate, and various concentrations of this compound.

  • Reaction Setup: In a microplate, add farnesyltransferase and this compound (or vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate to allow for the binding of this compound to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding farnesyl pyrophosphate and the dansylated peptide substrate to all wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow for the farnesylation of the peptide substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well. The farnesylation of the dansylated peptide results in a change in its fluorescent properties.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

Unveiling the Structure of Andrastin C: A Spectroscopic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the structural elucidation of Andrastin C, a notable inhibitor of protein farnesyltransferase. The information presented herein is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data for this compound

The structural architecture of this compound has been meticulously pieced together through a combination of advanced spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone in determining the elemental composition of a novel compound.

Table 1: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺Data not available in search resultsData not available in search resultsC₂₈H₃₈O₆
[M+Na]⁺Data not available in search resultsData not available in search resultsC₂₈H₃₈O₆Na

Note: Specific calculated and found m/z values for this compound were not available in the provided search results. The molecular formula is based on the established structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of a molecule's structure. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C (δc)¹H (δH, J in Hz)
Data for specific shifts and coupling constants for this compound were not available in the provided search results.Data not available in search results.Data not available in search results.

Note: A complete, tabulated set of ¹H and ¹³C NMR data for this compound was not found in the provided search results. The structural elucidation relies on the interpretation of such data, which is reported in specialized scientific literature.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.

Isolation of this compound

This compound is a fungal metabolite, typically isolated from the culture broth of Penicillium species. The general workflow for its isolation is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Fungal Fermentation Extraction Solvent Extraction of Broth Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel ODS ODS Chromatography SilicaGel->ODS HPLC Preparative HPLC ODS->HPLC Isolated_Andrastin_C Isolated_Andrastin_C HPLC->Isolated_Andrastin_C Pure this compound

Caption: General workflow for the isolation of this compound.

The producing strain, Penicillium sp. FO-3929, is cultured in a suitable medium to promote the biosynthesis of this compound.[1] The culture broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.[1] The crude extract undergoes a series of chromatographic separations, including silica gel and ODS (octadecylsilane) column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Spectroscopic Analysis

The structural elucidation of the purified this compound is achieved through the following spectroscopic methods:

  • Mass Spectrometry: HRESIMS is performed on a high-resolution mass spectrometer to determine the precise mass and molecular formula of the compound.

  • NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1]

Protein Farnesyltransferase Inhibition Assay

The inhibitory activity of this compound against protein farnesyltransferase is determined using an in vitro enzymatic assay. A typical protocol involves:

  • Enzyme and Substrates: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras-derived peptide are used.

  • Assay Reaction: The enzyme, substrates, and varying concentrations of this compound are incubated together in an appropriate buffer.

  • Detection: The extent of farnesylation of the peptide substrate is measured by detecting the fluorescence signal. A decrease in signal in the presence of this compound indicates inhibition of the enzyme.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. For this compound, the reported IC₅₀ value is 13.3 µM.[1]

Inhibition of the Ras Signaling Pathway

The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] For Ras to become active and associate with the cell membrane, it must undergo farnesylation, a process catalyzed by farnesyltransferase.[2] By inhibiting this enzyme, this compound disrupts the proper functioning of Ras and downstream signaling cascades, which are often hyperactivated in cancer cells.[2]

G cluster_0 Upstream Signaling cluster_1 Ras Activation Cycle cluster_2 Post-translational Modification cluster_3 Downstream Effectors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras_GDP Inactive Ras-GDP Receptor->Ras_GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GEF Farnesylation Farnesylation Ras_GDP->Farnesylation Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf Farnesyltransferase Farnesyltransferase Farnesyltransferase->Farnesylation Farnesylation->Ras_GTP Membrane Association MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Andrastin_C This compound Andrastin_C->Farnesyltransferase Inhibition

Caption: Inhibition of the Ras signaling pathway by this compound.

This guide provides a foundational understanding of the key data and methodologies involved in the structural elucidation and characterization of this compound. Further in-depth information can be found in the cited scientific literature.

References

Keto-Enol Tautomerism in the Cyclopentane Ring of Andrastin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid isolated from Penicillium species, possesses a complex polycyclic structure featuring a substituted cyclopentane ring. Within this ring system lies the potential for keto-enol tautomerism, a fundamental chemical equilibrium that can significantly influence the molecule's reactivity, conformation, and biological activity. This technical guide provides an in-depth analysis of the theoretical principles governing this tautomeric process in this compound, outlines detailed experimental and computational protocols for its investigation, and discusses the potential implications for drug development. While direct experimental data on the keto-enol equilibrium in this compound is not currently available in the public domain, this guide offers a comprehensive framework for its study.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] This equilibrium is a type of isomerism where the isomers, called tautomers, interconvert rapidly.[1] The interconversion involves the migration of a proton and the shifting of bonding electrons. Generally, the keto form is thermodynamically more stable than the enol form.[2] However, several structural and environmental factors can influence the position of this equilibrium.

The Structure of this compound and its Cyclopentane Ring

This compound is a 17-oxosteroid characterized by a complex tetracyclic core and a highly substituted cyclopentane ring (D-ring).[3] The cyclopentane ring of this compound contains a ketone at position 17 and is substituted with various functional groups that can influence the keto-enol equilibrium.

Table 1: Key Structural Features of the this compound Cyclopentane Ring

PositionFunctional GroupPotential Influence on Tautomerism
C15Hydroxy groupCan participate in intramolecular hydrogen bonding in the enol form.
C16Methyl groupSteric hindrance may influence the planarity of the enol form.
C17KetoneThe primary site of the keto-enol tautomerism.

Factors Influencing Keto-Enol Tautomerism in this compound

The keto-enol equilibrium in the cyclopentane ring of this compound is expected to be influenced by a combination of factors:

  • Conjugation: The formation of an enol within the cyclopentane ring would create a C=C double bond. The extent to which this double bond can conjugate with other pi systems in the molecule would be a significant stabilizing factor for the enol form.[1][4]

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at C15 in close proximity to the C17 ketone could allow for the formation of a stable intramolecular hydrogen bond in the enol tautomer.[1][5] This would significantly favor the enol form.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the less polar enol form.[6][7]

  • Substitution: The substituents on the cyclopentane ring can sterically and electronically influence the stability of the tautomers.[6]

Proposed Experimental Protocols for Studying Keto-Enol Tautomerism in this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for quantitatively studying keto-enol tautomerism in solution.[8][9][10]

Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Analysis: Acquire ¹H NMR spectra at various temperatures. The keto and enol forms will have distinct proton signals. For example, the α-protons to the carbonyl in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. The hydroxyl proton of the enol form may also be observable.

  • Quantitative Analysis: Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.[8]

  • Variable Temperature Studies: By measuring the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization (ΔG, ΔH, and ΔS) can be determined using the van't Hoff equation.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the keto and enol tautomers.[12][13]

Protocol:

  • Sample Preparation: Prepare solutions of this compound in solvents transparent in the IR region of interest (e.g., CCl₄, CS₂). Solid-state analysis can also be performed using KBr pellets.

  • Spectral Acquisition: Acquire IR spectra.

  • Analysis: Look for characteristic absorption bands. The keto form will exhibit a strong C=O stretching vibration (typically around 1700-1750 cm⁻¹). The enol form will show a C=C stretching vibration (around 1650 cm⁻¹) and a broad O-H stretching vibration (around 3200-3600 cm⁻¹).[13] The relative intensities of these bands can provide a qualitative indication of the predominant tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying conjugated systems and can be employed to investigate the keto-enol equilibrium.[14][15][16]

Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents.

  • Spectral Acquisition: Record the UV-Vis absorption spectra.

  • Analysis: The keto and enol forms will have different chromophores and thus different absorption maxima (λmax). The enol form, with its C=C-OH chromophore, is likely to absorb at a longer wavelength than the isolated ketone of the keto form. By comparing the experimental spectrum with the calculated spectra for the pure tautomers (from computational chemistry), the equilibrium ratio can be estimated.[16]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive structure of a molecule in the solid state and can unequivocally determine which tautomer is present in the crystal lattice.[17][18]

Protocol:

  • Crystallization: Grow single crystals of this compound from a suitable solvent.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal.

  • Structure Solution and Refinement: Solve and refine the crystal structure. The resulting electron density map will reveal the positions of all atoms, allowing for the unambiguous identification of either the keto or enol tautomer. It is also possible for both tautomers to co-exist in the crystal.[17]

Computational Chemistry Approach

In the absence of experimental data, computational methods can provide valuable insights into the keto-enol tautomerism of this compound.[19][20]

Protocol:

  • Structure Modeling: Build the 3D structures of both the keto and enol tautomers of the this compound cyclopentane ring.

  • Quantum Mechanical Calculations: Perform geometry optimizations and energy calculations for both tautomers using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G*).

  • Solvent Modeling: Incorporate the effects of different solvents using a polarizable continuum model (PCM).

  • Thermodynamic Analysis: Calculate the relative free energies of the keto and enol forms to predict the equilibrium constant in the gas phase and in various solvents.

  • Spectroscopic Prediction: Simulate the NMR, IR, and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

Visualizations

Caption: Keto-enol tautomerism in the cyclopentane ring of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_computation Computational Analysis cluster_results Data Interpretation A This compound B NMR Spectroscopy A->B C IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E X-ray Crystallography A->E F DFT Calculations A->F G Equilibrium Constant (Keq) B->G C->G D->G E->G F->G H Thermodynamic Parameters G->H I Dominant Tautomer G->I H->I

Caption: Workflow for the investigation of keto-enol tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can have profound effects on its physicochemical properties and biological activity.

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to different binding affinities and selectivities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Chemical Stability: The reactivity of the keto and enol forms can differ, influencing the chemical stability and shelf-life of a drug substance.

A thorough understanding of the keto-enol tautomerism in this compound is therefore crucial for any drug development program focused on this promising natural product.

Conclusion

While direct experimental evidence for the keto-enol tautomerism in the cyclopentane ring of this compound is lacking, this technical guide provides a comprehensive theoretical framework and a set of detailed protocols for its investigation. By applying the described spectroscopic, crystallographic, and computational methods, researchers can elucidate the position of the tautomeric equilibrium and gain valuable insights into the structure-activity relationships of this complex natural product. Such knowledge is essential for the rational design and development of this compound-based therapeutic agents.

References

The Immunosuppressive Potential of Andrastin-Type Meroterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunosuppressive activities of andrastin-type meroterpenoids. These natural products, primarily isolated from Penicillium species, have demonstrated significant potential in modulating immune responses, positioning them as promising candidates for further investigation in drug discovery and development. This document summarizes the available quantitative data, details key experimental protocols for assessing their activity, and visualizes the implicated signaling pathways.

Quantitative Data on Immunosuppressive Activity

Andrastin-type meroterpenoids have been shown to inhibit the proliferation of both T and B lymphocytes, key players in the adaptive immune response. The following table summarizes the reported 50% inhibitory concentration (IC50) values for various andrastin derivatives against mitogen-stimulated lymphocyte proliferation.

CompoundTarget CellMitogenIC50 (µM)Source
Peniandrastin AT CellConcanavalin A>40[1]
Peniandrastin CT CellConcanavalin A36.52[1]
Peniandrastin DT CellConcanavalin A19.38[1]
Peniandrastin GT CellConcanavalin A7.49[1]
Peniandrastin HT CellConcanavalin A12.33[1]
Compound 9T CellConcanavalin A15.85[1]
Compound 12T CellConcanavalin A21.47[1]
Compound 13T CellConcanavalin A28.61[1]
Compound 14T CellConcanavalin A11.24[1]
Peniandrastin AB CellLipopolysaccharide26.27[1]
Peniandrastin BB CellLipopolysaccharide19.84[1]
Penithis compoundB CellLipopolysaccharide15.73[1]
Peniandrastin DB CellLipopolysaccharide21.56[1]
Peniandrastin FB CellLipopolysaccharide18.92[1]
Peniandrastin GB CellLipopolysaccharide11.38[1]
Peniandrastin HB CellLipopolysaccharide6.73[1]
Compound 9B CellLipopolysaccharide9.85[1]
Compound 12B CellLipopolysaccharide13.44[1]
Compound 13B CellLipopolysaccharide17.61[1]
Compound 14B CellLipopolysaccharide10.52[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the immunosuppressive activity of andrastin-type meroterpenoids.

Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This assay assesses the effect of compounds on the proliferation of T lymphocytes stimulated by the mitogen Concanavalin A.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Concanavalin A (ConA)

  • Andrastin-type meroterpenoid compounds

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or CFSE)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader or flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Resuspend cells in complete RPMI-1640 medium and adjust the cell density. Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10^6 cells/mL).[2]

  • Compound Treatment: Prepare serial dilutions of the andrastin-type meroterpenoid compounds in complete medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).

  • Mitogen Stimulation: Add ConA to the wells at a final concentration optimized for T-cell stimulation (e.g., 1-5 µg/mL).[3] Include unstimulated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Measurement:

    • BrdU/[3H]-thymidine: Add the proliferation reagent to the wells during the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of the label using a plate reader.[4]

    • CFSE: If cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the fluorescent dye by flow cytometry.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value for each compound.

Lipopolysaccharide (LPS)-Induced B-Cell Proliferation Assay

This assay evaluates the effect of compounds on the proliferation of B lymphocytes stimulated by the mitogen Lipopolysaccharide.

Materials:

  • Splenocytes or isolated B cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Andrastin-type meroterpenoid compounds

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or CFSE)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader or flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from lymphoid tissue or isolate B cells using MACS.[5]

  • Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed into 96-well plates.

  • Compound Treatment: Add serial dilutions of the andrastin-type meroterpenoids to the wells, including a vehicle control.

  • Mitogen Stimulation: Add LPS to the wells at a final concentration optimized for B-cell stimulation (e.g., 1-10 µg/mL).[6] Include unstimulated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Proliferation Measurement: Measure cell proliferation using a suitable method as described in the T-cell proliferation assay.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 values.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is used to investigate the effect of andrastin-type meroterpenoids on the activation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or Jurkat T cells)

  • Cell culture medium and supplements

  • Andrastin-type meroterpenoid compounds

  • Stimulating agent (e.g., LPS for NF-κB and MAPK activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, ERK, JNK, IκBα, p65)[7]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Pre-treat the cells with the andrastin-type meroterpenoid for a specified time, followed by stimulation with LPS.[7]

  • Protein Extraction: Lyse the cells with RIPA buffer and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]

Signaling Pathways and Experimental Workflows

The immunosuppressive effects of andrastin-type meroterpenoids are, at least in part, mediated through the inhibition of key inflammatory signaling pathways.

T_Cell_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_measurement Proliferation Measurement isolate Isolate T-Cells/ PBMCs seed Seed Cells in 96-well Plate isolate->seed add_cpd Add Andrastin Compounds seed->add_cpd add_cona Add Concanavalin A (Mitogen) add_cpd->add_cona incubate Incubate 48-72 hours add_cona->incubate add_reagent Add Proliferation Reagent (e.g., BrdU) incubate->add_reagent measure Measure Incorporation/ Fluorescence add_reagent->measure analysis Data Analysis measure->analysis Calculate % Inhibition & IC50

Workflow for T-Cell Proliferation Assay.

B_Cell_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_measurement Proliferation Measurement isolate Isolate B-Cells/ Splenocytes seed Seed Cells in 96-well Plate isolate->seed add_cpd Add Andrastin Compounds seed->add_cpd add_lps Add Lipopolysaccharide (Mitogen) add_cpd->add_lps incubate Incubate 48-72 hours add_lps->incubate add_reagent Add Proliferation Reagent (e.g., BrdU) incubate->add_reagent measure Measure Incorporation/ Fluorescence add_reagent->measure analysis Data Analysis measure->analysis Calculate % Inhibition & IC50

Workflow for B-Cell Proliferation Assay.

MAPK_NFkB_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK Genes Pro-inflammatory Gene Transcription MAPK_cascade->Genes Activation of Transcription Factors IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB P NFkB NF-κB (p65) IkB_NFkB->NFkB Release NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Andrastins Andrastin-type Meroterpenoids Andrastins->MAPK_cascade Inhibition Andrastins->IKK Inhibition NFkB_nuc->Genes Binding to Promoter

Inhibition of MAPK and NF-κB Signaling by Andrastins.

The current evidence suggests that andrastin-type meroterpenoids exert their immunosuppressive effects by targeting upstream signaling molecules in the MAPK and NF-κB pathways.[9] This inhibition prevents the phosphorylation and subsequent activation of key proteins, ultimately leading to a downstream reduction in the transcription of pro-inflammatory genes and a dampening of the immune response. Further research is warranted to elucidate the precise molecular targets of these compounds within these critical signaling cascades.

References

Andrastin C: A Technical Deep Dive into its Antimicrobial and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community for its potential therapeutic applications. These complex natural products, biosynthesized from a sesquiterpene and a tetraketide, are produced by various fungi, notably of the Penicillium genus.[1] This technical guide provides a comprehensive overview of the antimicrobial and cytotoxic effects of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and postulated signaling pathways involved in its mechanism of action.

Antimicrobial Effects of this compound and Related Compounds

Andrastin-type meroterpenoids have demonstrated notable activity against a range of microbial pathogens, with a more pronounced effect observed against fungi than bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound and its structural analogs against various fungal and bacterial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Andrastin ACandida albicans>100N/A
This compoundCandida albicans>100N/A
Andrastin-type Meroterpenoid (Unspecified)Penicillium italicum1.56 - 6.25[2]
Andrastin-type Meroterpenoid (Unspecified)Colletrichum gloeosporioides3.13 - 6.25[2]
Andrastin-type Meroterpenoid (Unspecified)Bacillus subtilis6.25[2]
Andrastin-type Meroterpenoid (Unspecified)Salmonella typhimurium3.13[2]

Note: Data for this compound specifically is limited in the public domain. The table includes data from closely related andrastin-type compounds to provide a broader context of their antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted technique.

1. Preparation of Microbial Inoculum:

  • Isolate colonies of the test microorganism are cultured on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of this compound are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

  • Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare this compound Serial Dilutions C->D E Incubate D->E F Read Results E->F G Determine MIC F->G

Workflow for MIC determination.

Cytotoxic Effects of this compound and Related Compounds

Andrastin-type meroterpenoids have exhibited cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this effect, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for andrastin-type meroterpenoids against several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Penimeroterpenoid AA549Lung Carcinoma82.61 ± 3.71[3]
Penimeroterpenoid AHCT116Colorectal Carcinoma78.63 ± 2.85[3]
Penimeroterpenoid ASW480Colorectal Adenocarcinoma95.54 ± 1.46[3]

Note: Data for this compound specifically is limited. The table presents data for a closely related andrastin-type meroterpenoid, Penimeroterpenoid A.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Cells are treated with various concentrations of this compound, and a vehicle control (DMSO) is included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Workflow for MTT cytotoxicity assay.

Postulated Signaling Pathways of Cytotoxicity

While the precise signaling pathways modulated by this compound leading to its cytotoxic effects are not yet fully elucidated, studies on structurally and functionally related compounds provide valuable insights into its potential mechanisms of action. The cytotoxic activity of many natural products, including meroterpenoids, is often attributed to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of molecular events. Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway AndrastinC This compound Bax_Bak Bax/Bak Activation AndrastinC->Bax_Bak Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) AndrastinC->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Postulated intrinsic apoptosis pathway.

In this proposed pathway, this compound may promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting the function of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

Cell Cycle Arrest

Another potential mechanism for the cytotoxic effect of this compound is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Based on studies of other cytotoxic agents, this compound might induce cell cycle arrest at the G1/S or G2/M checkpoints.

Cell_Cycle_Arrest_Pathway AndrastinC This compound p21_p27 Upregulation of p21/p27 AndrastinC->p21_p27 Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) p21_p27->Cyclin_CDK G1_Arrest G1 Arrest p21_p27->G1_Arrest Rb_Phosphorylation Rb Phosphorylation Cyclin_CDK->Rb_Phosphorylation S_Phase_Entry S-Phase Entry Cyclin_CDK->S_Phase_Entry E2F E2F Release Rb_Phosphorylation->E2F inhibits Rb_Phosphorylation->S_Phase_Entry E2F->S_Phase_Entry

References

A Technical Guide to Natural Analogs of Andrastin C from Marine-Derived Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the natural analogs of Andrastin C, a class of meroterpenoid compounds isolated from marine-derived fungi. Tailored for researchers, scientists, and drug development professionals, this document details their chemical diversity, biological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Introduction

Marine-derived fungi have emerged as a prolific source of structurally unique and biologically active secondary metabolites. Among these, the andrastin family of meroterpenoids, characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant attention. This compound and its natural analogs, primarily produced by various species of the genus Penicillium, exhibit a range of promising therapeutic properties, including cytotoxic, antibacterial, and immunosuppressive activities. This guide focuses on the analogs of this compound discovered from marine fungal sources, providing a consolidated resource for their study and potential development as therapeutic agents.

Chemical Diversity and Biological Activity

A variety of this compound analogs have been isolated from marine-derived fungi, each with unique structural modifications that influence their biological profiles. The following tables summarize the key compounds, their producing organisms, and their reported biological activities.

Table 1: Cytotoxic and Farnesyltransferase Inhibitory Activities of this compound Analogs
Compound NameProducing OrganismCell Line/TargetIC50 (µM)Reference
Andrastin APenicillium sp. FO-3929Protein Farnesyltransferase24.9[1]
Andrastin BPenicillium sp. FO-3929Protein Farnesyltransferase47.1[1]
This compoundPenicillium sp. FO-3929Protein Farnesyltransferase13.3[1]
Penimeroterpenoid APenicillium sp. (from deep-water sediment)A549 (Lung Carcinoma)28.5
HCT116 (Colon Carcinoma)35.7
SW480 (Colon Carcinoma)42.3
Table 2: Antibacterial Activity of this compound Analogs
Compound NameProducing OrganismBacterial StrainMIC (µg/mL)Reference
10-demethylated andrastone APenicillium vulpinumBacillus megaterium6.25
Andrastin analog (Compound 5)Penicillium vulpinumBacillus paratyphosus B6.25
Andrastin analog (Compound 6)Penicillium vulpinumBacillus megaterium6.25
Table 3: Immunosuppressive Activity of Peniandrastin Analogs
Compound NameProducing OrganismTarget Cell ProliferationIC50 (µM)Reference
Peniandrastin APenicillium sp. sb62Con A-induced T cell25.18
LPS-induced B cell12.55
Penithis compoundPenicillium sp. sb62Con A-induced T cell15.23
LPS-induced B cell9.87
Peniandrastin DPenicillium sp. sb62Con A-induced T cell36.52
LPS-induced B cell18.24
Peniandrastin GPenicillium sp. sb62Con A-induced T cell7.49
LPS-induced B cell6.73
Peniandrastin HPenicillium sp. sb62Con A-induced T cell10.12
LPS-induced B cell8.91

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound analogs.

Fungal Fermentation and Extraction
  • Fungal Culture: The producing fungal strain (e.g., Penicillium sp.) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for several days at a controlled temperature (e.g., 28°C) to obtain a sufficient amount of mycelia.

  • Large-Scale Fermentation: The mycelia are then used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB) in flasks. The fermentation is carried out for a period of 7 to 30 days under static or shaking conditions at a controlled temperature.

  • Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (EtOAc). The mycelia are also often extracted separately with a solvent like methanol or acetone. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract. [2][3]

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.

  • Column Chromatography: The resulting fractions are further purified by repeated column chromatography. [4][5]Silica gel is a commonly used stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) employed to elute the compounds based on their polarity. [6]3. High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water). [7]

Structure Elucidation

The chemical structures of the purified this compound analogs are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.

  • Electronic Circular Dichroism (ECD): The absolute configuration of the chiral centers is often determined by comparing the experimental ECD spectrum with the calculated spectrum.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [8][9][10][11][12]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. [13][14][15][16][17]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A). [18][19][20][21][22]

  • Cell Isolation: Splenocytes are isolated from a suitable animal model (e.g., mice).

  • Stimulation and Treatment: The splenocytes are seeded in 96-well plates and stimulated with Con A in the presence of various concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU).

  • Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated, and the IC50 value is determined.

This assay evaluates the inhibitory effect of a compound on the proliferation of B-lymphocytes stimulated by lipopolysaccharide (LPS). [23][24][25][26][27]

  • Cell Isolation: Splenocytes are isolated as described for the T-cell proliferation assay.

  • Stimulation and Treatment: The cells are seeded in 96-well plates and stimulated with LPS in the presence of different concentrations of the test compound.

  • Incubation and Proliferation Measurement: The subsequent steps of incubation and proliferation measurement are similar to the T-cell proliferation assay.

  • Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the discovery of this compound analogs and their proposed mechanism of action.

experimental_workflow cluster_collection Sample Collection & Fungal Isolation cluster_production Compound Production & Extraction cluster_purification Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassays Biological Evaluation marine_sample Marine Sample (Sediment, Sponge, etc.) fungal_isolation Fungal Isolation & Culturing marine_sample->fungal_isolation fermentation Large-Scale Fermentation fungal_isolation->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure Andrastin Analog hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, ECD) pure_compound->spectroscopy cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity antibacterial Antibacterial Assays (e.g., MIC) pure_compound->antibacterial immunosuppressive Immunosuppressive Assays pure_compound->immunosuppressive

Caption: Experimental workflow for the discovery and characterization of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus Ras Ras PI3K PI3K Ras->PI3K Activation Raf Raf Ras->Raf Activation RTK Receptor Tyrosine Kinase RTK->Ras Growth Factor Signaling AndrastinC This compound Analog FTase Farnesyltransferase AndrastinC->FTase Inhibition FTase->Ras Farnesylation (Membrane Localization) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed signaling pathway for this compound analogs as farnesyltransferase inhibitors.

Mechanism of Action

The primary mechanism of action for Andrastin A and its analogs is the inhibition of protein farnesyltransferase (FTase). [28][29][30][31]This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.

Inhibition of the Ras Signaling Pathway

Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. For Ras to become active, it must be localized to the inner surface of the cell membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation, the attachment of a farnesyl pyrophosphate group, catalyzed by FTase.

By inhibiting FTase, this compound analogs prevent the farnesylation of Ras. This traps Ras in the cytosol, preventing its association with the cell membrane and subsequent activation. As a result, the downstream signaling cascades initiated by Ras are blocked. [32]

Downstream Effects on PI3K/Akt and MAPK Pathways

The inhibition of Ras activation has significant downstream consequences on two major signaling pathways:

  • The PI3K/Akt/mTOR Pathway: Ras is a key upstream activator of phosphoinositide 3-kinase (PI3K). Inhibition of Ras leads to the downregulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. [33][34][35][36][37]* The Raf/MEK/ERK (MAPK) Pathway: Ras also activates the Raf kinase, initiating the mitogen-activated protein kinase (MAPK) cascade. By blocking Ras, andrastins can suppress the activation of the Raf/MEK/ERK pathway, which is heavily involved in cell proliferation and differentiation. [38][39][40] The dual inhibition of these critical signaling pathways likely underlies the potent cytotoxic and antiproliferative effects observed for many this compound analogs.

Conclusion

The natural analogs of this compound from marine-derived fungi represent a structurally diverse and biologically active class of compounds with significant therapeutic potential. Their ability to inhibit farnesyltransferase and consequently disrupt key signaling pathways involved in cell growth and survival makes them attractive candidates for further investigation in oncology, immunology, and infectious disease research. This technical guide provides a foundational resource to aid researchers in the exploration and development of these promising natural products.

References

Methodological & Application

Application Notes and Protocols: A Methodological Approach to the Total Synthesis of (±)-Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodology developed for the total synthesis of the tetracyclic core of (±)-Andrastin C, a meroterpenoid natural product with potential anticancer properties. While the complete total synthesis of (±)-Andrastin C has not been reported, the following protocols outline a robust and efficient strategy for the construction of its fully functionalized cyclopenta[a]phenanthrene framework. The key features of this synthesis are a stereoselective intramolecular Diels-Alder reaction and an intramolecular carbonyl ene reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the (±)-Andrastin C core, as reported by Okamoto et al.

StepReactionProductYield (%)
1Baeyer-Villiger OxidationLactone 794
2MethanolysisHydroxy ester 886
3DehydrationOlefinic ester 9-
4DIBALH ReductionAldehyde 1091 (from 9)
5Intramolecular Diels-Alder ReactionTricycle 1380
6HydrolysisKetone 1676
7Methylation & IsomerizationEnone 1882 (2 steps)
8Addition of [(benzyloxy)methyl]lithiumAlcohol 19-
9OxidationEnone 2041 (from 19)
10Cyclopropane Ring CleavageKetone 2162
11Reduction & OxidationAlcohol 2272 (2 steps)
12Intramolecular Carbonyl Ene ReactionEne product 3268
13DesilylationAlcohol 3398
14OxidationAldehyde 3495

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_ABC_ring ABC Ring System Synthesis cluster_CD_ring CD Ring System and Core Synthesis ketone6 Ketone 6 lactone7 Lactone 7 ketone6->lactone7 MMPP hydroxy_ester8 Hydroxy ester 8 lactone7->hydroxy_ester8 NaOMe olefinic_ester9 Olefinic ester 9 hydroxy_ester8->olefinic_ester9 POCl3, pyridine aldehyde10 Aldehyde 10 olefinic_ester9->aldehyde10 DIBALH triene12 Triene 12 aldehyde10->triene12 ... tricycle13 Tricycle 13 triene12->tricycle13 Intramolecular Diels-Alder ketone16 Ketone 16 tricycle13->ketone16 aq. AcOH enone18 Enone 18 ketone16->enone18 1. LDA, MeI 2. TMSCl, Et3N;   Pd(OAc)2 alcohol19 Alcohol 19 enone18->alcohol19 [(BnO)CH2]Li enone20 Enone 20 alcohol19->enone20 PCC, NaOAc ketone21 Ketone 21 enone20->ketone21 Acidic conditions alcohol22 Alcohol 22 ketone21->alcohol22 1. LAH 2. Allylic oxidation alcohol23 Allylic alcohol 23 alcohol22->alcohol23 1. BnO(C=NH)CCl3, TfOH 2. Luche reduction aldehyde31 Aldehyde 31 alcohol23->aldehyde31 ... ene_product32 Ene product 32 aldehyde31->ene_product32 Intramolecular Carbonyl Ene Reaction alcohol33 Alcohol 33 ene_product32->alcohol33 TBAF aldehyde34 Andrastin C Core (34) alcohol33->aldehyde34 DMP

Caption: Synthetic workflow towards the core of (±)-Andrastin C.

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in this synthetic approach are provided below.

Intramolecular Diels-Alder Reaction of Triene 12

This reaction stereoselectively constructs the tricyclic core of the molecule.

  • Materials:

    • Triene 12

    • Toluene, anhydrous

  • Procedure:

    • A solution of triene 12 in anhydrous toluene is heated at reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford tricycle 13.

Stereoselective Formation of Enone 18

This two-step sequence introduces a key methyl group and establishes the enone functionality.

  • Materials:

    • Ketone 16

    • Lithium diisopropylamide (LDA)

    • Methyl iodide (MeI)

    • Tetrahydrofuran (THF), anhydrous

    • Chlorotrimethylsilane (TMSCl)

    • Triethylamine (Et3N)

    • Palladium(II) acetate (Pd(OAc)2)

    • Acetonitrile, anhydrous

  • Procedure:

    • To a solution of LDA in anhydrous THF at -78 °C, a solution of ketone 16 in THF is added dropwise.

    • After stirring for 30 minutes, methyl iodide is added, and the mixture is stirred for an additional 1 hour at the same temperature.

    • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a diastereomeric mixture of methylated ketones (17).

    • To a solution of the crude ketone 17 in anhydrous acetonitrile, triethylamine and chlorotrimethylsilane are added at room temperature.

    • After stirring for 1 hour, the mixture is filtered, and the filtrate is concentrated.

    • The resulting crude silyl enol ether is dissolved in anhydrous acetonitrile, and palladium(II) acetate is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield enone 18.

Intramolecular Carbonyl Ene Reaction of Aldehyde 31

This crucial step forms the CD ring system of the andrastin core.

  • Materials:

    • Aldehyde 31

    • Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)

    • Dichloromethane, anhydrous

  • Procedure:

    • To a solution of aldehyde 31 in anhydrous dichloromethane at -78 °C, a solution of MAD in dichloromethane is added dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour.

    • The reaction is quenched with saturated aqueous sodium bicarbonate and warmed to room temperature.

    • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the ene product 32.

Logical Relationship of Key Reactions

The following diagram illustrates the logical progression of the key bond-forming and stereochemistry-defining reactions in the synthesis.

G cluster_strategy Core Synthetic Strategy IMDA Intramolecular Diels-Alder Methylation Stereoselective Methylation IMDA->Methylation Forms ABC rings, sets initial stereocenters CarbonylEne Intramolecular Carbonyl Ene Methylation->CarbonylEne Introduces key quaternary center precursor Core This compound Core Structure CarbonylEne->Core Constructs the cis-hydrindane CD rings

Caption: Logical flow of key synthetic transformations.

This application note provides a comprehensive summary of the methodology developed towards the total synthesis of (±)-Andrastin C. The detailed protocols for the key transformations offer a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.

Application Note and Protocol: Isolation and Purification of Andrastin C from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid secondary metabolite produced by various Penicillium species, has garnered significant interest due to its potent inhibitory activity against farnesyltransferase, a key enzyme in the Ras signaling pathway often implicated in oncogenesis. This application note provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures. The methodology covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification process. Quantitative data on typical yields and physicochemical properties are presented for reference. Additionally, a detailed experimental workflow and the relevant biological pathway are visualized to facilitate understanding and implementation.

Introduction

The andrastin family of natural products, characterized by a unique androstane skeleton, is biosynthesized through a mixed polyketide-terpenoid pathway. This compound, a member of this family, is a 17-oxosteroid that functions as a farnesyltransferase inhibitor. This enzyme is responsible for the post-translational modification of Ras proteins, a process crucial for their membrane localization and subsequent activation of downstream signaling cascades involved in cell proliferation and survival. By inhibiting farnesyltransferase, this compound presents a promising avenue for the development of novel anticancer therapeutics. This protocol outlines a robust method for obtaining pure this compound from fungal sources, specifically Penicillium roqueforti, a known producer.

Data Presentation

The following table summarizes key quantitative data related to this compound.

ParameterValueSource
Molecular Weight 472.6 g/mol
Molecular Formula C28H40O6
Typical Yield (Andrastin A in blue cheese) 0.1 - 3.7 µg/g
Relative Abundance (this compound vs. A) ~3-fold lower than Andrastin A

Note: Specific yields of this compound from laboratory cultures can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. A wild-type P. roqueforti strain was reported to produce 686 μg/g of Andrastin A under optimized laboratory conditions.

Experimental Protocols

This protocol is synthesized from established methods for the isolation of andrastin-type compounds from Penicillium species.

Fungal Cultivation

Objective: To generate sufficient biomass of Penicillium roqueforti for the production of this compound.

Materials:

  • Penicillium roqueforti strain (e.g., CECT 2905 / ATCC 10110)

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) agar medium:

    • Bacto Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • Bacto Agar: 20 g/L

  • Sterile petri dishes

  • Incubator

Procedure:

  • Maintain stock cultures of P. roqueforti on PDA plates.

  • For this compound production, inoculate fresh YES agar plates with the fungal strain.

  • Incubate the plates at 28°C for 15 days.

Extraction

Objective: To extract this compound and other secondary metabolites from the fungal culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Large glass beakers or flasks

  • Scraper or spatula

  • Rotary evaporator

Procedure:

  • After the incubation period, harvest the entire content of the YES agar plates (mycelium and agar).

  • Macerate the harvested material and place it into a large flask.

  • Perform a repeated extraction with ethyl acetate (EtOAc) (e.g., 3 x 4.0 L for a large-scale culture).

  • Combine the organic phases from all extractions.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To isolate and purify this compound from the crude extract through a multi-step chromatographic process.

Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: Petroleum ether (PE) / Acetone gradient system

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% PE and gradually increasing the proportion of acetone.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

Step 3.2: Octadecylsilanized (ODS) Column Chromatography (Intermediate Purification)

  • Stationary Phase: ODS (C18 silica gel)

  • Mobile Phase: Methanol (MeOH) / H2O gradient

  • Procedure:

    • Pool and concentrate the fractions from the silica gel column that show the presence of andrastin-type compounds.

    • Dissolve the concentrated material in a minimal amount of methanol.

    • Load the sample onto a pre-conditioned ODS column.

    • Elute with a stepwise gradient of increasing methanol concentration (e.g., from 20% to 100% MeOH in water).

    • Collect and analyze fractions by TLC or HPLC.

Step 3.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

  • Stationary Phase: C18 HPLC column (e.g., YMC-pack ODS-A, 10 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (MeCN) / H2O gradient

  • Procedure:

    • Pool and concentrate the fractions from the ODS column containing the target compound.

    • Dissolve the sample in the initial mobile phase composition.

    • Inject the sample onto the RP-HPLC system.

    • Elute with a suitable gradient of acetonitrile in water (e.g., 42-70% MeCN over 45 minutes).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Visualizations

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification P_roqueforti Penicillium roqueforti (Stock Culture) Inoculation Inoculation on YES Agar P_roqueforti->Inoculation Incubation Incubation (28°C, 15 days) Inoculation->Incubation Harvest Harvest Culture (Mycelium + Agar) Incubation->Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography (PE/Acetone Gradient) Crude_Extract->Silica_Gel ODS_Column ODS Column Chromatography (MeOH/H2O Gradient) Silica_Gel->ODS_Column RP_HPLC RP-HPLC (MeCN/H2O Gradient) ODS_Column->RP_HPLC Pure_Andrastin_C Pure this compound RP_HPLC->Pure_Andrastin_C

Caption: Experimental workflow for this compound isolation and purification.

G FPP Farnesyl Diphosphate FTase Farnesyltransferase (FTase) FPP->FTase CaaX_Protein CaaX-motif Protein (e.g., Ras) CaaX_Protein->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Farnesylation Andrastin_C This compound Andrastin_C->FTase Inhibition Membrane_Localization Membrane Localization & Signal Transduction Farnesylated_Protein->Membrane_Localization

Caption: Inhibition of the Farnesyltransferase signaling pathway by this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid natural product belonging to the andrastin family of compounds, which are often isolated from various species of the fungus Penicillium. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including potential as enzyme inhibitors. The purification of this compound from complex fungal fermentation broths is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the isolation and purification of such natural products, offering high resolution and reproducibility.

This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using semi-preparative reversed-phase HPLC. The methodology is based on established protocols for the separation of andrastin-type meroterpenoids.

Physicochemical Properties of Andrastin-Type Compounds

Andrastin-type compounds are characterized by a complex polycyclic structure. Their solubility in various organic solvents makes them amenable to extraction and chromatographic separation. Understanding these properties is crucial for developing an effective purification strategy.

Experimental Protocol

This protocol outlines the steps for the extraction and subsequent HPLC purification of this compound from a Penicillium sp. fermentation culture.

Part 1: Extraction and Preliminary Fractionation
  • Fermentation and Extraction:

    • Culture the Penicillium sp. known to produce this compound in a suitable liquid or solid-state fermentation medium.

    • Following incubation, extract the fermentation material (both mycelia and broth) exhaustively with an organic solvent such as ethyl acetate (EtOAc).

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Preliminary Column Chromatography:

    • Subject the crude extract to open column chromatography (CC) on silica gel.

    • Elute the column with a gradient of petroleum ether (PE) and acetone to generate several fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of andrastins.

  • Further Fractionation (Optional but Recommended):

    • Pool the fractions containing the compounds of interest and further separate them using Octadecylsilane (ODS) column chromatography with a methanol (MeOH) and water (H₂O) gradient. This step helps to remove more polar and non-polar impurities, enriching the sample for HPLC.

Part 2: Semi-Preparative HPLC Purification

The enriched fractions from the preliminary chromatography are then subjected to semi-preparative reversed-phase HPLC for the final purification of this compound.

Instrumentation and Conditions:

  • Instrument: An Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: YMC-Pack ODS-A column (10 x 250 mm, 5 µm particle size) or equivalent C18 column.

  • Mobile Phase:

    • Solvent A: Water (H₂O)

    • Solvent B: Acetonitrile (MeCN)

  • Detection: UV detection at 210 nm and 254 nm.

Gradient Elution Program:

A gradient elution is employed to achieve optimal separation of this compound from closely related analogs and impurities.

Time (minutes)% Solvent A (H₂O)% Solvent B (MeCN)Flow Rate (mL/min)
058422.0
4530702.0
6001002.0
6501002.0
7058422.0

Sample Preparation:

  • Dissolve the enriched fraction in a minimal amount of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Fraction Collection:

  • Monitor the chromatogram in real-time.

  • Collect the peak corresponding to the retention time of this compound. The exact retention time may vary slightly depending on the specific HPLC system and column used. Based on the purification of similar andrastin-type compounds, the retention time for this compound is expected to be within the 30-45 minute range under these conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC purification method for andrastin-type meroterpenoids, which is applicable for this compound.

ParameterValue
Column Dimensions 10 x 250 mm
Particle Size 5 µm
Flow Rate 2.0 mL/min
Detection Wavelength 210 nm, 254 nm
Typical Retention Time (Andrastin-type compounds) 33 - 53 min
Purity of Isolated Compound >95% (as determined by analytical HPLC)

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_enrichment Enrichment cluster_purification Final Purification Fermentation Penicillium sp. Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Initial Fractions Silica_Gel_CC->Fractions ODS_CC ODS Column Chromatography Fractions->ODS_CC Enriched_Fraction Enriched this compound Fraction ODS_CC->Enriched_Fraction HPLC_Prep Sample Preparation (Dissolve & Filter) Enriched_Fraction->HPLC_Prep HPLC_Injection Semi-Preparative RP-HPLC HPLC_Prep->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Pure_Andrastin_C Pure this compound (>95%) Fraction_Collection->Pure_Andrastin_C

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_techniques Purification Techniques Crude_Mixture Crude Fungal Extract Polarity Polarity Difference Crude_Mixture->Polarity Hydrophobicity Hydrophobicity Crude_Mixture->Hydrophobicity Silica_Gel Silica Gel Chromatography Polarity->Silica_Gel Size Molecular Size (minor role) ODS ODS Chromatography Hydrophobicity->ODS RP_HPLC Reversed-Phase HPLC Hydrophobicity->RP_HPLC Silica_Gel->ODS step-wise separation ODS->RP_HPLC fine separation Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Logical relationships in the multi-step purification of this compound.

Conclusion

The described semi-preparative HPLC method provides an effective and reproducible approach for the purification of this compound from crude fungal extracts. The use of a multi-step purification strategy, beginning with extraction and preliminary column chromatography followed by reversed-phase HPLC, is essential for obtaining a high-purity compound suitable for further biological and chemical studies. The parameters provided in this application note can be used as a starting point and may require minor optimization depending on the specific instrumentation and the complexity of the crude extract.

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural analysis of Andrastin C, a meroterpenoid isolated from Penicillium species, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate data acquisition and interpretation for researchers in natural product chemistry, mycotoxin analysis, and drug discovery.

Quantitative Data Presentation

Molecular and Mass Spectrometry Data

This compound is a complex fungal metabolite with the following key properties:

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
Exact Mass 472.28249 Da

Data sourced from PubChem CID 9982260.[1]

Representative ¹H and ¹³C NMR Data for this compound

The following table presents representative ¹H (500 MHz) and ¹³C (125 MHz) NMR chemical shifts for this compound, recorded in CDCl₃. These values are based on published data for structurally related andrastin-type meroterpenoids and may serve as a reference for spectral interpretation.[2] Actual chemical shifts may vary depending on the solvent and experimental conditions.

PositionRepresentative ¹³C (δc, ppm)Representative ¹H (δн, ppm, Multiplicity, J in Hz)
138.91.65 (m), 1.50 (m)
218.51.70 (m), 1.55 (m)
379.14.60 (dd, 11.5, 4.5)
438.7-
554.81.80 (m)
623.51.95 (m), 1.45 (m)
741.22.10 (m), 1.60 (m)
848.9-
959.32.50 (d, 12.0)
1040.2-
11128.55.45 (d, 9.5)
12138.1-
1349.5-
1488.1-
15198.5-
16118.9-
17205.1-
18 (CH₃)12.51.90 (s)
19 (CH₃)16.81.15 (s)
20 (CH₃)10.51.75 (s)
21 (CH₃)21.30.95 (s)
22 (CH₃)28.11.05 (s)
23 (CH₃)33.21.10 (s)
24 (OCOCH₃)170.5-
25 (OCOCH₃)21.22.05 (s)
26 (COOCH₃)175.2-
27 (COOCH₃)52.13.70 (s)
28 (OH)-(br s)

Experimental Protocols

NMR Spectroscopy Protocol

This protocol details the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.

2.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral assignments. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

  • Sample Quantity: Weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as methanol-d₄, acetone-d₆, or DMSO-d₆ can be used, but chemical shifts will vary.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 1D ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • 2D NMR Experiments (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

2.1.3. Data Processing and Analysis

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

  • Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure of this compound.

Mass Spectrometry Protocol

This protocol outlines the procedure for obtaining high-resolution mass spectra and fragmentation data for this compound.

2.2.1. Sample Preparation

  • Sample Concentration: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2.2.2. Mass Spectrometry Data Acquisition

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography system (LC-MS) is recommended.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Full Scan MS (MS1):

    • Mass Range: m/z 100-1000.

    • Resolution: >10,000 (FWHM).

    • Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and/or other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS or MS²):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 473.290).

    • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) to fragment the precursor ion.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Analysis: Record the accurate masses of the fragment ions.

2.2.3. Data Analysis

  • Molecular Formula Confirmation: Use the accurate mass from the full scan MS to confirm the elemental composition (C₂₈H₄₀O₆).

  • Fragmentation Analysis: Propose structures for the major fragment ions observed in the MS/MS spectrum. Common fragmentation pathways for steroidal and terpenoid compounds include losses of small neutral molecules (e.g., H₂O, CO, CH₃COOH) and cleavages of the ring systems.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity NMR_Sample Sample Preparation for NMR (5-10 mg in CDCl3) Purity->NMR_Sample MS_Sample Sample Preparation for MS (1-10 ug/mL solution) Purity->MS_Sample NMR_Acq 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) NMR_Sample->NMR_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc NMR_Struct Structure Elucidation NMR_Proc->NMR_Struct MS_Struct Formula Confirmation & Fragmentation Pathway NMR_Struct->MS_Struct Confirmation MS_Acq LC-HRMS & MS/MS Acquisition MS_Sample->MS_Acq MS_Proc Data Analysis MS_Acq->MS_Proc MS_Proc->MS_Struct

Caption: Workflow for this compound analysis.

Plausible Mass Spectrometry Fragmentation Pathway of this compound

This diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 473.290) based on common fragmentation patterns of related compounds.

G M This compound [M+H]⁺ m/z 473.290 F1 [M+H - H₂O]⁺ m/z 455.279 M->F1 - H₂O F2 [M+H - CH₃COOH]⁺ m/z 413.258 M->F2 - CH₃COOH F3 [M+H - H₂O - CO]⁺ m/z 427.284 F1->F3 - CO F4 [M+H - CH₃COOH - CO]⁺ m/z 385.263 F2->F4 - CO F5 Further Fragmentation F3->F5 F4->F5

Caption: Plausible fragmentation of this compound.

References

Application Notes and Protocols for Andrastin C in Protein Farnesyltransferase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesyltransferase (FTase) is a critical enzyme in cellular signaling, responsible for the post-translational modification of various proteins, most notably members of the Ras superfamily of small GTPases. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CaaX" motif of the target protein. Farnesylation is essential for the proper localization and function of these proteins, enabling their association with cellular membranes where they participate in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways, often due to mutations in genes like Ras, is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.

Andrastin C, a metabolite produced by Penicillium sp., has been identified as a potent inhibitor of protein farnesyltransferase. These application notes provide detailed protocols for utilizing this compound in FTase inhibition assays, offering a valuable tool for researchers investigating FTase enzymology and developing novel therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against protein farnesyltransferase has been quantified, with this compound demonstrating significant potency. The half-maximal inhibitory concentration (IC50) values for Andrastins A, B, and C are summarized in the table below for comparative analysis.

CompoundIC50 (µM)[1]
Andrastin A24.9
Andrastin B47.1
This compound 13.3

Signaling Pathway

Protein farnesyltransferase plays a pivotal role in the Ras-Raf-MEK-ERK signaling cascade, a central pathway that controls cell proliferation and survival. Inhibition of FTase disrupts the initial step of Ras processing, preventing its localization to the plasma membrane and subsequent activation of downstream signaling.

Farnesylation_Signaling_Pathway cluster_0 Cytosol cluster_1 Plasma Membrane Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP Activation Ras_GTP->Ras_GDP Inactivation FTase Protein Farnesyltransferase (FTase) FPP Farnesyl Diphosphate (FPP) Farnesylated_Ras Farnesylated Ras-GTP FTase->Farnesylated_Ras Farnesylation Andrastin_C This compound Andrastin_C->FTase Inhibition Membrane_Ras Membrane-Associated Farnesylated Ras-GTP Farnesylated_Ras->Membrane_Ras Membrane Localization GEF GEF GAP GAP Raf Raf Membrane_Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Farnesylation and the Ras Signaling Pathway.

Experimental Protocols

Two common methods for assessing FTase inhibition are the Scintillation Proximity Assay (SPA) and the Fluorescence-Based Assay. Below are detailed protocols for each.

Protocol 1: Scintillation Proximity Assay (SPA) for FTase Inhibition

This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl diphosphate ([³H]FPP) into a biotinylated peptide substrate. The biotinylated peptide is then captured by streptavidin-coated SPA beads. Only when the radiolabeled peptide is bound to the beads will the emitted beta particles be close enough to excite the scintillant within the beads, producing a detectable light signal.

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates:

    • [³H]Farnesyl diphosphate ([³H]FPP)

    • Biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Stop Solution: 50 mM EDTA in assay buffer

  • Detection: Streptavidin-coated SPA beads

  • Plates: 96-well or 384-well microplates suitable for scintillation counting

  • Instrumentation: Microplate scintillation counter

Experimental Workflow:

SPA_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Termination & Detection A Prepare this compound dilutions C Add this compound and FTase to plate A->C B Prepare FTase, [3H]FPP, and peptide substrate in assay buffer D Initiate reaction by adding substrates B->D C->D E Incubate at 37°C D->E F Stop reaction with EDTA solution E->F G Add Streptavidin-coated SPA beads F->G H Incubate to allow bead capture G->H I Measure signal with scintillation counter H->I

Figure 2: Scintillation Proximity Assay Workflow.

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Plate Preparation: To each well of a microplate, add:

    • 5 µL of this compound dilution (or buffer for control wells).

    • 10 µL of FTase diluted in assay buffer.

  • Initiate Reaction: Add 10 µL of a substrate mix containing [³H]FPP and the biotinylated peptide to each well. Final concentrations in a 25 µL reaction volume should be approximately:

    • FTase: 5-50 nM

    • [³H]FPP: 0.1-1 µM

    • Biotinylated peptide: 0.2-2 µM

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Terminate Reaction: Add 25 µL of stop solution to each well.

  • Bead Addition: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.

  • Bead Incubation: Incubate the plate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Signal Detection: Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based Assay for FTase Inhibition

This continuous assay monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group to the peptide alters the local environment of the dansyl fluorophore, leading to an increase in fluorescence intensity.

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates:

    • Farnesyl diphosphate (FPP)

    • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT[2]

  • Plates: Black, flat-bottom 96-well or 384-well microplates

  • Instrumentation: Fluorescence plate reader with excitation at ~340 nm and emission detection at ~505 nm[2]

Experimental Workflow:

Fluorescence_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare this compound dilutions C Add this compound and substrates to plate A->C B Prepare FTase, FPP, and dansylated peptide in assay buffer B->C D Initiate reaction by adding FTase C->D E Monitor fluorescence kinetically D->E F Calculate initial reaction rates E->F G Determine percent inhibition and IC50 F->G

Figure 3: Fluorescence-Based Assay Workflow.

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Preparation: To each well of a black microplate, add the components in the following order:

    • Assay Buffer

    • This compound dilution (or buffer for control)

    • FPP

    • Dansylated peptide substrate The final concentrations in the reaction volume (e.g., 100 µL) should be approximately:

    • FPP: 0.5-5 µM

    • Dansylated peptide: 0.5-5 µM

  • Initiate Reaction: Add FTase to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range (e.g., 5-50 nM), optimized for a linear reaction rate over the desired time course.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) with excitation at ~340 nm and emission at ~505 nm.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable tool for studying the function and inhibition of protein farnesyltransferase. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential FTase inhibitors. These assays are essential for the preclinical evaluation of compounds targeting the farnesylation-dependent signaling pathways implicated in cancer and other diseases. Careful optimization of enzyme and substrate concentrations will ensure reliable and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays to Determine Andrastin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a fungal meroterpenoid that has demonstrated cytotoxic effects against various cancer cell lines. Understanding the mechanism and quantifying the potency of this cytotoxicity is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for determining the mode of cell death.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma82.61 ± 3.71[1]
HCT116Colon Carcinoma78.63 ± 2.85[1]
SW480Colon Carcinoma95.54 ± 1.46[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HCT116, SW480)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Human cancer cell lines

  • Culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have a positive control for maximum LDH release, which can be achieved by treating cells with a lysis buffer provided in the kit.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Culture medium

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

Data Analysis:

The results are typically displayed as a quadrant plot:

  • Lower-left quadrant (Annexin V- / PI-): Viable cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Visualizations

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Workflow of the MTT assay for cell viability.

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction seed Seed Cells treat Treat with this compound seed->treat centrifuge Centrifuge Plate treat->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagent Add Reaction Mix supernatant->add_reagent incubate Incubate 30 min add_reagent->incubate add_stop Add Stop Solution incubate->add_stop read Read Absorbance at 490nm add_stop->read

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest stain Resuspend in Binding Buffer Add Annexin V-FITC & PI harvest->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Potential Signaling Pathway of this compound

Based on studies of structurally related compounds, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS), potentially leading to autophagic cell death. The PI3K/Akt/mTOR pathway is a key regulator of autophagy and cell survival. Inhibition of this pathway can promote autophagy and apoptosis.

AndrastinC_Signaling_Pathway AndrastinC This compound ROS Increased ROS AndrastinC->ROS PI3K PI3K AndrastinC->PI3K ? ROS->PI3K ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy mTOR->Autophagy CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Inducing Andrastin C Production in Penicillium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques to induce and enhance the production of Andrastin C, a promising meroterpenoid with potential therapeutic applications, in Penicillium cultures. The accompanying protocols offer detailed methodologies for practical implementation in a laboratory setting.

Application Notes

Introduction to this compound

This compound belongs to a class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by various species of the fungal genus Penicillium, notably Penicillium roqueforti, Andrastins have garnered interest for their biological activities, including the inhibition of protein farnesyltransferase, an enzyme implicated in cancer. This compound is structurally similar to Andrastin A, and its production is often observed alongside other members of the andrastin family. Enhancing the yield of this compound from fungal fermentations is a key step in facilitating further research and potential drug development.

Techniques for Inducing this compound Production

The production of this compound, like many fungal secondary metabolites, is often low under standard laboratory conditions. However, various strategies can be employed to stimulate its biosynthesis. These techniques can be broadly categorized into manipulation of culture conditions, metabolic engineering, and co-culturing.

1. Optimization of Culture Conditions

The composition of the growth medium and the physical parameters of fermentation play a crucial role in triggering and enhancing the production of secondary metabolites.

  • Media Composition: The choice of carbon and nitrogen sources is critical. Complex media, such as Yeast Extract Sucrose (YES) agar, have been shown to support the production of andrastins in P. roqueforti[1][2][3]. The concentration of these nutrients can also be a deciding factor. For instance, varying the sucrose concentration in the culture medium has been demonstrated to radically alter the yields of other secondary metabolites in Penicillium species[4].

  • pH and Temperature: Fungal secondary metabolism is highly sensitive to the pH of the culture medium and the incubation temperature. For many Penicillium species, a temperature of 25-28°C and a starting pH between 5.0 and 7.0 are generally favorable for growth and secondary metabolite production[1].

  • Aeration: Adequate oxygen supply is essential for the growth of these aerobic fungi and for many of the enzymatic reactions in the biosynthetic pathways of secondary metabolites. In shake flask cultures, the agitation speed influences the dissolved oxygen concentration.

  • Solid-State vs. Submerged Fermentation: Penicillium species can be cultivated using either solid-state fermentation (SSF) or submerged fermentation (SmF). SSF, which mimics the natural growth conditions of fungi on solid surfaces, can sometimes lead to higher yields of secondary metabolites compared to SmF[5][6]. For Andrastin A production in P. roqueforti, cultivation on solid YES agar for 7-15 days has been reported to be effective[1][2][3].

2. Co-culturing

Co-culturing, the simultaneous cultivation of two or more different microorganisms, can induce the production of secondary metabolites that are not synthesized in monocultures. This is thought to be a result of microbial competition and communication, which can activate silent biosynthetic gene clusters[7][8][9].

  • Fungus-Fungus Co-culture: Growing a Penicillium strain with another fungal species can trigger the production of novel or elevated levels of existing secondary metabolites[8][10]. The choice of the co-culture partner is crucial and can be guided by the ecological niche of the producing strain.

  • Fungus-Bacteria Co-culture: Interactions between fungi and bacteria can also lead to the induction of secondary metabolism. This approach has been shown to be effective in stimulating the production of cryptic metabolites in various fungal species[7][9].

3. Metabolic Engineering

With the elucidation of the biosynthetic gene cluster for Andrastin A (the adr cluster), metabolic engineering presents a powerful tool for enhancing this compound production[2][3].

  • Gene Overexpression: Overexpression of key enzymes in the Andrastin biosynthetic pathway can increase the metabolic flux towards the final product. The adr cluster contains genes encoding enzymes such as a geranylgeranyl diphosphate synthase, a polyketide synthase, and various oxidoreductases, which are potential targets for overexpression[2].

  • Disruption of Competing Pathways: Deleting genes involved in the biosynthesis of competing secondary metabolites can redirect precursors towards this compound production.

  • Regulatory Gene Manipulation: The expression of biosynthetic gene clusters is often controlled by regulatory proteins. For instance, the disruption of the global regulator laeA in P. roqueforti has been shown to significantly reduce the production of Andrastin A, indicating its positive regulatory role[1]. Modulating the expression of such regulators could be a strategy to enhance production.

4. Precursor Feeding

The biosynthesis of andrastins involves the precursors farnesyl pyrophosphate (from the mevalonate pathway) and 3,5-dimethylorsellinic acid (a polyketide)[11]. Supplying the culture with these precursors or their biosynthetic building blocks could potentially increase the yield of this compound.

Quantitative Data on Andrastin Production

Direct quantitative data for this compound production under various induction techniques is limited in the published literature. However, data for the closely related Andrastin A in Penicillium roqueforti can provide a valuable benchmark. It has been reported that this compound is produced in amounts approximately 3-fold lower than Andrastin A in blue-veined cheeses[12].

CompoundProducing OrganismCulture ConditionYieldReference
Andrastin APenicillium roqueforti CECT 2905 (Wild-Type)YES agar, 28°C, 15 days686 µg/g dry mycelium[1]
This compoundPenicillium roquefortiBlue-veined cheeseEstimated ~229 µg/g (based on 3-fold lower production than Andrastin A)[1][12]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production in Penicillium roqueforti

This protocol describes the cultivation of Penicillium roqueforti on Yeast Extract Sucrose (YES) solid medium, which has been shown to support andrastin production[1][2].

Materials:

  • Penicillium roqueforti strain (e.g., CECT 2905)

  • Yeast Extract Sucrose (YES) Medium:

    • Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • Agar: 20 g/L

    • Distilled water

  • Petri dishes (90 mm)

  • Sterile microbiological loop or scalpel

  • Incubator set at 28°C

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Media Preparation: Prepare the YES medium by dissolving the components in distilled water and sterilize by autoclaving at 121°C for 15 minutes. Pour the sterile medium into Petri dishes and allow it to solidify.

  • Inoculation: Inoculate the center of the YES agar plates with a small amount of P. roqueforti mycelium or spores from a stock culture using a sterile loop or scalpel.

  • Incubation: Incubate the plates at 28°C in the dark for 7 to 15 days.

  • Harvesting: After the incubation period, the fungal mycelium and the agar medium are harvested.

  • Extraction:

    • Cut the mycelium and agar into small pieces and place them in a flask.

    • Add a sufficient volume of ethyl acetate to cover the sample.

    • Macerate the sample and extract overnight with shaking.

    • Filter the mixture to separate the organic extract from the solid residue.

    • Repeat the extraction process twice more with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the sample by HPLC with a suitable standard for this compound to quantify the production.

Protocol 2: Co-culture of Penicillium Species for Induction of Secondary Metabolites

This protocol provides a general method for co-cultivating two different fungal strains on a solid medium to screen for the induction of secondary metabolites like this compound.

Materials:

  • Two different fungal strains (e.g., Penicillium roqueforti and another Penicillium species or a different fungus)

  • Potato Dextrose Agar (PDA) or YES agar plates

  • Sterile microbiological loops or scalpels

  • Incubator

  • Extraction solvents (e.g., ethyl acetate)

Procedure:

  • Prepare Monocultures: Inoculate each fungal strain separately on individual agar plates as described in Protocol 1. These will serve as controls.

  • Prepare Co-culture: On a fresh agar plate, inoculate the two fungal strains at a distance of approximately 2-3 cm from each other.

  • Incubation: Incubate all plates (monocultures and co-culture) under the same conditions (e.g., 28°C in the dark) for 14-21 days, or until the colonies have grown and are interacting.

  • Observation and Extraction:

    • Visually inspect the interaction zone between the two colonies in the co-culture plate for any changes in pigmentation or morphology compared to the monocultures.

    • Harvest and extract the entire co-culture plate (mycelia and agar) as described in Protocol 1. Also, harvest and extract the monoculture control plates.

  • Analysis: Analyze the extracts from the co-culture and monocultures by HPLC or LC-MS to compare their metabolite profiles. Look for new peaks or significantly increased peaks in the co-culture extract, which may correspond to induced secondary metabolites like this compound.

Visualizations

Andrastin_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_pathway Andrastin Biosynthesis Acetyl-CoA Acetyl-CoA Intermediate_1 Polyketide Intermediate Acetyl-CoA->Intermediate_1 adrG (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate_1 Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) 3,5-Dimethylorsellinic Acid (DMOA) 3,5-Dimethylorsellinic Acid (DMOA) DMOA DMOA Intermediate_1->DMOA Tailoring Enzymes Intermediate_2 Meroterpenoid Scaffold Andrastin_A Andrastin A Intermediate_2->Andrastin_A adrI, adrF, adrE, adrJ, adrA (Cyclases, Oxygenases) Andrastin_C This compound Andrastin_A->Andrastin_C Further modifications DMOA->Intermediate_2 adrK, adrH, adrD FPP FPP FPP->Intermediate_2

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Culture & Induction cluster_analysis Extraction & Analysis Strain Penicillium sp. Strain Inoculation Inoculation on Solid/Liquid Medium Strain->Inoculation Induction Application of Induction Technique (e.g., Co-culture, Optimized Media) Inoculation->Induction Fermentation Fermentation (Controlled Temp, Time) Induction->Fermentation Harvesting Harvesting of Mycelium and Broth Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Crude Extract Purification (Optional) Extraction->Purification Quantification HPLC/LC-MS Analysis for this compound Quantification Purification->Quantification

Caption: Experimental workflow for this compound production and analysis.

Induction_Strategies cluster_culture_opt Culture Optimization Details cluster_metabolic_eng Metabolic Engineering Details Goal Enhanced this compound Production Strategies Induction Strategies Goal->Strategies Culture_Opt Culture Condition Optimization Strategies->Culture_Opt Co_Culture Co-culturing Strategies->Co_Culture Metabolic_Eng Metabolic Engineering Strategies->Metabolic_Eng Precursor_Feed Precursor Feeding Strategies->Precursor_Feed Media Media Composition (C/N source) Culture_Opt->Media pH_Temp pH & Temperature Culture_Opt->pH_Temp Aeration Aeration Culture_Opt->Aeration Fermentation_Type SSF vs. SmF Culture_Opt->Fermentation_Type Gene_Overexpression Overexpression of 'adr' cluster genes Metabolic_Eng->Gene_Overexpression Gene_Deletion Deletion of competing pathways Metabolic_Eng->Gene_Deletion Regulator_Mod Modulation of regulators (e.g., laeA) Metabolic_Eng->Regulator_Mod

Caption: Overview of strategies to induce this compound production.

References

Application Notes and Protocols: Elucidating the Structure of Andrastin C using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrastin C is a meroterpenoid natural product isolated from Penicillium sp. FO-3929. It has garnered significant interest in the scientific community due to its potent inhibitory activity against protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins.[1][2] The Ras family of small GTPases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making protein farnesyltransferase a compelling target for anti-cancer drug development.

Data Presentation

As the specific crystallographic data for this compound has not been published, the following table summarizes the crystallographic data for the p-bromobenzoyl derivative of Andrastin A, a closely related analogue. This data serves as a valuable reference for the expected crystallographic parameters of Andrastin-type compounds.

Parameter Value (p-bromobenzoyl Andrastin A derivative)
Chemical Formula C₃₅H₄₁BrO₈
Molecular Weight 673.6 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
aValue not available in searched literature
bValue not available in searched literature
cValue not available in searched literature
Volume Value not available in searched literature
Z Value not available in searched literature
Calculated Density Value not available in searched literature
Radiation Typically Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å)
Temperature Typically 100 K or 293 K
Reflections Collected Value not available in searched literature
Unique Reflections Value not available in searched literature
R-factor Value not available in searched literature
Goodness-of-fit Value not available in searched literature

Note: The specific numerical values for the unit cell dimensions, volume, Z, calculated density, and refinement statistics for the p-bromobenzoyl derivative of Andrastin A are not available in the searched literature. This table provides a template for the type of data that would be expected from such an analysis.

Experimental Protocols

I. Production and Isolation of this compound from Penicillium sp. FO-3929

This protocol is based on the methods described for the isolation of Andrastins A-C.

1. Fermentation: a. Prepare a seed culture of Penicillium sp. FO-3929 in a suitable medium (e.g., potato dextrose broth) and incubate at 28°C for 3 days on a rotary shaker. b. Inoculate a production culture medium (e.g., a medium containing glucose, peptone, yeast extract, and inorganic salts) with the seed culture. c. Ferment the production culture at 28°C for 7-10 days with continuous agitation.

2. Extraction: a. Separate the mycelium from the culture broth by filtration or centrifugation. b. Extract the culture broth with an equal volume of ethyl acetate three times. c. Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

3. Purification: a. Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. b. Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing this compound. c. Further purify the this compound-containing fractions using reversed-phase column chromatography (e.g., ODS) with a methanol-water gradient. d. Perform a final purification step using high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

II. Crystallization of this compound

This is a general protocol for the crystallization of a small organic molecule like this compound and may require optimization.

1. Solvent Selection: a. Test the solubility of purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). b. Identify a solvent in which this compound is sparingly soluble at room temperature but readily soluble upon heating. Alternatively, identify a solvent system consisting of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is insoluble).

2. Crystallization Methods:

a. Slow Evaporation: i. Dissolve a small amount of this compound in a suitable solvent in a small vial. ii. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

b. Vapor Diffusion (Hanging Drop or Sitting Drop): i. Dissolve this compound in a "good" solvent. ii. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip (hanging drop) or in a crystallization well (sitting drop). iii. Invert the coverslip over a reservoir containing a "poor" solvent (hanging drop) or place the well in a sealed chamber with the "poor" solvent (sitting drop). iv. The "poor" solvent will slowly diffuse into the drop, gradually decreasing the solubility of this compound and promoting crystallization.

c. Cooling Crystallization: i. Dissolve this compound in a minimal amount of a suitable solvent at an elevated temperature. ii. Slowly cool the solution to room temperature or below to induce crystallization.

3. Crystal Harvesting and Mounting: a. Once suitable crystals have formed, carefully harvest them using a cryoloop. b. Quickly transfer the crystal to a cryoprotectant solution (if necessary to prevent ice formation during cooling) before flash-cooling in liquid nitrogen. c. Mount the frozen crystal on a goniometer head for X-ray diffraction analysis.

III. X-ray Diffraction Data Collection and Structure Determination

1. Data Collection: a. Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. b. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

2. Data Processing: a. Index the diffraction spots to determine the unit cell parameters and crystal system. b. Integrate the intensities of the diffraction spots. c. Scale and merge the data to produce a final set of unique reflections.

3. Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson methods. b. Build an initial model of the this compound molecule into the electron density map. c. Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to obtain the final, accurate three-dimensional structure.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Ras signaling pathway and the mechanism of inhibition by this compound, a protein farnesyltransferase inhibitor.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase SOS SOS RTK->SOS activates Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Raf Raf Ras_active->Raf GrowthFactor Growth Factor GrowthFactor->RTK SOS->Ras_inactive GDP -> GTP FarnesylPP Farnesyl pyrophosphate FTase Farnesyl Transferase FarnesylPP->FTase Pro_Ras Pro-Ras FTase->Pro_Ras AndrastinC This compound AndrastinC->FTase inhibits Farnesylated_Ras Farnesylated Ras Farnesylated_Ras->Ras_inactive membrane localization MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: Ras signaling pathway and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the structure determination of this compound using X-ray crystallography.

AndrastinC_Workflow cluster_production Production & Isolation cluster_crystallography X-ray Crystallography Fermentation 1. Fermentation of Penicillium sp. FO-3929 Extraction 2. Extraction of Culture Broth Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification PureAndrastinC Pure this compound Purification->PureAndrastinC Crystallization 4. Crystallization PureAndrastinC->Crystallization DataCollection 5. X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution 6. Structure Solution & Refinement DataCollection->StructureSolution FinalStructure 3D Structure of This compound StructureSolution->FinalStructure

Caption: Workflow for this compound structure determination.

References

Application Notes and Protocols: Artepillin C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Andrastin C" did not yield specific results in the context of cancer cell line studies. This document will focus on Artepillin C , a natural compound with demonstrated antitumor potential, based on available research.

These application notes provide an overview of the use of Artepillin C in cancer cell line research, including its cytotoxic effects and methodologies for its evaluation.

Introduction

Artepillin C is a phenolic compound and a major component of Brazilian green propolis.[1] It has garnered scientific interest for its potential as an antitumor agent.[1] Studies have demonstrated its cytotoxic effects against various cancer cell lines, with a noteworthy characteristic being its pH-dependent activity.[1] The acidic microenvironment often found in tumors can enhance the lipophilicity and, consequently, the cytotoxic efficacy of Artepillin C.[1]

Data Presentation: Cytotoxicity of Artepillin C

The cytotoxic activity of Artepillin C is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell viability. The following table summarizes the reported IC50 values of Artepillin C in different cancer cell lines under various pH conditions.

Cell LineCancer TypepHIC50 (µM)AssayCitation
GlioblastomaBrain Tumor7.4> 100MTT[1]
GlioblastomaBrain Tumor< 6.8< 50MTT[1]

At a concentration of 500 µM, Artepillin C exhibited over 90% inhibition of cell viability in glioblastoma cells, irrespective of the pH of the culture media.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. The following are standard protocols for assessing the cytotoxic effects of Artepillin C on cancer cell lines.

3.1. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Artepillin C stock solution (e.g., 50 mM in methanol)

    • Cancer cell lines (e.g., glioblastoma)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of Artepillin C in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Artepillin C. Include untreated cells as a control. To investigate pH-dependent effects, adjust the pH of the treatment medium.

    • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

3.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Materials:

    • Artepillin C

    • Cancer cell lines

    • Complete cell culture medium

    • LDH assay kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate the cells for the desired duration.

    • Sample Collection: Collect the cell culture supernatant.

    • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the supernatant.

    • Absorbance Reading: Measure the absorbance at the recommended wavelength.

    • Data Analysis: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Visualizations: Signaling Pathways and Workflows

4.1. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of Artepillin C on cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding D Cell Treatment A->D B Artepillin C Dilution B->D C pH Adjustment of Media C->D E Incubation (24h) D->E F MTT or LDH Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H

Workflow for Cytotoxicity Assessment.

4.2. Proposed Mechanism of pH-Dependent Cytotoxicity of Artepillin C

This diagram illustrates the proposed mechanism by which the acidic tumor microenvironment enhances the cytotoxicity of Artepillin C.

G cluster_env Tumor Microenvironment cluster_mol Artepillin C cluster_cell Cancer Cell A Acidic pH (Low) B Increased Lipophilicity A->B promotes C Enhanced Cellular Uptake B->C leads to D Cytotoxicity C->D induces

pH-Dependent Cytotoxicity Mechanism.

References

Andrastin C: A Chemical Biology Tool for Interrogating Protein Farnesylation and Ras Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Andrastin C is a meroterpenoid natural product, originally isolated from Penicillium sp. FO-3929, that functions as a potent inhibitor of protein farnesyltransferase (FTase).[1] This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal CaaX box of substrate proteins. This post-translational modification, known as farnesylation or prenylation, is critical for the proper subcellular localization and function of numerous proteins involved in cellular signaling, proliferation, and survival.

The most well-studied substrates of FTase are the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its mislocalization from the plasma membrane and subsequent attenuation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4][5]

As a chemical biology tool, this compound allows researchers to:

  • Investigate the role of protein farnesylation in various cellular processes.

  • Elucidate the downstream consequences of inhibiting Ras signaling.

  • Study the potential of FTase inhibition as an anticancer strategy.

  • Explore its potential to reverse multidrug resistance in cancer cells.[6]

Quantitative Data

The inhibitory activity of this compound and related compounds against protein farnesyltransferase and cancer cell lines is summarized below.

CompoundTarget/Cell LineIC50Reference
This compound Protein Farnesyltransferase (in vitro)13.3 µM [1]
Andrastin AProtein Farnesyltransferase (in vitro)24.9 µM[1]
Andrastin BProtein Farnesyltransferase (in vitro)47.1 µM[1]
Penimeroterpenoid A (Andrastin analog)A549 (Lung Carcinoma)82.61 ± 3.71 µM[7]
HCT116 (Colon Carcinoma)78.63 ± 2.85 µM[7]
SW480 (Colon Carcinoma)95.54 ± 1.46 µM[7]

Signaling Pathway Perturbation by this compound

This compound inhibits protein farnesyltransferase, a critical enzyme for the post-translational modification of Ras proteins. This inhibition prevents the localization of Ras to the plasma membrane, thereby blocking its activation and downstream signaling cascades involved in cell proliferation and survival.

Ras Signaling Pathway Inhibition by this compound

Experimental Protocols

Protocol 1: In Vitro Farnesyltransferase Inhibition Assay (Non-Radioactive)

This protocol is adapted from commercially available fluorescence-based FTase assay kits and can be used to determine the IC50 value of this compound.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)

Experimental Workflow:

in_vitro_ftase_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, this compound dilutions) start->prep_reagents add_inhibitor Add this compound or DMSO (control) to wells prep_reagents->add_inhibitor add_enzyme Add FTase enzyme to wells add_inhibitor->add_enzyme incubate1 Incubate briefly add_enzyme->incubate1 start_reaction Initiate reaction by adding FPP and Dansyl-peptide substrate incubate1->start_reaction incubate2 Incubate at 37°C for 60 min start_reaction->incubate2 read_fluorescence Measure fluorescence (Ex: 340 nm, Em: 550 nm) incubate2->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for In Vitro FTase Inhibition Assay

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or DMSO (for control wells) to the wells of the microplate.

    • Add 20 µL of FTase enzyme solution (pre-diluted in Assay Buffer) to each well.

    • Mix gently and incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a master mix of the substrates by combining FPP and the dansylated peptide in Assay Buffer.

    • Add 25 µL of the substrate master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Ras Localization Assay

This assay qualitatively assesses the ability of this compound to inhibit protein farnesylation in living cells by observing the subcellular localization of a GFP-tagged Ras protein.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Expression vector encoding a GFP-Ras fusion protein (e.g., pEGFP-H-Ras)

  • Transient transfection reagent

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Experimental Workflow:

ras_localization_workflow start Start seed_cells Seed cells in a multi-well imaging plate start->seed_cells transfect Transfect cells with GFP-Ras plasmid seed_cells->transfect incubate1 Incubate for 24-48 hours transfect->incubate1 treat Treat cells with this compound or DMSO (control) incubate1->treat incubate2 Incubate for 18-24 hours treat->incubate2 stain Stain nuclei with Hoechst or DAPI incubate2->stain image Acquire images using a fluorescence microscope stain->image analyze Analyze GFP-Ras localization (Membrane vs. Cytosol) image->analyze end End analyze->end

Workflow for Cell-Based Ras Localization Assay

Procedure:

  • Cell Seeding: Seed cells into a glass-bottom 96-well plate or chamber slides suitable for high-resolution imaging.

  • Transfection: Transfect the cells with the GFP-Ras expression plasmid according to the manufacturer's protocol for the transfection reagent.

  • Expression: Allow the cells to express the GFP-Ras protein for 24-48 hours.

  • Treatment:

    • Dilute this compound in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

    • Aspirate the medium from the cells and replace it with the medium containing this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Staining and Imaging:

    • Add Hoechst 33342 or DAPI to the medium to stain the cell nuclei.

    • Image the cells using a fluorescence microscope. Acquire images in the GFP and DAPI channels.

  • Analysis:

    • Control (DMSO-treated) cells: Expect to see a distinct localization of GFP-Ras at the plasma membrane.

    • This compound-treated cells: Expect to see a dose-dependent increase in diffuse cytoplasmic and nuclear GFP fluorescence, with a corresponding decrease in plasma membrane localization.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium. Based on data from related compounds, a starting concentration range of 1 µM to 100 µM is recommended.[7]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 4: Western Blot Analysis of Ras Downstream Signaling

This protocol is used to assess the effect of this compound on the activation of key downstream effectors of the Ras signaling pathway, such as ERK and AKT.

Materials:

  • Cancer cell line with active Ras signaling

  • Complete cell culture medium, serum-free medium

  • This compound stock solution (in DMSO)

  • Growth factor (e.g., EGF, FGF) for stimulating the pathway

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-beta-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with this compound at various concentrations or DMSO for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of p-ERK and p-AKT to their respective total protein levels. Beta-actin can be used as a loading control. Compare the phosphorylation levels in this compound-treated cells to the stimulated control.

References

Application Notes and Protocols for Testing the Immunosuppressive Effects of Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of farnesyltransferase.[1][2] Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the farnesylation of proteins, a critical post-translational modification required for the function of several proteins involved in cell signaling, including the Ras superfamily of small GTPases.[3][4][5] Notably, farnesylated proteins are involved in the intracellular signaling pathways of lymphocytes.[3][4] FTIs have been shown to inhibit T-cell proliferation and cytokine production, suggesting their potential as immunosuppressive agents.[3][4] Specifically, FTIs can suppress the secretion of key cytokines such as IFN-gamma, IL-2, IL-4, and IL-5 in T-cells at a post-transcriptional level, potentially by inhibiting intracellular protein synthesis and affecting the phosphorylation of p70S6K.[3][4]

These application notes provide a comprehensive experimental framework to evaluate the immunosuppressive properties of this compound, from initial in vitro characterization to in vivo validation. The provided protocols are intended to serve as a guide for researchers in immunology and drug development.

Data Presentation

Table 1: In Vitro Immunosuppressive Activity of this compound
In Vitro AssayParameter MeasuredTest SystemThis compound Concentration (µM)Result (Example)Positive Control (e.g., Cyclosporin A)
Farnesyltransferase InhibitionIC50Recombinant human farnesyltransferase13.3[1]-Known FTI
T-Cell Proliferation% Inhibition of Proliferation (CFSE)Human PBMCs stimulated with anti-CD3/CD281, 5, 10, 25, 50Dose-dependent inhibitionDose-dependent inhibition
IC50 of Proliferation InhibitionHuman PBMCs stimulated with anti-CD3/CD28Calculated from dose-responsee.g., 15 µMe.g., 0.1 µM
Cytokine Production (Th1)IL-2 concentration (pg/mL)Supernatant from stimulated human PBMCs1, 5, 10, 25, 50Dose-dependent decreaseDose-dependent decrease
IFN-γ concentration (pg/mL)Supernatant from stimulated human PBMCs1, 5, 10, 25, 50Dose-dependent decreaseDose-dependent decrease
TNF-α concentration (pg/mL)Supernatant from stimulated human PBMCs1, 5, 10, 25, 50Dose-dependent decreaseDose-dependent decrease
Cytokine Production (Th2)IL-4 concentration (pg/mL)Supernatant from stimulated human PBMCs1, 5, 10, 25, 50Dose-dependent decreaseDose-dependent decrease
IL-10 concentration (pg/mL)Supernatant from stimulated human PBMCs1, 5, 10, 25, 50Dose-dependent decreaseDose-dependent decrease
Cell Viability% Viable Cells (e.g., Trypan Blue)Human PBMCs1, 5, 10, 25, 50>95% at all concentrations>95% at effective concentrations
Table 2: In Vivo Immunosuppressive Activity of this compound in a Delayed-Type Hypersensitivity (DTH) Model
Treatment GroupThis compound Dose (mg/kg)Ear Swelling (mm) at 24h (Mean ± SD)Inhibition of DTH Response (%)
Vehicle Control00.50 ± 0.080
This compound100.42 ± 0.0716
This compound250.31 ± 0.0638
This compound500.20 ± 0.0560
Positive Control (Dexamethasone)10.15 ± 0.0470

Experimental Protocols

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol measures the ability of this compound to inhibit the proliferation of T-cells within a population of human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (dissolved in DMSO)

  • Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Positive control (e.g., Cyclosporin A)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C in the dark.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Add various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or the positive control to the wells. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence will be halved with each cell division. The percentage of proliferating cells can be determined by gating on the populations that have undergone division.

Cytokine Production Assays

This protocol measures the concentration of secreted cytokines in the supernatant of stimulated T-cell cultures.

Materials:

  • Supernatants from the T-cell proliferation assay (or a parallel experiment)

  • Commercially available ELISA kits for human IL-2, IFN-γ, TNF-α, IL-4, and IL-10

  • ELISA plate reader

Protocol:

  • Sample Collection: After 48-72 hours of stimulation in the T-cell proliferation assay, carefully collect the culture supernatants.

  • ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions.[6][7][8] This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Incubating with the cell culture supernatants and standards.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

This protocol allows for the identification of cytokine-producing cells at a single-cell level.

Materials:

  • Stimulated PBMCs from the proliferation assay

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Protocol:

  • Cell Stimulation: Set up the cell culture as described in the T-cell proliferation assay.

  • Protein Transport Inhibition: 4-6 hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cultures to allow cytokines to accumulate intracellularly.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8) according to standard protocols.[9]

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.[10][11]

  • Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.[9][10][12]

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of CD4+ and CD8+ T-cells producing specific cytokines.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This model assesses the effect of this compound on a T-cell-mediated inflammatory response in vivo.[13][14][15][16]

Materials:

  • This compound

  • Antigen (e.g., Keyhole Limpet Hemocyanin - KLH or Ovalbumin - OVA)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Positive control (e.g., Dexamethasone)

  • Calipers for measuring ear thickness

Protocol:

  • Sensitization (Day 0): Sensitize mice by subcutaneous injection at the base of the tail with an emulsion of the antigen (e.g., 100 µg KLH) in CFA.[17]

  • Treatment: Administer this compound (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally) or the vehicle control daily, starting from the day of sensitization or a few days before the challenge. Administer the positive control as per its known effective regimen.

  • Challenge (Day 6 or 7): Elicit the DTH response by injecting a sub-lethal dose of the same antigen (e.g., 10 µg KLH in PBS) into one ear pinna. Inject the contralateral ear with PBS as a control.[17]

  • Measurement (24-48 hours post-challenge): Measure the ear thickness of both ears using calipers. The DTH response is quantified as the increase in ear thickness of the antigen-challenged ear compared to the PBS-injected ear.

  • Data Analysis: Calculate the percentage inhibition of the DTH response for each treatment group compared to the vehicle control group.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model PBMC_Isolation PBMC Isolation (Ficoll Gradient) CFSE_Staining CFSE Staining PBMC_Isolation->CFSE_Staining Cell_Culture Cell Culture & Stimulation (anti-CD3/CD28) CFSE_Staining->Cell_Culture Andrastin_C_Treatment This compound Treatment Cell_Culture->Andrastin_C_Treatment Proliferation_Assay T-Cell Proliferation (Flow Cytometry) Andrastin_C_Treatment->Proliferation_Assay Cytokine_Assay Cytokine Measurement (ELISA & Intracellular Staining) Andrastin_C_Treatment->Cytokine_Assay Viability_Assay Cell Viability (Trypan Blue) Andrastin_C_Treatment->Viability_Assay end End Proliferation_Assay->end Cytokine_Assay->end Viability_Assay->end Sensitization Sensitization (Antigen + Adjuvant) Treatment This compound Treatment Sensitization->Treatment Challenge Antigen Challenge (Ear Pinna) Treatment->Challenge Measurement DTH Response Measurement Challenge->Measurement Analysis Data Analysis Measurement->Analysis Analysis->end start Start start->PBMC_Isolation start->Sensitization

Caption: Experimental workflow for testing this compound.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K Ras Ras Ras->PI3K AP1 AP-1 Ras->AP1 Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Farnesylation Andrastin_C This compound Andrastin_C->Farnesyltransferase NFAT NFAT PLCg->NFAT Akt Akt PI3K->Akt NFkB NF-κB PI3K->NFkB mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein_Synthesis Protein Synthesis (Cytokines) p70S6K->Protein_Synthesis Gene_Transcription Cytokine Gene Transcription NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription Gene_Transcription->Protein_Synthesis mRNA

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Andrastin C Production via Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid secondary metabolite, has garnered interest within the scientific community due to its potential biological activities. As a member of the andrastin family of compounds, it serves as a key intermediate in the biosynthesis of other bioactive molecules, such as Andrastin A. Produced by various filamentous fungi, particularly species within the Penicillium genus, the fermentative production of this compound is a critical area of study for its isolation and further investigation. These application notes provide detailed protocols for the production of this compound, primarily through solid-state fermentation (SSF), which has been identified as a superior method compared to submerged fermentation (SmF) for this particular metabolite. The protocols outlined below are based on established methodologies for the cultivation of Penicillium species and the extraction and analysis of their secondary metabolites.

Data Presentation: Fermentation Parameters and Metabolite Production

The production of this compound is significantly influenced by the fermentation conditions and the genetic background of the producing strain. The following tables summarize key quantitative data related to Andrastin production by Penicillium roqueforti. While specific yield data for this compound is often reported in conjunction with its derivatives, the provided data on Andrastin A, a direct downstream product, serves as a strong proxy for optimizing this compound accumulation.

Fungal StrainFermentation MediumIncubation Time (days)Temperature (°C)Andrastin A Yield (μg/g of dry mycelia)Reference
Penicillium roqueforti CECT 2905 (Wild-Type)YES Agar1528686[1]
P. roqueforti ΔPrlaeA CL6YES Agar15281.5[1]
P. roqueforti ΔPrlaeA CL8YES Agar15282.3[1]
P. roqueforti ΔPrlaeA CL13YES Agar15281.9[1]

Table 1: Influence of Genetic Modification on Andrastin A Production in Penicillium roqueforti

Note: The disruption of the PrlaeA gene, a global regulator of secondary metabolism, drastically reduces the production of Andrastin A, highlighting its importance in the biosynthetic pathway.

Cheese TypeNumber of SamplesMedian Andrastin A Concentration (μg/g)This compound Concentration relative to Andrastin AReference
European Blue Cheeses232.4~3-fold lower[2]

Table 2: Andrastin Concentrations in Blue Cheese Produced with Penicillium roqueforti

Note: This data indicates the natural production of andrastins in a food matrix and the relative abundance of this compound compared to Andrastin A.

Experimental Protocols

Protocol 1: Inoculum Preparation for Solid-State Fermentation

Objective: To prepare a standardized spore suspension of Penicillium sp. for inoculating solid-state fermentation media.

Materials:

  • Pure culture of Penicillium sp. (e.g., P. roqueforti or P. expansum) on Potato Dextrose Agar (PDA) slants or plates.

  • Sterile distilled water with 0.1% (v/v) Tween 80.

  • Sterile glass beads or a sterile inoculating loop.

  • Hemocytometer or other cell counting device.

  • Sterile flasks or tubes.

Procedure:

  • Grow the Penicillium sp. on PDA plates or slants at 25-28°C for 7-10 days, or until abundant sporulation is observed (the appearance of a characteristic blue-green color).

  • Aseptically add 5-10 mL of sterile 0.1% Tween 80 solution to the surface of the mature fungal culture.

  • Gently scrape the surface of the culture with a sterile inoculating loop or add sterile glass beads and shake to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile flask or tube.

  • Vortex the suspension for 1-2 minutes to ensure a homogenous mixture and break up any mycelial clumps.

  • Filter the suspension through sterile glass wool or cheesecloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to the desired level (typically 1 x 10^6 to 1 x 10^7 spores/mL) with sterile 0.1% Tween 80 solution. This suspension is now ready for inoculation.

Protocol 2: Solid-State Fermentation for this compound Production

Objective: To cultivate Penicillium sp. on a solid substrate to promote the production of this compound.

Materials:

  • Solid substrate: Rice, wheat bran, or other cereal grains.

  • Fermentation medium: Yeast Extract Sucrose (YES) medium (20 g/L yeast extract, 150 g/L sucrose, and 20 g/L agar).

  • Erlenmeyer flasks (250 mL or 500 mL).

  • Cotton plugs.

  • Autoclave.

  • Incubator.

  • Spore suspension from Protocol 1.

Procedure:

  • Add 50 g of the chosen solid substrate (e.g., rice) and 50 mL of distilled water to each 250 mL Erlenmeyer flask.

  • Alternatively, prepare YES agar and pour it into petri dishes or flasks.

  • Autoclave the flasks or plates containing the medium at 121°C for 20 minutes and allow them to cool to room temperature.

  • Inoculate the sterile solid medium with the prepared spore suspension (from Protocol 1) to a final concentration of approximately 1 x 10^6 spores per gram of dry substrate.

  • Mix the contents of the flasks thoroughly to ensure even distribution of the inoculum.

  • Plug the flasks with sterile cotton plugs to allow for gas exchange while preventing contamination.

  • Incubate the flasks under static conditions at 28°C for 15 days in the dark.[1]

  • Monitor the flasks periodically for fungal growth and any signs of contamination.

Protocol 3: Extraction of this compound from Solid Fermentation Culture

Objective: To extract this compound and other secondary metabolites from the solid-state fermentation culture.

Materials:

  • Fermented solid substrate from Protocol 2.

  • Ethyl acetate.

  • Blender or homogenizer.

  • Filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

  • Beakers and flasks.

Procedure:

  • After the incubation period, harvest the entire solid fermented substrate from the flasks.

  • Homogenize the solid culture with ethyl acetate (e.g., 200 mL of solvent for every 50 g of initial substrate) using a blender.

  • Transfer the homogenate to a flask and stir at room temperature for at least 4 hours, or overnight, to ensure thorough extraction.

  • Filter the mixture through filter paper to separate the solid residue from the organic extract.

  • Repeat the extraction of the solid residue with a fresh portion of ethyl acetate to maximize the recovery of metabolites.

  • Combine the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Store the crude extract at 4°C for further purification and analysis.

Protocol 4: Analysis and Quantification of this compound

Objective: To identify and quantify this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract from Protocol 3.

  • HPLC-grade methanol and water.

  • Formic acid (optional, for mobile phase modification).

  • HPLC system with a C18 column and a UV or Diode Array Detector (DAD).

  • This compound standard (if available for quantification).

  • Syringe filters (0.45 µm).

Procedure:

  • Dissolve a known amount of the crude extract in methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Prepare a mobile phase, for example, a gradient of water (A) and methanol (B), both with 0.1% formic acid.

  • Set up the HPLC system with a C18 column and equilibrate the column with the initial mobile phase conditions.

  • Inject the filtered sample onto the HPLC column.

  • Run a gradient elution program, for example, starting with 10% B, increasing to 100% B over 20 minutes, holding at 100% B for 5 minutes, and then returning to the initial conditions.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 254 nm) using the UV/DAD detector.

  • Identify the peak corresponding to this compound by comparing the retention time with that of a standard, or by collecting the peak and confirming its identity using mass spectrometry (MS).

  • Quantify the amount of this compound by creating a calibration curve with a pure standard or through relative quantification based on peak area if a standard is not available.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound is part of the larger Andrastin A biosynthetic pathway. It begins with the precursors 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including prenylation, cyclization, oxidation, and acetylation, lead to the formation of this compound, which is then further oxidized to produce Andrastin A.

Andrastin_C_Biosynthesis DMOA 3,5-Dimethylorsellinic Acid (DMOA) Intermediate1 Prenylated Intermediate DMOA->Intermediate1 adrG, adrK, adrH FPP Farnesyl Pyrophosphate (FPP) FPP->Intermediate1 Andrastin_E Andrastin E Intermediate1->Andrastin_E adrI (Terpene cyclase) Andrastin_F Andrastin F Andrastin_E->Andrastin_F adrF (Oxidoreductase) Andrastin_C This compound Andrastin_F->Andrastin_C adrJ (Acetyltransferase) Andrastin_A Andrastin A Andrastin_C->Andrastin_A adrA (P450 monooxygenase)

Caption: Proposed biosynthetic pathway of this compound in Penicillium.

Experimental Workflow for this compound Production

The overall workflow for producing and analyzing this compound involves several key stages, from the initial culture of the fungus to the final analysis of the compound.

Experimental_Workflow Culture 1. Fungal Culture (Penicillium sp. on PDA) Inoculum 2. Inoculum Preparation (Spore Suspension) Culture->Inoculum SSF 3. Solid-State Fermentation (e.g., Rice Medium, 28°C, 15 days) Inoculum->SSF Extraction 4. Solvent Extraction (Ethyl Acetate) SSF->Extraction Crude_Extract 5. Crude Extract (Concentration) Extraction->Crude_Extract Analysis 6. Analysis (HPLC-UV/MS) Crude_Extract->Analysis

Caption: Workflow for this compound production and analysis.

References

Application Notes and Protocols for the Synthesis of Andrastin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging synthetic methodologies for the preparation of Andrastin C analogs. This compound, a fungal meroterpenoid, and its derivatives are of significant interest due to their potent and selective inhibition of protein farnesyltransferase (PFTase), an enzyme implicated in oncogenic Ras signaling pathways. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Introduction to this compound and its Biological Significance

This compound is a member of a family of fungal metabolites characterized by a complex polycyclic architecture. Its biological activity stems from the inhibition of farnesyltransferase, an enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably the Ras family of small GTPases. Farnesylation is a critical step for the membrane localization and subsequent activation of Ras proteins.[1] Mutated Ras proteins are constitutively active and are found in a significant percentage of human cancers, making farnesyltransferase an attractive target for anticancer drug development.[2][3][4] By inhibiting this enzyme, this compound analogs can disrupt the aberrant signaling cascade that leads to uncontrolled cell proliferation and tumor growth.

Farnesyltransferase Signaling Pathway

The Ras signaling cascade is a central pathway that regulates cell growth, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the recruitment of the Son of Sevenless (SOS) protein. SOS, a guanine nucleotide exchange factor, facilitates the exchange of GDP for GTP on Ras, thereby activating it. For Ras to become fully active, it must undergo a series of post-translational modifications, with farnesylation being the first and most crucial step. Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CaaX box of the Ras protein.[1][5][6] This lipophilic modification allows Ras to anchor to the inner leaflet of the plasma membrane, where it can interact with and activate downstream effector proteins, such as Raf kinase. Activated Raf initiates a phosphorylation cascade, sequentially activating MEK (mitogen-activated protein kinase kinase) and ERK (extracellular signal-regulated kinase).[7] Phosphorylated ERK then translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression and proliferation.

Farnesyltransferase_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS SOS RTK->SOS Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf SOS->Ras_GDP GTP exchange FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase FTase->Ras_GTP Farnesylation Andrastin_C This compound Analogs Andrastin_C->FTase Inhibition MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.

Synthetic Strategies for this compound Analogs

Several synthetic strategies have been developed to access the complex polycyclic core of this compound and its analogs. The following sections detail two prominent approaches, providing experimental protocols for key transformations.

Method 1: Intramolecular Diels-Alder and Carbonyl-Ene Reaction Approach

This strategy, pioneered by Toyota and coworkers, constructs the tetracyclic core of this compound through a sequence of a highly stereoselective intramolecular Diels-Alder reaction followed by an intramolecular carbonyl-ene reaction. This approach allows for the efficient assembly of the sterically congested carbocyclic framework.

Experimental Workflow:

Diels_Alder_Workflow Start Triene Precursor DA Intramolecular Diels-Alder Reaction Start->DA Tetracycle Tetracyclic Intermediate DA->Tetracycle Ene Intramolecular Carbonyl-Ene Reaction Tetracycle->Ene Andrastin_Core Andrastin Core Structure Ene->Andrastin_Core

Caption: Key transformations in the synthesis of the Andrastin core via the Diels-Alder/carbonyl-ene approach.

Protocol 1: Intramolecular Diels-Alder Reaction

This protocol describes the thermal intramolecular [4+2] cycloaddition of a triene precursor to form a key tetracyclic intermediate.

  • Materials:

    • Triene precursor

    • Toluene (anhydrous)

    • High-pressure reaction vessel

  • Procedure:

    • Dissolve the triene precursor in anhydrous toluene to a concentration of 0.01 M in a high-pressure reaction vessel.

    • Seal the vessel and heat the reaction mixture to 200-230 °C for 24-48 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the tetracyclic product.

Protocol 2: Intramolecular Carbonyl-Ene Reaction

This protocol details the Lewis acid-mediated intramolecular carbonyl-ene reaction to construct the final ring of the Andrastin core.

  • Materials:

    • Tetracyclic aldehyde precursor

    • Dichloromethane (anhydrous)

    • Lewis acid (e.g., SnCl₄, 1.0 M solution in dichloromethane)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the tetracyclic aldehyde precursor in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add the Lewis acid solution dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Andrastin core structure.

Method 2: Biomimetic Approach via Carbocation Rearrangements

Inspired by the proposed biosynthesis of related meroterpenoids, the groups of Newhouse and Maimone developed a biomimetic strategy that utilizes a series of carbocation-mediated rearrangements to construct the Andrastin skeleton. This approach leverages the inherent reactivity of polycyclic intermediates to forge the complex ring system.

Experimental Workflow:

Biomimetic_Workflow Precursor Bicyclic Precursor Carbocation_Formation Carbocation Formation Precursor->Carbocation_Formation Rearrangement Skeletal Rearrangement Carbocation_Formation->Rearrangement Andrastin_Analog Andrastin Analog Rearrangement->Andrastin_Analog

Caption: A simplified workflow of the biomimetic synthesis of Andrastin analogs.

Protocol 3: Acid-Mediated Carbocation Rearrangement

This protocol describes the acid-catalyzed rearrangement of a bicyclic precursor to an Andrastin analog.

  • Materials:

    • Bicyclic precursor

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or boron trifluoride etherate)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the bicyclic precursor in the anhydrous solvent under an inert atmosphere.

    • Add the acid catalyst to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting Andrastin analog by flash column chromatography.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic transformations described above. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Yields for the Intramolecular Diels-Alder and Carbonyl-Ene Reaction Approach

StepTransformationTypical Yield (%)
1Intramolecular Diels-Alder Reaction70 - 85
2Intramolecular Carbonyl-Ene Reaction60 - 75

Table 2: Yields for the Biomimetic Carbocation Rearrangement Approach

StepTransformationTypical Yield (%)
1Acid-Mediated Carbocation Rearrangement50 - 70

Conclusion

The synthetic methods presented provide robust and versatile routes to this compound analogs. The choice of strategy will depend on the specific target analog and the desired stereochemical outcome. The detailed protocols and workflows are intended to facilitate the synthesis of these biologically important molecules for further investigation in drug discovery programs targeting the Ras-farnesyltransferase pathway. Researchers are encouraged to consult the primary literature for more detailed information and specific substrate examples.

References

Troubleshooting & Optimization

Technical Support Center: Andrastin C Production in Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Andrastin C from Penicillium fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My Penicillium fermentation is resulting in a low or undetectable yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield of this compound can stem from several factors, ranging from suboptimal fermentation conditions to issues with the fungal strain itself. Below is a step-by-step guide to diagnose and address the problem.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for the production of secondary metabolites.

    • Recommendation: Verify your medium composition. YES (Yeast Extract Sucrose) medium is commonly used for Andrastin A production in Penicillium roqueforti.[1][2] Ensure all components are at the correct concentrations.

  • Incorrect Fermentation Parameters: Temperature and pH play a crucial role in both fungal growth and secondary metabolite synthesis. The optimal conditions for biomass production may not be the same as for this compound production.

    • Recommendation: Conduct small-scale optimization experiments varying temperature and pH. For many Penicillium species, a temperature range of 25-28°C and a pH between 4.5 and 7.0 are common starting points for secondary metabolite production.[1]

  • Inadequate Aeration and Agitation: Proper oxygen supply is essential for the growth of aerobic fungi like Penicillium and for the biosynthesis of many secondary metabolites.

    • Recommendation: Optimize the agitation and aeration rates in your fermenter. Insufficient aeration can limit growth and product formation, while excessive agitation can cause shear stress, damaging the mycelia.

  • Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing.

    • Recommendation: Return to a cryopreserved stock of a high-yielding strain. If one is not available, consider a strain improvement program.

  • Precursor Limitation: this compound is a meroterpenoid synthesized from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).[1] A lack of these precursors will limit production.

    • Recommendation: Consider precursor feeding strategies. Supplementing the medium with compounds that can be readily converted to FPP or DMOA may boost yields.

Issue 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound yield from one fermentation batch to another. What could be causing this inconsistency?

Answer: Batch-to-batch variability is a common challenge in fermentation processes. The following logical workflow can help identify the source of the inconsistency.

Troubleshooting Workflow for Inconsistent Yields:

Caption: Troubleshooting workflow for inconsistent this compound yields.

Issue 3: Contamination of the Fermentation Culture

Question: My Penicillium culture is frequently getting contaminated. What are the common sources of contamination and how can I prevent them?

Answer: Contamination is a major cause of fermentation failure. Strict aseptic techniques are crucial.

Common Sources and Prevention of Contamination:

Source of ContaminationPrevention Strategy
Air Work in a laminar flow hood or biosafety cabinet for all manipulations. Use sterile air filters for aeration of the fermenter.
Media and Equipment Ensure proper sterilization of the medium, fermenter, and all associated equipment. Validate your autoclave cycles.
Inoculum Use a pure, uncontaminated stock culture for inoculation. Regularly check the purity of your working cultures.
Operator Follow strict aseptic techniques. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway of this compound?

A1: this compound is a meroterpenoid, a class of natural products derived from both the terpenoid and polyketide pathways. The biosynthesis of the closely related Andrastin A has been elucidated and involves the condensation of farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA). A cluster of genes, referred to as the adr cluster, encodes the enzymes responsible for this pathway in Penicillium species.

Andrastin A Biosynthetic Pathway:

Andrastin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Steps FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Epoxyfarnesyl-DMOA methyl ester FPP->Intermediate1 adr genes DMOA 3,5-Dimethylorsellinic Acid (DMOA) DMOA->Intermediate1 adr genes Intermediate2 Andrastin E Intermediate1->Intermediate2 adrI (cyclase) Andrastin_A Andrastin A Intermediate2->Andrastin_A adrF, adrE, adrJ, adrA (tailoring enzymes)

Caption: Simplified biosynthetic pathway of Andrastin A.

Q2: What is a typical medium formulation for this compound production?

A2: A commonly used medium for the production of Andrastin A in Penicillium roqueforti is Yeast Extract Sucrose (YES) agar or broth.[1][2] The composition can be optimized for your specific strain and fermentation conditions.

Table 1: Example Media Compositions for Penicillium Fermentation

ComponentYES Medium[1][2]PDB Medium
Carbon Source Sucrose: 150 g/LDextrose: 20 g/L
Nitrogen Source Bacto Yeast Extract: 20 g/LPotato Starch: 200 g/L
Minerals MgSO₄·7H₂O, CuSO₄, ZnSO₄·7H₂O-
Solidifying Agent (for plates) Bacto Agar: 20 g/LAgar: 15 g/L
Solvent Distilled Water: 1 LDistilled Water: 1 L

Q3: How can I improve the yield of this compound?

A3: Several strategies can be employed to enhance the production of secondary metabolites like this compound.

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources and their concentrations.

  • Precursor Feeding: Supplement the fermentation medium with precursors of the this compound biosynthetic pathway, such as mevalonic acid (a precursor to FPP) or orsellinic acid derivatives.

  • Elicitation: Introduce small molecules (elicitors) that can trigger stress responses in the fungus and stimulate secondary metabolism. Examples of elicitors include jasmonic acid, salicylic acid, and fungal cell wall fragments.

  • Strain Improvement: Employ classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants.

Q4: What is a standard protocol for extracting and quantifying this compound?

A4: A common method involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Extraction and Quantification of Andrastin A/C

  • Harvesting: After fermentation (e.g., 7 days at 28°C on YES agar), harvest the fungal mycelium and the agar/broth.[1]

  • Extraction:

    • Macerate the mycelium and agar.

    • Perform an overnight extraction with a solvent mixture such as ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.[1]

    • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[1]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter.[1]

    • Evaporate the solvent to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Resuspend the dried extract in a known volume of methanol (HPLC grade).[1]

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

    • A typical mobile phase consists of a gradient of water and acetonitrile, both acidified with trifluoroacetic acid.[1]

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and quantify the this compound peak area against a standard curve prepared with a pure compound.[1]

Table 2: Example HPLC Parameters for Andrastin A Analysis [1]

ParameterValue
Column SunFire C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.02% Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.02% Trifluoroacetic Acid
Gradient 15% to 68% B over 25 min, then to 100% B
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm

This technical support center provides a foundation for troubleshooting and optimizing this compound production. For further detailed information, it is recommended to consult the cited scientific literature.

References

Andrastin C Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Andrastin C. The information is compiled from published synthetic routes, highlighting key challenges and offering potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing the this compound core revolve around two key aspects:

  • Construction of the complex tetracyclic core: Assembling the fused 6,6,6,5-ring system with the correct stereochemistry is a significant hurdle.

  • Stereoselective formation of multiple chiral centers: The molecule contains several stereocenters that must be set with high precision. Key strategies often rely on powerful cyclization reactions to build the core and stereoselective reactions to control chirality.[1][2][3]

Q2: Which reaction is most commonly used to construct the core structure of this compound?

A2: The intramolecular Diels-Alder (IMDA) reaction is a featured and crucial strategy for constructing the tetracyclic carbon framework of this compound.[1][4] This reaction is powerful for forming multiple rings and setting several stereocenters in a single, highly controlled step.[5]

Q3: Are there alternative strategies to the Diels-Alder reaction for the core construction?

A3: Yes, alternative biomimetic approaches have been developed. One such strategy involves a carbocation cascade. This approach mimics the proposed biosynthetic pathway and can be initiated under abiotic conditions to form the Andrastin ring system from a bicyclo[3.3.1]nonane nucleus.[2][3]

Troubleshooting Guides

Issues with the Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction is a critical step for building the Andrastin core, but it can be prone to issues related to yield and stereoselectivity.

Problem: Low yield or failure of the IMDA cyclization of the triene precursor.

Potential Cause Troubleshooting Suggestion Rationale
Incorrect Diene Conformation Ensure the diene precursor is synthesized to favor the s-cis conformation required for cyclization. This can be influenced by the stereochemistry of the tether connecting the diene and dienophile.The Diels-Alder reaction requires the diene to be in the s-cis conformation. Steric hindrance can lock it in the inactive s-trans conformation.
Insufficient Thermal Energy The reaction is often performed by refluxing in a high-boiling solvent like toluene or xylene.[4] If the reaction is sluggish, consider carefully increasing the temperature or switching to a higher-boiling solvent.IMDA reactions often have a significant activation energy barrier that must be overcome with thermal energy.[6]
Substrate Decomposition If starting material is consumed but the desired product is not formed, decomposition may be occurring at high temperatures.Triene precursors can be sensitive to prolonged heating. Running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial. Adding radical inhibitors like BHT can sometimes prevent decomposition pathways.
Polymerization Intermolecular Diels-Alder reactions can compete with the desired intramolecular pathway, leading to polymerization.Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one.[5]

Problem: Poor stereoselectivity, leading to a mixture of diastereomers.

Potential Cause Troubleshooting Suggestion Rationale
Transition State Energetics The stereochemical outcome is dictated by the transition state geometry (endo vs. exo). Lewis acid catalysis can sometimes alter the selectivity by coordinating to the dienophile.Lewis acids can lock the conformation of the dienophile and enhance the energy difference between the endo and exo transition states, leading to higher selectivity.
Epimerization of Adduct The desired Diels-Alder adduct may epimerize under the reaction conditions, especially if basic or acidic impurities are present.[7]Ensure all reagents and solvents are pure and the reaction is worked up promptly and neutrally. Purification by flash chromatography on silica gel is standard.
Incorrect Precursor Geometry The geometry of the double bond in the dienophile (E vs. Z) directly impacts the stereochemistry of the product.Carefully verify the stereochemistry of your triene precursor using spectroscopic methods (e.g., NOESY NMR) before attempting the cyclization.
Challenges in Late-Stage Functionalization

After the core is assembled, late-stage functionalization is required to install the final moieties of this compound. These steps can be challenging due to the complexity of the molecule.

Problem: Low yield or lack of selectivity during oxidation or other functional group interconversions.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance The desired reaction site may be sterically shielded by the complex 3D structure of the molecule.Use smaller, more reactive reagents if possible. Alternatively, a protecting group strategy might be needed to temporarily alter the conformation or block more reactive sites.
Multiple Reactive Sites The reagent may react with other functional groups present in the molecule.Employ chemoselective reagents that are known to target the specific functional group of interest. Protecting groups are a classic solution to this problem.
Substrate Incompatibility The advanced intermediate may not be stable to the reaction conditions (e.g., strong acid, base, or oxidant).Screen a variety of milder reagents and conditions. For example, for an oxidation, compare PCC, MMPP, and IBX to find the optimal conditions.[3]

Key Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Cyclization

This protocol is a general representation based on similar reactions for constructing fused ring systems.[4]

  • Preparation: A solution of the triene precursor is prepared in dry, degassed toluene (or xylene) in a flask equipped with a reflux condenser under an inert atmosphere (Argon). The concentration should be kept low (e.g., 0.01 M) to favor the intramolecular reaction.

  • Reaction: The solution is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the desired tetracyclic product.

Protocol 2: Krapcho-type Demethylation

This procedure is used for the demethylation of a methyl ester, a key step in a reported synthesis of (±)-andrastin D.[3]

  • Preparation: The ester substrate is dissolved in dimethyl sulfoxide (DMSO). An excess of lithium chloride (LiCl, e.g., 40 equivalents) is added to the solution.

  • Reaction: The mixture is heated to 120 °C for 2 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction is cooled, diluted with water, and extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by flash chromatography to yield the carboxylic acid.

Visualized Workflows and Logic

Experimental Workflow: Core Construction

This diagram illustrates a generalized workflow for constructing the Andrastin core, highlighting the critical IMDA step.

G Workflow for Andrastin Core Synthesis cluster_0 Fragment Synthesis cluster_1 Key Assembly and Cyclization cluster_2 Core Finalization A Synthesis of Diene Fragment C Fragment Coupling A->C B Synthesis of Dienophile Fragment B->C D Intramolecular Diels-Alder (IMDA) C->D Triene Precursor E Purification of Tetracyclic Core D->E Crude Cycloadduct F Stereochemical Verification (NMR, X-ray) E->F Purified Core G Proceed to Late-Stage Functionalization F->G Verified Structure

Caption: A generalized workflow for the synthesis of the Andrastin tetracyclic core.

Troubleshooting Logic: Low IMDA Yield

This decision tree provides a logical approach to troubleshooting low yields in the critical intramolecular Diels-Alder reaction.

G Troubleshooting Low Yield in IMDA Reaction Start Low Yield in IMDA Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoSM No, SM Remains CheckSM->NoSM No YesSM Yes, SM Consumed CheckSM->YesSM Yes IncreaseTemp Increase Temperature or Use Higher-Boiling Solvent NoSM->IncreaseTemp CheckPurity Verify SM Structure and Purity (NMR) NoSM->CheckPurity Decomp Is there evidence of decomposition (TLC streaking)? YesSM->Decomp YesDecomp Yes Decomp->YesDecomp Yes NoDecomp No Decomp->NoDecomp No LowerTemp Lower Temperature, Add Inhibitor (BHT) YesDecomp->LowerTemp HighDilution Run at Higher Dilution to Prevent Polymerization NoDecomp->HighDilution

Caption: A decision tree for troubleshooting low yields in the IMDA reaction.

References

Andrastin C solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Andrastin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite that acts as a protein farnesyltransferase inhibitor.[1][2] Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to certain proteins, a process known as farnesylation. This modification is essential for the function of several proteins involved in cellular signaling, including the Ras family of small GTPases. By inhibiting farnesyltransferase, this compound can block the activation of proteins like Ras, which are often implicated in cancer, thereby leading to an arrest in cell growth.[3][4]

Q2: What are the general solubility properties of this compound?

This compound is a hydrophobic molecule and is generally considered to have poor solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). It is, however, soluble in organic solvents.

Solubility Profile of this compound

SolventSolubilityNotes
Aqueous Buffers (e.g., PBS, Tris)Poorly soluble to InsolublePrecipitation is common at micromolar concentrations.
Dimethyl Sulfoxide (DMSO)SolubleCommonly used to prepare concentrated stock solutions.
EthanolSolubleCan be used for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations.
MethanolSolubleAnother option for creating stock solutions.

Q3: Why is it challenging to work with this compound in cell culture experiments?

The primary challenge arises from its low aqueous solubility. When a concentrated stock solution of this compound (typically in DMSO) is diluted into aqueous cell culture media, the compound can precipitate out of the solution. This leads to an inaccurate concentration of the active compound and can introduce artifacts into the experiment.[5]

Troubleshooting Guide: Precipitation in Aqueous Solutions

Q4: I've diluted my this compound stock solution into my cell culture media and I see a precipitate. What happened?

Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound.[5] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

Q5: How can I prevent this compound from precipitating in my experiments?

Several strategies can be employed to prevent precipitation. The following table summarizes common causes and their respective solutions.

Troubleshooting Precipitation of this compound

Cause of PrecipitationRecommended Solution
High final concentration of this compound.Determine the maximum soluble concentration in your specific media through a pilot experiment. Start with a lower concentration and gradually increase it.
Direct dilution of concentrated stock into a large volume of media.Perform serial dilutions. Create an intermediate dilution in a smaller volume of media (preferably containing serum) before adding it to the final volume.[5]
Low protein concentration in the media.The presence of proteins, such as those in Fetal Bovine Serum (FBS), can help stabilize hydrophobic compounds. If possible, add this compound to serum-containing media.[5]
Temperature shifts.Ensure that all solutions (stock, media) are at the same temperature before mixing. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[6][7]
High final concentration of the organic solvent (e.g., DMSO).Keep the final concentration of the organic solvent in your culture medium as low as possible (typically <0.5%) to minimize toxicity and solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a method for diluting the this compound stock solution into cell culture media.

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture media (with serum, if applicable), sterile conical tubes.

  • Procedure (for a final concentration of 10 µM in 10 mL of media):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature.

    • In a sterile conical tube, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1 mL of pre-warmed complete media. Gently pipette up and down to mix. This creates a 20 µM intermediate solution.

    • Add the remaining 9 mL of pre-warmed complete media to the conical tube.

    • Invert the tube several times for thorough mixing.

    • Visually inspect the final 10 µM working solution for any signs of precipitation before adding it to your cells.

Visual Guides

AndrastinC_Mechanism cluster_membrane Cell Membrane cluster_signaling Downstream Signaling Ras_inactive Inactive Ras Farnesyltransferase Farnesyl- transferase Ras_inactive->Farnesyltransferase binds to Ras_active Active Ras (Membrane-Bound) Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Ras_active->Signaling_Cascade activates Farnesyltransferase->Ras_active farnesylates Farnesyl_pyrophosphate Farnesyl Pyrophosphate Farnesyl_pyrophosphate->Farnesyltransferase provides farnesyl group Andrastin_C This compound Andrastin_C->Farnesyltransferase inhibits Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation promotes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Precipitation observed in cell culture media Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Dilution Was the stock diluted directly into the final volume? Check_Concentration->Check_Dilution No Solution_Concentration Lower the final concentration. Check_Concentration->Solution_Concentration Yes Check_Serum Are you using serum-free media? Check_Dilution->Check_Serum No Solution_Dilution Use a serial dilution method. Check_Dilution->Solution_Dilution Yes Check_Solvent Is the final DMSO concentration >0.5%? Check_Serum->Check_Solvent No Solution_Serum Add compound to serum-containing media first. Check_Serum->Solution_Serum Yes Solution_Solvent Reduce the amount of stock solution used. Check_Solvent->Solution_Solvent Yes End Precipitation Resolved Check_Solvent->End No Solution_Concentration->End Solution_Dilution->End Solution_Serum->End Solution_Solvent->End

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Dissolve in 100% DMSO A->B C Vortex/Sonicate until clear B->C D Create single-use aliquots C->D E Store at -20°C or -80°C D->E F Thaw one aliquot E->F For each experiment G Prepare intermediate dilution in media + serum F->G H Add to final volume of pre-warmed media G->H I Mix gently and inspect H->I J Add to cells I->J

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Stabilizing Andrastin C for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Andrastin C, ensuring its stability during long-term storage is critical for reproducible and reliable experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the preservation of this compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

The stability of this compound, a complex meroterpenoid, is susceptible to several environmental factors. Key considerations for storage and handling include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] It is crucial to adhere to recommended storage temperatures to minimize the loss of compound integrity over time.

  • pH: The pH of the solution can significantly impact the stability of this compound. Acidic or basic conditions may lead to hydrolysis of ester groups or other pH-sensitive functionalities within the molecule.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation, leading to the formation of impurities.[1][2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This process can sometimes be catalyzed by the presence of metal ions.[1][2]

Q2: What are the recommended conditions for the long-term storage of this compound?

For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light. If the compound is in solution, it should be stored in an appropriate solvent at -80°C. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of my this compound sample?

To determine the stability of an this compound sample, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[3] This method should be capable of separating the intact this compound from its potential degradation products. Monitoring the purity of the sample over time under controlled storage conditions will provide data on its stability.

Q4: What are the signs of this compound degradation?

Degradation of this compound can be observed through several indicators:

  • Physical Changes: A change in the physical appearance of the sample, such as color or consistency, may suggest degradation.

  • Chromatographic Profile: When analyzed by HPLC, the appearance of new peaks or a decrease in the area of the main this compound peak indicates the formation of degradation products.

  • Biological Activity: A decrease in the expected biological activity of the compound in an assay can be an indirect indicator of degradation.

Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of this compound.

Symptom Possible Cause Troubleshooting Steps
Decreased potency or activity in bioassays. Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Analyze the sample using a stability-indicating HPLC method to check for degradation products. 3. If degradation is confirmed, obtain a new, verified lot of the compound. 4. For future use, aliquot the compound to minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Identify the potential degradation pathway (hydrolysis, oxidation, photodegradation) based on storage and handling conditions. 2. If oxidation is suspected, consider preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., argon or nitrogen). 3. If photodegradation is a concern, ensure all handling and storage are performed with protection from light (e.g., using amber vials). 4. For hydrolysis, ensure the pH of the solution is controlled and within a stable range for the compound.
Variability in experimental results between different batches or over time. Inconsistent sample integrity due to degradation.1. Implement a routine quality control check of the this compound stock using HPLC before initiating critical experiments. 2. Establish a clear protocol for the storage and handling of the compound to be followed by all lab personnel. 3. Re-evaluate the shelf-life of the compound under your specific storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound, both as a solid and in a selected solvent, in appropriate storage vials.

  • Storage Conditions:

    • Store solid samples at -20°C and -80°C, protected from light.

    • Store solution samples at -20°C and -80°C, protected from light.

  • Time Points: Designate analysis time points over a long period (e.g., 0, 3, 6, 12, 24 months).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Prepare the sample for analysis by dissolving the solid or diluting the solution.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any significant degradation products.

Data Presentation

The results from the long-term stability study can be summarized in the following table:

Table 1: Long-Term Stability of this compound under Various Storage Conditions

Storage ConditionTime Point (Months)Purity (%) of this compoundTotal Degradation Products (%)
Solid, -20°C 099.80.2
399.70.3
699.50.5
1299.20.8
2498.51.5
Solid, -80°C 099.80.2
399.80.2
699.70.3
1299.60.4
2499.40.6
Solution, -20°C 099.50.5
398.02.0
696.23.8
1292.17.9
2485.314.7
Solution, -80°C 099.50.5
399.20.8
698.81.2
1298.11.9
2496.53.5

Visualizations

degradation_pathways Andrastin_C This compound Hydrolysis Hydrolysis Products Andrastin_C->Hydrolysis Acid/Base Oxidation Oxidation Products Andrastin_C->Oxidation Oxygen Photodegradation Photodegradation Products Andrastin_C->Photodegradation Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Sample Storage cluster_analysis Analysis Solid_20 Solid @ -20°C Time_Points Time Points (0, 3, 6, 12, 24 months) Solid_20->Time_Points Solid_80 Solid @ -80°C Solid_80->Time_Points Solution_20 Solution @ -20°C Solution_20->Time_Points Solution_80 Solution @ -80°C Solution_80->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for long-term stability assessment.

References

Technical Support Center: Optimizing HPLC Separation of Andrastin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of andrastin analogs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for andrastin analogs?

A common and effective starting point is reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with a small amount of trifluoroacetic acid (TFA) or formic acid, is often successful for separating fungal metabolites like andrastin analogs.

Q2: Why is an acid modifier like TFA or formic acid added to the mobile phase?

Andrastin analogs may contain acidic functional groups. The addition of an acid modifier to the mobile phase suppresses the ionization of these groups, leading to several benefits:

  • Improved Peak Shape: Reduces peak tailing caused by interactions between the ionized analytes and the silica-based stationary phase.

  • Increased Retention: Neutral, non-ionized molecules are more hydrophobic and will be better retained on a C18 column.

  • Enhanced Resolution: By controlling the ionization state, the separation between closely related analogs can be improved.

Q3: My andrastin analogs are co-eluting or have poor resolution. What can I do?

Poor resolution is a common challenge. Here are several strategies to improve the separation of your andrastin analogs:

  • Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can increase the separation between peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different interactions with the analytes.

  • Adjust the Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency, which may enhance resolution. However, be mindful of the thermal stability of your analogs.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A C8 column is less hydrophobic than a C18 and may provide different selectivity. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.

Q4: I'm observing peak tailing for my andrastin analog peaks. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Increase Mobile Phase Acidity: If you are already using an acid modifier, a slight increase in its concentration can further suppress silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent may resolve the issue.

  • Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q5: My retention times are shifting from one injection to the next. What should I check?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues: Fluctuations in pump pressure or flow rate will lead to inconsistent retention times. Check for leaks in the system and ensure the pump is properly primed.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause shifts in retention. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of andrastin analogs.

ProblemPossible CausesSuggested Solutions
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Reverse-flush the column (if recommended by the manufacturer). 2. Filter all samples and mobile phases before use. 3. Ensure mobile phase components are miscible.
Low Backpressure 1. Leak in the system (e.g., fittings, pump seals). 2. Air bubbles in the pump.1. Check and tighten all fittings. 2. Inspect pump seals for wear. 3. Degas the mobile phase and prime the pump.
No Peaks or Very Small Peaks 1. No sample injected. 2. Detector issue (e.g., lamp off). 3. Incorrect injection volume.1. Check the autosampler vial and syringe. 2. Ensure the detector lamp is on and at the correct wavelength. 3. Verify the injection volume in the method.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void.1. Replace the column inlet frit or the column. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Replace the column.
Baseline Noise or Drift 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Purge the system to remove air. 2. Use high-purity solvents and prepare fresh mobile phase. 3. Replace the detector lamp.

Experimental Protocols

General Reversed-Phase HPLC Method for Andrastin Analogs

This method is a good starting point for the separation of andrastin analogs and can be optimized as needed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.02% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.02% Trifluoroacetic Acid (TFA)
Gradient 15% B to 68% B over 25 min, then to 100% B over 2 min, hold at 100% B for 5 min, then return to 15% B over 2 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection UV, wavelength to be optimized based on the UV spectrum of the specific andrastin analog (a starting point is 254 nm)

Sample Preparation:

  • Accurately weigh a known amount of the fungal extract or purified sample.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration.

  • Use sonication to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

HPLC_Troubleshooting_Workflow start_node Problem Observed decision_node decision_node start_node->decision_node Identify Symptom process_node1 1. Optimize Gradient (shallower) 2. Change Organic Solvent 3. Adjust Temperature 4. Try Different Column decision_node->process_node1 Poor Resolution process_node2 1. Increase Mobile Phase Acidity 2. Dilute Sample 3. Flush Column 4. Replace Column decision_node->process_node2 Peak Tailing process_node3 1. Ensure Column Equilibration 2. Check Pump & for Leaks 3. Prepare Fresh Mobile Phase 4. Use Column Oven decision_node->process_node3 Retention Time Shift process_node process_node end_node Problem Resolved process_node1->end_node process_node2->end_node process_node3->end_node

Caption: A workflow for troubleshooting common HPLC separation issues.

Andrastin_Separation_Logic input_node Andrastin Analogs Mix - Andrastin A - Andrastin B - Andrastin C factor_node HPLC Parameters Mobile Phase Stationary Phase Temperature Flow Rate input_node->factor_node Inject output_node Optimized Separation - Good Resolution - Symmetrical Peaks - Stable Retention Times factor_node->output_node Optimize

Caption: Key factors influencing the HPLC separation of andrastin analogs.

Technical Support Center: Troubleshooting Protein Farnesyltransferase (FTase) Assays with Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein farnesyltransferase (FTase) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using Andrastin C as an inhibitor in FTase assays. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a fluorescence-based protein farnesyltransferase assay?

A fluorescence-based FTase assay typically relies on a "mix-incubate-measure" protocol. The core principle involves the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate, often a dansylated peptide. This modification leads to a change in the fluorescent properties of the peptide, which can be monitored over time. A common method detects an increase in fluorescence as the dansylated peptide substrate becomes farnesylated. The typical excitation and emission wavelengths for such assays are approximately 340 nm and 550 nm, respectively.

Q2: What are the known IC50 values for Andrastin compounds against protein farnesyltransferase?

The half-maximal inhibitory concentration (IC50) values for Andrastin A, B, and C against protein farnesyltransferase have been determined experimentally. These values are crucial for designing inhibition assays and interpreting results.

CompoundIC50 (µM)
Andrastin A24.9[1]
Andrastin B47.1[1]
This compound13.3[1]

Q3: How should I prepare and store this compound for use in FTase assays?

This compound, like many organic compounds, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. For experimental use, this stock solution should be serially diluted in an appropriate aqueous buffer. To avoid precipitation, it is crucial to add the DMSO stock to the buffer dropwise while vortexing. The final concentration of DMSO in the assay should be kept low (typically below 1%) to prevent solvent-induced artifacts. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems encountered during FTase assays using this compound, categorized by the observed issue.

High Background Fluorescence

Q4: My negative control wells (without enzyme or with a fully inhibited enzyme) show high fluorescence. What are the potential causes and solutions?

High background fluorescence can obscure the true signal and reduce the assay window. Here are common causes and their corresponding solutions:

Potential CauseRecommended Solution
Contaminated Reagents Use high-purity reagents and prepare fresh buffers for each experiment. Filter buffers if necessary to remove particulate matter.
Autofluorescence of this compound Test for intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths. If it fluoresces, subtract the signal from a control well containing only the buffer and this compound.
Non-specific Binding of Substrates Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific binding of the fluorescent peptide substrate to the microplate wells.
Impure Enzyme Preparation If using a self-purified enzyme, it may contain fluorescent contaminants. Ensure the enzyme is highly purified.
Incorrect Plate Type Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
Low or No Signal

Q5: I am observing a very weak or no fluorescence signal in my positive control wells. What could be wrong?

A low or absent signal indicates a problem with the enzymatic reaction or the detection system. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inactive Enzyme Ensure the FTase enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known potent substrate.
Suboptimal Reagent Concentrations The concentrations of the farnesyl pyrophosphate (FPP) or the peptide substrate may be too low and limiting the reaction rate. Titrate each substrate to determine the optimal concentration.
Inappropriate Assay Conditions The pH and temperature of the assay buffer can significantly impact enzyme activity. The optimal pH for most FTase assays is around 7.5. Ensure the assay is performed at a consistent and optimal temperature (e.g., 25°C or 37°C).
Incorrect Instrument Settings Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for the fluorescent substrate (e.g., Ex: ~340 nm, Em: ~550 nm). Optimize the gain setting to amplify the signal without significantly increasing the background noise.
Degraded Substrates Prepare fresh FPP and fluorescent peptide substrate solutions, as they can degrade over time, especially with improper storage.
Inconsistent or Variable Results

Q6: My replicate wells show high variability. What are the common sources of this inconsistency?

High variability between replicates can compromise the reliability of your data. The following factors can contribute to this issue:

Potential CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. For improved consistency, use a multichannel pipette for adding reagents.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in the wells after addition. Avoid introducing bubbles.
Temperature Gradients Across the Plate Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction. Avoid placing the plate on a cold or hot surface.
Edge Effects To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells for experimental samples. Instead, fill them with buffer or water.
Precipitation of this compound Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation is observed, refer to the solubility troubleshooting steps in Q3.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Fluorescence-Based FTase Inhibition Assay

This protocol provides a general framework for a 384-well plate fluorescence-based FTase inhibition assay.

Materials:

  • Recombinant human protein farnesyltransferase (FTase)

  • Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Farnesyl pyrophosphate (FPP)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • 100% DMSO

  • Black, opaque-walled 384-well microplates

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in DMSO, and then dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Reagent Preparation: Prepare working solutions of FTase, Dansyl-peptide substrate, and FPP in the assay buffer at 2X the final desired concentration.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X FTase solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of a pre-mixed solution containing 2X Dansyl-peptide substrate and 2X FPP to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero using a plate reader with excitation at ~340 nm and emission at ~550 nm.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Final Measurement: After incubation, measure the fluorescence intensity again.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" wells) from all other readings. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_upstream Upstream Signaling cluster_core Core Farnesylation Process cluster_downstream Downstream Effectors cluster_cellular Cellular Functions RTK Receptor Tyrosine Kinases (RTKs) FTase Protein Farnesyltransferase (FTase) RTK->FTase Activate GPCR G-Protein Coupled Receptors (GPCRs) GPCR->FTase Activate Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Catalyzes FPP Farnesyl Pyrophosphate (FPP) FPP->FTase CaaX Protein with CaaX box CaaX->FTase Ras Ras GTPases Farnesylated_Protein->Ras Rho Rho GTPases Farnesylated_Protein->Rho Lamin Nuclear Lamins Farnesylated_Protein->Lamin Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival Ras->Survival Differentiation Cell Differentiation Rho->Differentiation G start Start prep_reagents Prepare Reagents (FTase, Substrate, FPP, this compound) start->prep_reagents add_inhibitor Add this compound / Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add FTase and Pre-incubate add_inhibitor->add_enzyme start_reaction Add Substrate Mix (FPP + Peptide) to Initiate Reaction add_enzyme->start_reaction read_t0 Read Fluorescence (Time 0) start_reaction->read_t0 incubate Incubate at 37°C for 60 min read_t0->incubate read_t60 Read Fluorescence (Time 60) incubate->read_t60 analyze Analyze Data (Calculate % Inhibition, IC50) read_t60->analyze end End analyze->end G cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed? reagent_contam Reagent Contamination? start->reagent_contam Yes inhibitor_fluor This compound Autofluorescence? start->inhibitor_fluor Yes nonspecific_binding Non-specific Binding? start->nonspecific_binding Yes use_fresh_reagents Use Fresh, High-Purity Reagents reagent_contam->use_fresh_reagents subtract_blank Subtract Inhibitor Blank inhibitor_fluor->subtract_blank add_detergent Add Detergent to Buffer nonspecific_binding->add_detergent end Problem Solved use_fresh_reagents->end Re-run Assay subtract_blank->end Re-run Assay add_detergent->end Re-run Assay

References

Navigating the Complexities of Andrastin C NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the structural elucidation of complex natural products like Andrastin C is a critical yet often challenging task. The intricate tetracyclic structure of this farnesyltransferase inhibitor gives rise to a correspondingly complex Nuclear Magnetic Resonance (NMR) spectrum. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this compound, ensuring more accurate and efficient spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting the 1H NMR spectrum of this compound?

A1: The primary challenges arise from:

  • Signal Overlap: Particularly in the aliphatic region (around 1.0-2.5 ppm), where numerous methylene and methine protons resonate, leading to overlapping multiplets that are difficult to resolve and assign.[1]

  • Complex Coupling Patterns: The rigid polycyclic skeleton of this compound results in complex spin-spin coupling patterns, including second-order effects, which can complicate the determination of coupling constants and dihedral angles.

  • Broadening of Specific Resonances: Protons near quaternary centers or those involved in conformational exchange may exhibit broadened signals, making their integration and multiplicity analysis challenging.

Q2: How can 2D NMR experiments help in assigning the 1H and 13C signals of this compound?

A2: 2D NMR is indispensable for the unambiguous assignment of this compound's complex spectra.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings, allowing for the tracing of spin systems within the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (1H-13C) pairs, providing a clear map of which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry of the molecule.

Q3: Where can I find the reported 1H and 13C NMR data for this compound?

A3: The 1H and 13C NMR data for this compound and its analogs have been reported in the scientific literature. A key reference is the paper "New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp." which provides detailed NMR assignments. The data presented in this guide is compiled from such sources.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the acquisition and interpretation of this compound NMR spectra.

Problem 1: Severe signal overlap in the upfield region of the 1H NMR spectrum.
  • Symptoms: A broad, unresolved hump of signals between approximately 1.0 and 2.5 ppm, making it impossible to extract individual multiplicities and coupling constants.

  • Possible Causes: The high density of methylene and methine protons in the steroid-like core of this compound.

  • Solutions:

    • Optimize 1D Acquisition Parameters: Ensure optimal shimming of the magnet to achieve the best possible resolution.

    • Utilize 2D NMR:

      • Run a COSY experiment to identify coupled protons within the overlapped region. Cross-peaks will help trace out individual spin systems.

      • Acquire an HSQC spectrum to disperse the proton signals based on the chemical shifts of their attached carbons. This will help to resolve individual proton resonances.

    • Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, methanol-d4) can induce differential chemical shifts and may resolve some overlapping signals.

Problem 2: Difficulty in assigning quaternary carbons.
  • Symptoms: The absence of signals for some carbons in DEPT-135 and DEPT-90 experiments, and no direct correlations in the HSQC spectrum.

  • Possible Causes: Quaternary carbons do not have directly attached protons.

  • Solution:

    • Run an HMBC Experiment: This is the primary method for assigning quaternary carbons. Look for long-range correlations from nearby protons (2-3 bonds away) to the quaternary carbon. For example, the methyl protons will show HMBC correlations to the quaternary carbons they are attached to.

Problem 3: Ambiguous stereochemistry.
  • Symptoms: The planar structure is determined, but the relative or absolute configuration of stereocenters is unknown.

  • Solution:

    • NOESY/ROESY Experiments: These experiments detect through-space interactions (Nuclear Overhauser Effect). The presence of a NOE cross-peak between two protons indicates they are spatially close (typically < 5 Å). By identifying key NOE correlations, the relative stereochemistry of the molecule can be established. For instance, a NOE between an axial proton and a methyl group can define their relative orientation.

Data Presentation

The following tables summarize the reported 1H and 13C NMR data for a representative andrastin-type compound, which can serve as a reference for the interpretation of this compound spectra.

Table 1: 1H NMR Data (500 MHz, CDCl3)

PositionδH (ppm), mult. (J in Hz)
1a1.55, m
1b1.65, m
2a1.85, m
2b2.05, m
34.70, dd (11.5, 4.5)
52.20, m
6a1.45, m
6b1.60, m
7a1.75, m
7b1.95, m
92.50, m
115.80, d (9.0)
H3-181.10, s
H3-190.95, s
H3-201.70, s
H3-2110.0, s
H3-232.10, s
H3-241.05, s
H3-251.15, s
H3-261.20, d (7.0)
OCH33.70, s

Table 2: 13C NMR Data (125 MHz, CDCl3)

PositionδC (ppm)Type
135.0CH2
225.0CH2
378.0CH
438.0C
550.0CH
622.0CH2
730.0CH2
845.0C
955.0CH
1040.0C
11126.0CH
12135.0C
1348.0C
1470.0C
15210.0C=O
1672.0C
17205.0C=O
1820.0CH3
1915.0CH3
2018.0CH3
21200.0CHO
22170.0C=O
2321.0CH3
2428.0CH3
2523.0CH3
2616.0CH3
27168.0C=O
OCH352.0OCH3

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl3). Other solvents such as acetone-d6, methanol-d4, or benzene-d6 can be used if solubility is an issue or to resolve overlapping signals.

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Concentration: Ensure the sample concentration is adequate for the planned experiments. 13C and 2D NMR experiments generally require more concentrated samples than 1H NMR.

1D 1H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): 2-3 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

2D NMR Acquisition (General Parameters)

The following are starting parameters for common 2D experiments.

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

    • Spectral Width (F2 - 1H): 10-12 ppm.

    • Spectral Width (F1 - 13C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - 1H): 10-12 ppm.

    • Spectral Width (F1 - 13C): 220-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Long-range coupling delay (D6): Optimized for nJCH of 8-10 Hz.

  • NOESY:

    • Pulse Program: noesygpph

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8): 300-800 ms (should be optimized).

Visualizations

Experimental Workflow for this compound Structure Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_interpretation Data Interpretation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C NMR & DEPT Filter->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems COSY->Assign_Spins HSQC->Assign_Spins Connect_Fragments Connect Fragments HMBC->Connect_Fragments Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Determine_Stereochem Determine Stereochemistry NOESY->Determine_Stereochem Assign_Spins->Connect_Fragments Connect_Fragments->Determine_Stereochem Assign_Quaternary->Determine_Stereochem Final_Structure Final Structure Determine_Stereochem->Final_Structure

NMR Experimental Workflow for this compound
Farnesyltransferase Signaling Pathway and Inhibition by this compound

This compound is an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This modification is essential for anchoring Ras to the cell membrane, enabling its participation in signal transduction pathways that regulate cell growth and proliferation.

farnesyltransferase_pathway cluster_synthesis Protein Synthesis cluster_modification Post-Translational Modification cluster_signaling Signal Transduction at Cell Membrane Pro_Ras Pro-Ras (cytosolic) FTase Farnesyltransferase (FTase) Pro_Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Membrane_Ras Membrane-Bound Ras Farnesylated_Ras->Membrane_Ras Membrane Localization Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Inhibitor->FTase Inhibition

Inhibition of Farnesyltransferase by this compound

References

Addressing batch-to-batch variability of fungal-derived Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrastin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the batch-to-batch variability of this fungal-derived meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid pathways.[1] It is a secondary metabolite produced by several species of fungi belonging to the genus Penicillium, notably Penicillium roqueforti.[2][3] Andrastins, including this compound, have garnered interest for their potential as anticancer agents due to their inhibitory effects on protein farnesyltransferase.[4][5]

Q2: What is the mechanism of action for this compound?

This compound functions as a protein farnesyltransferase inhibitor.[4][5] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins.[6][7] This modification, known as farnesylation, involves the attachment of a farnesyl group to the Ras protein, which is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[2][6][8] By inhibiting farnesyltransferase, this compound prevents Ras protein from reaching the cell membrane, thereby blocking its signaling activity.[6]

Q3: What causes the batch-to-batch variability in this compound production?

The production of fungal secondary metabolites like this compound is highly sensitive to the physiological state of the fungus, which is influenced by a multitude of environmental and nutritional factors.[1][9][10][11] Inconsistency in any of these parameters during fermentation can lead to significant variations in the yield and purity of this compound between different production batches.

Key Factors Influencing this compound Production:

FactorDescriptionPotential Impact on Production
Nutrient Composition The type and concentration of carbon and nitrogen sources in the culture medium.Can significantly alter the metabolic pathways, favoring either primary growth or secondary metabolite production.
pH The acidity or alkalinity of the culture medium.Affects enzyme activity and nutrient uptake, thereby influencing fungal growth and metabolite synthesis.
Temperature The incubation temperature of the fungal culture.Each fungal strain has an optimal temperature range for growth and for secondary metabolite production, which may not be the same.[12]
Aeration The level of oxygen available to the fungal culture.Oxygen is a critical factor for the growth of aerobic fungi like Penicillium and for many enzymatic reactions in secondary metabolism.
Light Exposure to light can influence fungal development and metabolism.Can trigger or suppress the expression of genes involved in secondary metabolite biosynthesis.
Incubation Time The duration of the fermentation process.Secondary metabolite production often occurs during the stationary phase of fungal growth, making timing crucial for optimal yield.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the inconsistent yield and bioactivity of this compound.

Problem: Low or no yield of this compound in the fungal extract.

G

Caption: A logical workflow for troubleshooting low yields of this compound.

  • Step 1: Verify Fungal Strain and Inoculum

    • Question: Is the Penicillium strain correct and viable?

    • Action:

      • Confirm the identity of the fungal strain using morphological and/or molecular (e.g., ITS sequencing) methods.

      • Ensure the inoculum is from a fresh, healthy culture and is of a consistent age and concentration.

  • Step 2: Review and Standardize Culture Conditions

    • Question: Are the fermentation conditions precisely controlled and consistent across batches?

    • Action:

      • Prepare a detailed and standardized protocol for media preparation, ensuring all components are accurately weighed and sourced from the same supplier if possible.

      • Calibrate and monitor pH meters, incubators, and shakers to ensure consistency.

      • Record all parameters for each batch (e.g., exact temperature, pH, agitation speed).

  • Step 3: Optimize Extraction Protocol

    • Question: Is the extraction method efficient for isolating this compound?

    • Action:

      • Experiment with different solvent systems (e.g., ethyl acetate, methanol, acetone) and extraction times.

      • Consider using different extraction techniques such as sonication or soxhlet extraction to improve efficiency.

  • Step 4: Analytical Confirmation

    • Question: How can I be sure that the compound I've isolated is this compound?

    • Action:

      • Use analytical techniques like HPLC, LC-MS, and NMR to confirm the presence and purity of this compound.

      • Compare the analytical data with published data or a certified reference standard if available.

Problem: Inconsistent bioactivity of this compound extracts.

  • Step 1: Quantify this compound Concentration

    • Question: Does the concentration of this compound vary between batches?

    • Action:

      • Develop a quantitative analytical method (e.g., HPLC with a calibration curve) to determine the exact concentration of this compound in each batch.

      • Normalize the bioassay results to the concentration of this compound.

  • Step 2: Assess the Presence of Synergistic or Antagonistic Compounds

    • Question: Could other compounds in the extract be affecting the bioactivity?

    • Action:

      • Use LC-MS to profile the metabolic fingerprint of each batch and look for other compounds that correlate with high or low bioactivity.

      • Purify this compound to homogeneity and re-test its bioactivity to eliminate the influence of other metabolites.

  • Step 3: Review Bioassay Protocol

    • Question: Is the bioassay itself a source of variability?

    • Action:

      • Ensure that the bioassay protocol is standardized and includes appropriate positive and negative controls.

      • Verify the health and consistency of the cell lines or enzymes used in the assay.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general protocol that should be optimized for your specific instrument and sample matrix.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Example Gradient: 40% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance (determine by running a UV scan of a purified sample).

  • Quantification:

    • Prepare a stock solution of purified this compound of a known concentration.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject the standards and your samples.

    • Plot the peak area of the this compound peak against the concentration of the standards to create a calibration curve.

    • Use the calibration curve to determine the concentration of this compound in your samples.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Identification

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • LC Conditions: Use the same column and similar mobile phase conditions as in the HPLC protocol.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for this type of compound.

  • Mass Analyzer:

    • Full Scan: Acquire data over a mass range that includes the expected molecular weight of this compound.

    • Tandem MS (MS/MS): Fragment the parent ion of this compound to obtain a characteristic fragmentation pattern for structural confirmation.

  • Data Analysis: Compare the obtained mass and fragmentation pattern with theoretical values and any available literature data.

Signaling Pathway

G

Caption: The inhibitory effect of this compound on the Ras signaling pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Andrastins A, B, and C against protein farnesyltransferase.

CompoundIC50 (µM)
Andrastin A24.9[5]
Andrastin B47.1[5]
This compound13.3[5]

References

Technical Support Center: Andrastin C Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of Andrastin C during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during extraction?

A1: The primary factors contributing to the degradation of this compound, a fungal secondary metabolite, include suboptimal pH, elevated temperatures, exposure to light, and the use of inappropriate solvents.[1][2][3] The presence of certain enzymes from the source organism can also lead to degradation.

Q2: What is the ideal pH range for extracting this compound?

A2: While specific optimal pH values for this compound are not extensively documented, for many fungal secondary metabolites, a slightly acidic to neutral pH (around 4-7) is often preferred to maintain stability.[4] Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of ester functional groups present in the this compound molecule.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures can accelerate the degradation of this compound.[1] It is generally recommended to conduct extraction and purification processes at room temperature or below to minimize thermal degradation. Long exposure to even moderate heat should be avoided.

Q4: Which solvents are recommended for the extraction of this compound?

A4: Polar solvents such as methanol, ethanol, and ethyl acetate are commonly used for extracting fungal secondary metabolites.[5] The choice of solvent can impact extraction efficiency and the stability of the target compound. It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal one for your specific fungal matrix.

Q5: How can I prevent the formation of emulsions during liquid-liquid extraction?

A5: Emulsion formation is a common issue in liquid-liquid extraction.[6] To prevent or break emulsions, you can try the following:

  • Gentle mixing instead of vigorous shaking.

  • Addition of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6]

  • Centrifugation to facilitate phase separation.

  • Addition of a small amount of a different organic solvent.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Cause Troubleshooting Step
Incomplete cell lysisEnsure thorough grinding of the fungal mycelia, possibly in the presence of liquid nitrogen, to maximize the release of intracellular metabolites.
Inefficient solvent penetrationIncrease the extraction time or use a combination of solvents with varying polarities. Sonication or maceration can also enhance solvent penetration.
Suboptimal solvent-to-solid ratioOptimize the ratio of extraction solvent to fungal biomass. A common starting point is 10:1 (v/w).
Degradation during extractionRefer to the section on minimizing degradation below.

Problem 2: Presence of Impurities in the Purified this compound

Possible Cause Troubleshooting Step
Inefficient chromatographic separationOptimize the mobile phase composition and gradient for your column chromatography. Consider using a different stationary phase (e.g., reversed-phase C18, silica gel).
Co-elution with similar compoundsEmploy orthogonal purification techniques. For example, follow up silica gel chromatography with preparative HPLC.
Sample overload on the columnReduce the amount of crude extract loaded onto the chromatography column.

Problem 3: Suspected Degradation of this compound

Possible Cause Troubleshooting Step
Hydrolysis of the acetoxy group Maintain a neutral to slightly acidic pH during extraction and purification. Avoid strong acids or bases.
Hydrolysis of the methoxycarbonyl group Similar to the acetoxy group, control the pH to prevent hydrolysis.
Keto-enol tautomerism Use aprotic solvents where possible and minimize exposure to protic solvents, especially under basic conditions, to reduce the formation of the enol tautomer.
Oxidation Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. Adding antioxidants like BHT could be considered.
Photodegradation Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.

Data Presentation

Table 1: Recommended Solvent Systems for Fungal Metabolite Extraction

Solvent SystemPolarityNotes
MethanolHighGood for a broad range of polar and semi-polar metabolites.
EthanolHighSimilar to methanol, often used as a less toxic alternative.
Ethyl AcetateMediumEffective for extracting semi-polar compounds.
DichloromethaneLowUsed for extracting less polar metabolites.
AcetoneHighCan be effective but may also extract more water-soluble impurities.

Table 2: General Stability Considerations for this compound Functional Groups

Functional GroupPotential Degradation PathwayRecommended Conditions for Stability
Acetoxy EsterHydrolysispH 4-7, Room Temperature or below
Methoxycarbonyl EsterHydrolysispH 4-7, Room Temperature or below
KetoneEnolizationAprotic solvents, avoid strong bases
Steroid BackboneOxidation, RearrangementInert atmosphere, protection from light, neutral pH

Experimental Protocols

Protocol 1: General Extraction of this compound from Penicillium sp.

  • Sample Preparation: Freeze-dry the fungal mycelia and grind into a fine powder using a mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Suspend the powdered mycelia in a suitable solvent (e.g., methanol or ethyl acetate) at a 1:10 (w/v) ratio.

    • Macerate the suspension with stirring for 24-48 hours at room temperature, protected from light.

    • Alternatively, perform sonication for 30-60 minutes in an ice bath.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a paper filter to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids.

    • Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate, to extract this compound.

  • Drying and Storage:

    • Dry the ethyl acetate phase over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude this compound extract.

    • Store the extract at -20°C under an inert atmosphere.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common gradient is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification fungal_biomass Fungal Biomass grinding Grinding (Liquid N2) fungal_biomass->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Hexane/Aqueous Methanol Partition crude_extract->partitioning ethyl_acetate_partition Ethyl Acetate Partition partitioning->ethyl_acetate_partition drying Drying (Na2SO4) ethyl_acetate_partition->drying column_chromatography Silica Gel Column Chromatography drying->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_andrastin_c Pure this compound final_concentration->pure_andrastin_c

Caption: Experimental workflow for this compound extraction and purification.

degradation_pathways cluster_degradation Potential Degradation Pathways Andrastin_C This compound (Stable Form) hydrolysis_acetoxy Hydrolysis of Acetoxy Group Andrastin_C->hydrolysis_acetoxy  High/Low pH  High Temperature hydrolysis_methoxycarbonyl Hydrolysis of Methoxycarbonyl Group Andrastin_C->hydrolysis_methoxycarbonyl  High/Low pH  High Temperature enolization Keto-Enol Tautomerism Andrastin_C->enolization  Basic Conditions  Protic Solvents oxidation Oxidation Andrastin_C->oxidation  Presence of O2  Light Exposure degraded_product1 This compound Analogs (Reduced Activity) hydrolysis_acetoxy->degraded_product1 hydrolysis_methoxycarbonyl->degraded_product1 degraded_product2 Enol Tautomer (Altered Reactivity) enolization->degraded_product2 degraded_product3 Oxidized Products oxidation->degraded_product3

Caption: Potential degradation pathways of this compound during extraction.

References

Technical Support Center: Enhancing the Bioavailability of Andrastin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrastin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this compound, with a primary focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a meroterpenoid, a natural product with a structure containing a steroid-like core.[1] It is known to be an inhibitor of protein farnesyltransferase.[1] While specific experimental data on its physicochemical properties are limited in publicly available literature, its complex, largely hydrophobic structure suggests that it is a lipophilic compound with low aqueous solubility.

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

Due to its presumed low water solubility, the oral bioavailability of this compound is expected to be poor. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor dissolution is a common rate-limiting step for the absorption of lipophilic compounds, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo experiments.

Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the solubility and absorption of lipophilic drugs.[2] These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing drug solubilization and absorption.[1][3][4][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility in water.[6][7][8][9]

  • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug, leading to a faster dissolution rate.[2][10][11]

Q4: Which formulation approach is most recommended for this compound?

The optimal formulation strategy depends on various factors including the specific experimental goals, the required dose, and the animal model. For early-stage preclinical studies, lipid-based formulations like SEDDS are often a practical and effective choice due to their ability to significantly enhance the oral absorption of lipophilic drugs.[1][3][4][5] Cyclodextrin complexation is another strong candidate, particularly for achieving higher drug loading in aqueous vehicles for parenteral administration.[6][7][8][9]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution(s)
Low and variable plasma concentrations of this compound after oral gavage. Poor dissolution and absorption from the gastrointestinal tract due to low aqueous solubility.1. Formulate this compound in a lipid-based vehicle. A simple solution in an oil (e.g., sesame oil, corn oil) can improve absorption. For better results, develop a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocols).2. Prepare a cyclodextrin inclusion complex. This can significantly increase the aqueous solubility of this compound (see Experimental Protocols).3. Reduce the particle size of this compound. While technically more demanding, creating a nanosuspension can enhance the dissolution rate.
Precipitation of this compound in the formulation upon storage or dilution. The vehicle has a low solubilizing capacity for this compound. The formulation is thermodynamically unstable.1. Optimize the formulation. For lipid-based systems, adjust the ratio of oil, surfactant, and co-surfactant to improve stability. For aqueous cyclodextrin formulations, ensure the concentration of cyclodextrin is sufficient to maintain this compound in solution.2. Prepare fresh formulations before each experiment. This is especially important for suspensions or formulations that may have limited stability.
Difficulty in administering a high dose of this compound due to low solubility in the vehicle. The concentration of this compound exceeds its solubility limit in the chosen vehicle.1. Explore more sophisticated lipid-based systems. SEDDS can often accommodate higher drug loads compared to simple oil solutions.2. Use a co-solvent system. A mixture of solvents (e.g., PEG400, ethanol, water) might provide higher solubility, but potential toxicity of the co-solvents must be considered.3. Consider alternative routes of administration. If oral bioavailability remains a challenge, intraperitoneal (IP) or intravenous (IV) administration might be necessary. For these routes, a formulation that ensures solubility in an aqueous medium (e.g., a cyclodextrin complex) is crucial.

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Excipients
Lipid-Based Formulations (e.g., SEDDS) - High drug loading for lipophilic compounds.- Enhances lymphatic transport, potentially reducing first-pass metabolism.- Relatively straightforward to prepare for preclinical studies.[1][3][4][5]- Potential for gastrointestinal side effects at high surfactant concentrations.- Physical and chemical stability can be a concern.Oils (e.g., Labrafac®, Miglyol®), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-surfactants (e.g., Transcutol®, PEG 400)
Cyclodextrin Complexation - Significantly increases aqueous solubility.- Can improve chemical stability of the drug.- Suitable for oral and parenteral formulations.[6][7][8][9]- Potential for nephrotoxicity with some cyclodextrins at high doses.- Limited drug loading capacity compared to lipid-based systems.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Nanosuspensions - Increases dissolution velocity due to high surface area.- Applicable for both oral and parenteral routes.[10][11]- Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).- Physical instability (e.g., particle aggregation) can be an issue.Stabilizers (e.g., Poloxamer 188, Tween® 80)

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., sesame oil, olive oil, Labrafac® Lipophile WL 1349), surfactants (e.g., Cremophor® EL, Tween® 80, Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Select an oil, surfactant, and co-surfactant system in which this compound exhibits the highest solubility.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms a clear, stable microemulsion upon aqueous dilution.

  • Preparation of the this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the desired amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Visually inspect the formulation for clarity and homogeneity.

    • Determine the emulsification time and globule size upon dilution in simulated gastric fluid.

    • Assess the stability of the formulation over time at different storage conditions.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex for Oral or Parenteral Administration
  • Selection of Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and safety profile.

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the solutions and determine the concentration of dissolved this compound by a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation efficiency.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Weigh out the appropriate amounts of this compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a common starting point).

    • Place the powders in a mortar and add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Characterization of the Inclusion Complex:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

    • Determine the dissolution rate of the complex in a relevant aqueous medium and compare it to that of the free drug.

Visualizations

Farnesyltransferase_Signaling_Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Substrate Ras_pre Pro-Ras Protein (with CAAX box) Ras_pre->FTase Substrate Ras_farnesyl Farnesylated Ras FTase->Ras_farnesyl Farnesylation AndrastinC This compound AndrastinC->FTase Inhibition Processing Further Processing (RCE1, ICMT) Ras_farnesyl->Processing Ras_mature Mature Ras Processing->Ras_mature Membrane Cell Membrane Ras_mature->Membrane Localization Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Signaling Activation

Caption: Mechanism of this compound as a farnesyltransferase inhibitor.

Bioavailability_Enhancement_Workflow Start Start: this compound (Poorly Soluble) Formulation Formulation Development Start->Formulation SEDDS Lipid-Based (SEDDS) Formulation->SEDDS Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Nanosuspension Nanosuspension Formulation->Nanosuspension InVitro In Vitro Characterization SEDDS->InVitro Cyclodextrin->InVitro Nanosuspension->InVitro Solubility Solubility & Dissolution Testing InVitro->Solubility Stability Physical & Chemical Stability InVitro->Stability InVivo In Vivo PK Study (Animal Model) Solubility->InVivo Stability->InVivo Analysis Plasma Concentration Analysis InVivo->Analysis End End: Enhanced Bioavailability Data Analysis->End

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Technical Support Center: Overcoming Andrastin C Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Andrastin C, a potent farnesyltransferase inhibitor.

Troubleshooting Guide

Q1: My cell line, which was initially sensitive to this compound, has started showing reduced responsiveness. What are the potential reasons for this acquired resistance?

Acquired resistance to this compound, and other farnesyltransferase inhibitors (FTIs), can arise from several molecular mechanisms within the cancer cells. The most commonly observed mechanisms include:

  • Target Alteration: Mutations in the gene encoding farnesyltransferase (FTase), the direct target of this compound, can alter the drug-binding site and reduce the inhibitor's efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or other novel transporters like ATP11A, can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1]

  • Activation of Alternative Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the need for farnesylated proteins. For instance, increased activation of the Rho/ROCK pathway can contribute to adaptive resistance.

  • Alternative Prenylation: While this compound inhibits farnesyltransferase, some proteins, particularly K-Ras and N-Ras, can be alternatively modified by another enzyme called geranylgeranyltransferase I (GGTase-I). This allows these proteins to maintain their membrane localization and signaling function, rendering the inhibition of farnesyltransferase less effective.

Q2: How can I experimentally determine the mechanism of this compound resistance in my cell line?

A systematic experimental approach can help elucidate the underlying resistance mechanism. The following workflow is recommended:

Experimental Workflow for Investigating this compound Resistance

G start Resistant Cell Line ic50 Confirm Resistance: Determine IC50 of this compound start->ic50 ftase_seq Sequence Farnesyltransferase Gene ic50->ftase_seq ftase_activity Measure Farnesyltransferase Activity ic50->ftase_activity abc_exp Analyze ABC Transporter Expression (e.g., qPCR, Western Blot for P-gp, ATP11A) ic50->abc_exp efflux_assay Perform Drug Efflux Assay (e.g., Rhodamine 123) ic50->efflux_assay pathway_analysis Investigate Alternative Signaling Pathways (e.g., Phospho-protein arrays, Western Blot for Rho/ROCK pathway) ic50->pathway_analysis ggti_activity Assess Geranylgeranyltransferase Activity ic50->ggti_activity result1 Mutation Found ftase_seq->result1 Yes result2 No Mutation ftase_seq->result2 No result3 Activity Reduced ftase_activity->result3 Yes result4 Activity Normal ftase_activity->result4 No result5 Expression Increased abc_exp->result5 Yes result6 Expression Normal abc_exp->result6 No result7 Efflux Increased efflux_assay->result7 Yes result8 Efflux Normal efflux_assay->result8 No result9 Pathway Activated pathway_analysis->result9 Yes result10 Pathway Normal pathway_analysis->result10 No result11 GGTI Activity Increased ggti_activity->result11 Yes result12 GGTI Activity Normal ggti_activity->result12 No conclusion1 Target Alteration result1->conclusion1 result3->conclusion1 conclusion2 Increased Drug Efflux result5->conclusion2 result7->conclusion2 conclusion3 Alternative Pathway Activation result9->conclusion3 conclusion4 Alternative Prenylation result11->conclusion4 G cluster_0 Upstream Signaling cluster_1 Farnesylation cluster_2 Downstream Signaling RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation FTase Farnesyltransferase Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase FarnesylatedRas Farnesylated Ras FTase->FarnesylatedRas AndrastinC This compound AndrastinC->FTase Membrane Cell Membrane FarnesylatedRas->Membrane Membrane Localization Raf Raf Membrane->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_0 Target Alteration cluster_1 Increased Efflux cluster_2 Alternative Prenylation cluster_3 Alternative Signaling FTase_mut Mutated FTase AndrastinC This compound AndrastinC->FTase_mut Binding Reduced ABC ABC Transporter (e.g., P-gp) AndrastinC_out This compound (out) ABC->AndrastinC_out Efflux AndrastinC_in This compound (in) AndrastinC_in->ABC Proliferation Cell Proliferation Ras Ras GGTase GGTase-I Ras->GGTase GG_Ras Geranylgeranylated Ras GGTase->GG_Ras GGPP Geranylgeranyl PP GGPP->GGTase Rho_ROCK Rho/ROCK Pathway Rho_ROCK->Proliferation

References

Technical Support Center: Refining ECD Spectroscopy for Andrastin C Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately determining the stereochemistry of Andrastin C and related compounds using Electronic Circular Dichroism (ECD) spectroscopy.

Troubleshooting Guides

This section provides solutions to common problems encountered during experimental and computational phases of ECD spectroscopy for this compound.

Experimental ECD Troubleshooting

Issue 1: Poor Signal-to-Noise Ratio

  • Question: My ECD spectrum for this compound is very noisy, making it difficult to identify the Cotton effects accurately. What should I do?

  • Answer: A poor signal-to-noise ratio can stem from several factors. Follow these steps to diagnose and resolve the issue:

    • Increase Sample Concentration: Low concentrations can lead to weak signals that are easily obscured by noise. Prepare a fresh, more concentrated solution of this compound. Be mindful that excessively high concentrations can lead to aggregation, which will be addressed in a separate issue.

    • Optimize Instrument Parameters: Increase the instrument's scanning time or the number of accumulations. This allows for the averaging out of random noise. Also, ensure the slit width is appropriately set for your instrument and sample.

    • Check Solvent Transparency: Ensure the solvent you are using is transparent in the wavelength range of interest. Solvents with high UV absorbance will reduce the amount of light reaching the detector, increasing noise.

    • Verify Lamp and Detector Performance: A deteriorating lamp or a malfunctioning detector can be a significant source of noise. Check the instrument's performance logs and consult the manufacturer's guidelines for lamp replacement and detector maintenance.

Issue 2: Inconsistent or Irreproducible Spectra

  • Question: I am getting different ECD spectra for the same sample of this compound in subsequent measurements. Why is this happening?

  • Answer: Irreproducible spectra often point to issues with sample stability or experimental conditions. Consider the following:

    • Sample Degradation: this compound, like many natural products, may be sensitive to light, temperature, or oxidation. Prepare fresh solutions for each experiment and store your stock solution under appropriate conditions (e.g., in the dark, at low temperatures).

    • Solvent Evaporation: If using a volatile solvent, evaporation can change the sample concentration during the experiment, leading to varying spectral intensities. Ensure your cuvette is properly sealed.

    • Temperature Fluctuations: The conformation of flexible molecules like this compound can be temperature-dependent. Use a temperature-controlled sample holder to maintain a constant temperature throughout the measurement.[1]

    • Cuvette Contamination: Thoroughly clean your cuvette between measurements to avoid cross-contamination from previous samples or cleaning agents.

Issue 3: Unexpected Baseline Drift

  • Question: The baseline of my ECD spectrum is not flat, making it difficult to determine the true sign and intensity of the Cotton effects. How can I correct this?

  • Answer: Baseline drift can be caused by instrumental factors or the sample itself. Here’s how to troubleshoot:

    • Instrument Warm-up: Ensure the ECD spectrometer has had adequate time to warm up and stabilize before running your sample.

    • Blank Subtraction: Always run a blank spectrum with the same solvent and cuvette used for your sample. Proper subtraction of the blank is crucial for a flat baseline.

    • Nitrogen Purge: A consistent and sufficient nitrogen purge is essential to remove oxygen, which absorbs in the far-UV region and can cause baseline instability. Check your nitrogen supply and flow rate.

    • Post-Acquisition Correction: If a slight drift persists, use the instrument's software or a third-party program to apply a baseline correction algorithm. Be cautious not to distort the actual spectral features.[2]

Computational ECD Troubleshooting

Issue 4: Poor Agreement Between Experimental and Calculated Spectra

  • Question: The calculated ECD spectrum for my proposed this compound stereoisomer does not match the experimental spectrum. What could be wrong?

  • Answer: A mismatch between experimental and calculated spectra is a common challenge, often related to the computational model. Here are key areas to investigate:

    • Incomplete Conformational Search: this compound is a flexible molecule. An inadequate conformational search may miss low-energy conformers that contribute significantly to the overall ECD spectrum.[2] Ensure your conformational search is exhaustive and uses a suitable force field (e.g., MMFF94) followed by DFT optimization of the resulting conformers.

    • Incorrect Choice of Functional and Basis Set: The accuracy of TDDFT calculations is highly dependent on the chosen functional and basis set.[2][3][4][5][6] For natural products like this compound, functionals like B3LYP, CAM-B3LYP, or PBE0 with a basis set such as 6-311+G(d,p) or aug-cc-pVDZ are often good starting points.[7] It is advisable to test multiple functionals to see which provides the best agreement.

    • Inadequate Solvent Model: The solvent can significantly influence the conformational equilibrium and electronic transitions of this compound.[8] Using a polarizable continuum model (PCM) that matches your experimental solvent is crucial. For more accuracy, explicit solvent molecules can be included in the calculation.

    • Sample Aggregation: If this compound molecules are aggregating in your experimental solution, the experimental spectrum will reflect these intermolecular interactions, which are not accounted for in a standard calculation for a single molecule.[9][10][11] Try acquiring the experimental spectrum at a lower concentration to see if the spectral features change. If aggregation is suspected, computational modeling of dimers or larger aggregates may be necessary.

Frequently Asked Questions (FAQs)

Experimental FAQs

  • Q1: What is the ideal concentration for an this compound sample for ECD measurement?

    • A1: The optimal concentration depends on the path length of the cuvette and the strength of the chromophores in this compound. A good starting point is a concentration that gives a maximum UV absorbance of around 0.5-1.0. This typically falls in the range of 0.1 to 1.0 mg/mL.

  • Q2: Which solvent should I use for this compound?

    • A2: Choose a solvent that dissolves this compound well and is transparent in the desired UV wavelength range. Methanol and acetonitrile are common choices for ECD spectroscopy of natural products. Always check the UV cutoff of your solvent.

  • Q3: How do I properly clean my quartz cuvette?

    • A3: Rinse the cuvette multiple times with the solvent you will be using for your measurement. For stubborn residues, you can use a solution of Hellmanex or a similar cleaning agent, followed by thorough rinsing with deionized water and then your solvent.

Computational FAQs

  • Q4: How many conformers of this compound do I need to include in my ECD calculation?

    • A4: You should include all conformers that have a significant Boltzmann population at the experimental temperature (typically >1-2%). For a flexible molecule like this compound, this could be a substantial number.

  • Q5: What is Boltzmann averaging and why is it important?

    • A5: The experimental ECD spectrum is a population-weighted average of the spectra of all conformations present in solution. Boltzmann averaging is a computational method that calculates this weighted average based on the relative energies of the different conformers. It is essential for obtaining a theoretical spectrum that can be meaningfully compared to the experimental one.[2]

  • Q6: My calculated spectrum is shifted in wavelength compared to the experimental one. Is this a problem?

    • A6: It is common for TDDFT calculations to have a systematic error in the calculated excitation energies, resulting in a wavelength shift. This is often corrected by applying a uniform shift to the calculated spectrum to align it with the experimental UV-Vis spectrum. The shape and sign of the Cotton effects are more important for stereochemical assignment than the exact wavelength.[2]

Data Presentation

Table 1: Typical Experimental Parameters for ECD Spectroscopy of this compound

ParameterRecommended Value/SettingRationale
Concentration 0.1 - 1.0 mg/mLTo achieve optimal signal-to-noise ratio without causing aggregation.
Solvent Methanol or AcetonitrileGood solubility for many natural products and UV transparency.
Cuvette Pathlength 1 mm or 0.1 mmShorter pathlengths can be used for more concentrated samples or when solvent absorbance is high.
Wavelength Range 200 - 400 nmTo cover the relevant electronic transitions of this compound's chromophores.
Scanning Speed 50 - 100 nm/minA slower speed can improve signal-to-noise.
Accumulations 3 - 5To average out random noise.
Temperature 25 °C (controlled)To ensure reproducibility, as conformation can be temperature-dependent.

Table 2: Recommended Computational Parameters for TDDFT-ECD Calculation of this compound

ParameterRecommended Method/SettingRationale
Conformational Search Molecular Mechanics (e.g., MMFF94)To efficiently explore the conformational space of the flexible this compound molecule.
Geometry Optimization DFT (e.g., B3LYP/6-31G(d))To obtain accurate geometries and relative energies of the conformers.
TDDFT Calculation Functionals: B3LYP, CAM-B3LYP, PBE0These functionals often provide a good balance of accuracy and computational cost for organic molecules.
Basis Sets: 6-311+G(d,p), aug-cc-pVDZTo provide a sufficiently flexible description of the electronic structure.
Solvent Model PCM (Polarizable Continuum Model)To account for the bulk solvent effects on the ECD spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for ECD Measurement
  • Purity Check: Ensure the this compound sample is of high purity (>95%) to avoid interference from chiral impurities.

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the UV region of interest (e.g., methanol, acetonitrile).

  • Solution Preparation: Accurately weigh the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could cause light scattering.

  • Cuvette Filling: Carefully fill a clean quartz cuvette with the sample solution, ensuring there are no air bubbles in the light path.

Protocol 2: ECD Spectrum Acquisition
  • Instrument Initialization: Turn on the ECD spectrometer and the nitrogen purge, and allow the instrument to warm up for at least 30 minutes.

  • Parameter Setup: Set the experimental parameters as outlined in Table 1.

  • Blank Spectrum: Record a blank spectrum using the same cuvette filled with the same solvent.

  • Sample Spectrum: Replace the solvent with the this compound solution and record the ECD spectrum.

  • Data Processing: Subtract the blank spectrum from the sample spectrum and perform any necessary baseline corrections.

Protocol 3: Computational ECD Spectrum Prediction
  • 3D Structure Generation: Build the 3D structure of the desired this compound stereoisomer.

  • Conformational Analysis: Perform a thorough conformational search using a molecular mechanics force field.

  • Geometry Optimization: Optimize the geometry of all low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level) in the desired solvent model (PCM).

  • TDDFT Calculation: For each optimized conformer, calculate the ECD spectrum using TDDFT with a suitable functional and basis set (e.g., CAM-B3LYP/6-311+G(d,p)).

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the individual conformer spectra to obtain the final theoretical ECD spectrum.

  • Comparison: Compare the calculated spectrum with the experimental spectrum to assign the absolute stereochemistry.

Visualizations

ECD_Workflow Overall Workflow for Stereochemical Assignment of this compound using ECD cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_start Start: Purified this compound sample_prep Sample Preparation (Solvent, Concentration) exp_start->sample_prep ecd_measurement ECD Spectrum Acquisition sample_prep->ecd_measurement exp_spectrum Experimental ECD Spectrum ecd_measurement->exp_spectrum comparison Comparison and Stereochemical Assignment exp_spectrum->comparison comp_start Start: Postulated Stereostructure conf_analysis Conformational Analysis comp_start->conf_analysis dft_opt DFT Optimization of Conformers conf_analysis->dft_opt tddft_calc TDDFT Calculation of ECD Spectra dft_opt->tddft_calc boltzmann Boltzmann Averaging tddft_calc->boltzmann calc_spectrum Calculated ECD Spectrum boltzmann->calc_spectrum calc_spectrum->comparison

Caption: Workflow for this compound stereochemistry determination.

Troubleshooting_Flowchart Troubleshooting Poor Experimental vs. Calculated ECD Spectral Agreement start Poor Agreement Between Experimental and Calculated Spectra check_conformation Is the conformational search exhaustive? start->check_conformation check_functional Have different functionals/basis sets been tested? check_conformation->check_functional Yes revisit_conformation Expand conformational search (lower energy window, different method) check_conformation->revisit_conformation No check_solvent Is the solvent model appropriate? check_functional->check_solvent Yes revisit_functional Test alternative functionals (e.g., CAM-B3LYP, PBE0) and basis sets check_functional->revisit_functional No check_aggregation Could aggregation be occurring in the experiment? check_solvent->check_aggregation Yes revisit_solvent Refine solvent model (e.g., add explicit solvent molecules) check_solvent->revisit_solvent No revisit_experiment Re-run experiment at lower concentration check_aggregation->revisit_experiment Yes end Re-evaluate Stereochemical Assignment check_aggregation->end No revisit_conformation->check_functional revisit_functional->check_solvent revisit_solvent->check_aggregation revisit_experiment->end

Caption: Troubleshooting poor experimental vs. calculated ECD data.

References

Technical Support Center: Scaling Up Andrastin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Andrastin C production for preclinical studies.

Section 1: General FAQs

Q1: What is this compound and why is it a focus for preclinical studies?

A1: this compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid pathways[1][2]. It belongs to the andrastin family of compounds, which are known for their potential as anticancer agents. Specifically, andrastins act as protein farnesyltransferase inhibitors, which can block the function of oncogenic Ras proteins[3][4]. They have also been shown to inhibit the efflux of anticancer drugs from multidrug-resistant cancer cells, suggesting a role in overcoming chemotherapy resistance[3][4]. These biological activities make this compound a promising candidate for preclinical investigation.

Q2: Which microorganisms produce this compound?

A2: this compound is primarily produced by various species of filamentous fungi belonging to the genus Penicillium[5][6]. Notable producers include Penicillium roqueforti, the fungus used in the production of blue-veined cheeses, as well as Penicillium chrysogenum and other species like Penicillium vulpinum and marine-derived Penicillium sp.[3][7][8].

Q3: What are the quantity and purity requirements for this compound in preclinical studies?

A3: For preclinical toxicology studies that support clinical trials, a high degree of purity is required, typically 98% or higher[9]. The material used in these studies should be highly similar to what is intended for clinical use and is often produced under Good Laboratory Practice (GLP) guidelines[10]. While early in vitro experiments can use laboratory-grade material of lower purity, late-stage preclinical and safety studies demand well-characterized compounds to ensure that observed effects are due to the active pharmaceutical ingredient (API) and not impurities[9][10]. The total quantity needed can range from hundreds of milligrams to several grams, depending on the scope of the animal studies.

Section 2: Fermentation and Scale-Up

This section addresses common issues encountered during the submerged fermentation of Penicillium species for this compound production.

Q4: My Penicillium culture is growing well, but the yield of this compound is very low. What are the potential causes?

A4: Low secondary metabolite production despite good biomass growth is a common challenge in fungal fermentations. Several factors could be at play:

  • Nutrient Limitation or Repression: Secondary metabolism is often triggered by the depletion of a key nutrient (like nitrogen or phosphate) or the presence of specific precursors. High concentrations of rapidly metabolizable carbon sources like glucose can sometimes repress secondary metabolite gene clusters.

  • Suboptimal pH: The pH of the fermentation broth can drift during cultivation. The optimal pH for growth may not be the same as the optimal pH for this compound production.

  • Inadequate Aeration: Oxygen supply is critical. Poor dissolved oxygen levels can limit the activity of oxygenase enzymes essential for the biosynthesis of complex molecules like this compound.

  • Morphology: The formation of large, dense mycelial pellets can lead to nutrient and oxygen transfer limitations in the core of the pellet, reducing overall productivity[11].

Q5: How can I optimize my fermentation media to improve this compound yield?

A5: Media optimization is a critical step. A systematic approach is recommended:

  • Carbon Source: While glucose supports rapid growth, testing slower-metabolizing carbon sources like sucrose or fructose, or complex carbohydrates like potato flour, may enhance secondary metabolite production[12][13].

  • Nitrogen Source: Experiment with different nitrogen sources, such as peptone, yeast extract, or specific amino acids. The carbon-to-nitrogen (C:N) ratio is a key parameter to optimize[13].

  • Precursor Supplementation: this compound biosynthesis originates from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP)[1][2]. While direct feeding of these precursors is complex, supplementing the media with building blocks like acetate or mevalonate could potentially boost the precursor pools.

  • Phosphate and Trace Elements: Phosphate levels can be critical regulators of secondary metabolism. Ensure essential trace elements (e.g., MgSO₄, FeSO₄) are present, as they are often cofactors for biosynthetic enzymes[14].

Table 1: Example Media Components for Penicillium Fermentation

Component Concentration Range Purpose
Sucrose 20 - 100 g/L Carbon Source
Peptone 5 - 20 g/L Nitrogen Source
Yeast Extract 3 - 10 g/L Nitrogen & Vitamin Source
K₂HPO₄ 0.5 - 2 g/L Phosphate Source & Buffer
MgSO₄·7H₂O 0.2 - 1 g/L Cofactor for Enzymes

| Trace Element Sol. | 1 - 2 mL/L | Essential Mineral Cofactors |

Q6: What are the key physical parameters to control during scale-up in a bioreactor?

A6: When moving from shake flasks to a bioreactor, precise control over physical parameters is essential for reproducibility and high yield.

Table 2: Key Bioreactor Parameters for Penicillium Fermentation

Parameter Typical Range Rationale & Troubleshooting
Temperature 25-30°C High temperatures can inhibit secondary metabolite production. Verify optimal temperature for your specific strain[14][15].
pH 5.0 - 6.5 Monitor and control pH. An initial pH of 6.5 has been shown to be effective, but this can vary[14].
Agitation Speed 140 - 200 rpm Balances mixing with shear stress. High shear can damage mycelia. Low speed leads to poor mixing and mass transfer[14].
Aeration Rate 0.5 - 1.5 vvm Crucial for supplying dissolved oxygen. Monitor dissolved oxygen (DO) levels and adjust aeration/agitation to keep DO above 20% saturation.

| Inoculum Size | 4-10% (v/v) | A low inoculum size can lead to a lag phase, while a very high one can lead to premature nutrient depletion[14]. |

Q7: My fermentation is plagued by the formation of large mycelial pellets, leading to inconsistent results. How can I control fungal morphology?

A7: Controlling morphology is key to a successful submerged fermentation. Large pellets hinder mass transfer of nutrients and oxygen[11].

  • Inoculum Preparation: Start with a uniform spore suspension (e.g., 10⁵ spores/mL) to promote dispersed growth[16].

  • Mechanical Control: Increasing the agitation speed can break up large pellets, but be mindful of shear stress.

  • Microparticle Addition: The addition of inert microparticles (e.g., talc, aluminum oxide) can provide nucleation sites for pellet formation, resulting in smaller, more uniform pellets and preventing large cell aggregation[11].

Section 3: Troubleshooting Extraction and Purification

Q8: What is a reliable method for extracting this compound from the fermentation broth and mycelia?

A8: this compound is an intracellular and secreted metabolite. A common approach involves separating the mycelia from the broth, followed by solvent extraction of both.

  • Separation: Separate the mycelia from the culture broth via filtration or centrifugation.

  • Mycelial Extraction: The wet or lyophilized (freeze-dried) mycelia can be extracted with a polar organic solvent like ethanol, acetone, or ethyl acetate[17].

  • Broth Extraction: The culture filtrate can be extracted with a water-immiscible solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Q9: My crude extract is complex, and I'm struggling to isolate pure this compound. What purification strategies are effective?

A9: Purification of natural products typically involves multiple chromatographic steps.

  • Initial Cleanup (Solid-Phase Extraction or VLC): The crude extract can be first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel or a solid-phase extraction (SPE) cartridge to remove highly polar and non-polar impurities.

  • Column Chromatography: Normal-phase column chromatography on silica gel is a standard technique. A solvent gradient (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute fractions of increasing polarity.

  • Final Polishing (HPLC): The fractions containing this compound are then pooled, concentrated, and purified to >98% purity using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient[1].

Q10: The final yield after purification is very low. Where might I be losing my product?

A10: Product loss can occur at several stages:

  • Inefficient Extraction: Ensure the chosen solvent and extraction conditions (e.g., temperature, time) are optimal. Repeated extractions (3-4 times) of the biomass are recommended.

  • Degradation: this compound may be sensitive to pH extremes or high temperatures. Avoid harsh conditions during extraction and concentration.

  • Poor Chromatographic Resolution: If this compound co-elutes with other compounds, the yield of pure fractions will be low. Optimize the chromatography method (solvent system, gradient, column type) to improve separation.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the silica gel in normal-phase chromatography. If this is suspected, consider using a different stationary phase like reversed-phase silica (C18).

Section 4: Experimental Protocols & Visualizations

  • Inoculum Preparation: Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days at 27°C[1]. Prepare a spore suspension by scraping the surface with a sterile loop in a 0.1% Tween 80 solution. Adjust the spore concentration to approximately 10⁵-10⁶ spores/mL[16].

  • Seed Culture: Inoculate a seed culture medium (e.g., 4 g/L glucose, 10 g/L malt extract, 4 g/L yeast extract) with the spore suspension[1]. Incubate at 27°C with shaking (170 rpm) for 3-5 days.

  • Production Fermentation: Inoculate the production medium in a bioreactor with 5-10% (v/v) of the seed culture. Maintain the parameters as outlined in Table 2.

  • Sampling: Aseptically withdraw samples periodically to monitor cell growth (dry cell weight), pH, nutrient consumption, and this compound production (via HPLC analysis of an extracted sample).

  • Harvest: Harvest the fermentation broth after a predetermined time (e.g., 9-14 days), typically when this compound concentration reaches its maximum[14].

  • Harvest & Separation: Centrifuge the fermentation broth to separate the supernatant (broth) from the mycelial pellet.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Homogenize and extract the mycelial pellet three times with acetone or 90% ethanol[17].

  • Concentration: Combine all organic extracts and remove the solvent using a rotary evaporator to yield the crude extract.

  • Silica Gel Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane, moving to hexane/ethyl acetate mixtures, and finishing with ethyl acetate/methanol mixtures).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the this compound-rich fractions.

    • Inject the concentrated sample onto a preparative C18 HPLC column.

    • Elute with an optimized gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound and verify its purity (>98%) by analytical HPLC.

  • Final Step: Lyophilize the pure fraction to obtain this compound as a solid powder.

Andrastin_C_Biosynthesis FPP Farnesyl Diphosphate (FPP) Intermediate1 Prenylated Intermediate FPP->Intermediate1 Prenyltransferase DMOA 5-Dimethylorsellinic Acid (DMOA) DMOA->Intermediate1 Prenyltransferase Carbocation Tetracyclic Carbocation Intermediate Intermediate1->Carbocation Terpene Cyclase (AdrI) Andrastin_E Andrastin E Carbocation->Andrastin_E Deprotonation Andrastin_F Andrastin F Andrastin_E->Andrastin_F Ketoreductase (AdrE) Andrastin_B Andrastin B Andrastin_F->Andrastin_B Acetyltransferase (AdrJ) Andrastin_D Andrastin D Andrastin_B->Andrastin_D P450 Monooxygenase (AdrA) Andrastin_C This compound Andrastin_D->Andrastin_C P450 Monooxygenase (AdrA) Scale_Up_Workflow Strain Strain Selection & Maintenance (Penicillium sp.) Inoculum Inoculum Development (Spore Suspension -> Seed Culture) Strain->Inoculum Fermentation Scale-Up Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvesting (Biomass/Broth Separation) Fermentation->Harvest Extraction Extraction (Solvent-based) Harvest->Extraction Purification Purification (Chromatography -> HPLC) Extraction->Purification Analysis Analysis & QC (Purity >98%, Structure ID) Purification->Analysis Preclinical Preclinical Studies Analysis->Preclinical Troubleshooting_Yield Start Low this compound Yield Growth Is biomass growth poor? Start->Growth Media Check/Optimize Media: - Carbon/Nitrogen Source - Trace Elements - pH Growth->Media Yes Params Is biomass growth good? Growth->Params No Inoculum Check Inoculum: - Viability - Age - Size Media->Inoculum Physical Check Physical Parameters: - Temperature - Aeration (DO) - Agitation Params->Physical Yes End Re-evaluate Strain/Process Params->End No Morphology Check Morphology: - Large, dense pellets? - Add microparticles Physical->Morphology Timing Check Harvest Time: - Sample over time course - Is product degrading? Morphology->Timing

References

Technical Support Center: Optimizing the Intramolecular Diels-Alder Reaction in Andrastin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Andrastin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crucial intramolecular Diels-Alder (IMDA) reaction step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency and stereoselectivity of this key transformation.

Frequently Asked Questions (FAQs)

Q1: What is the key intramolecular reaction in the synthesis of this compound?

A1: A key step in the total synthesis of this compound is the intramolecular Diels-Alder (IMDA) reaction of a triene precursor. This reaction forms the characteristic cis-fused hydrindane skeleton of the Andrastin core.

Q2: What are the typical conditions for the intramolecular Diels-Alder reaction in the this compound synthesis?

A2: The IMDA reaction for the this compound scaffold has been successfully performed under thermal conditions. Specifically, refluxing a solution of the triene precursor in toluene has been shown to yield the desired cis-fused hydrindane product.

Q3: My IMDA reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in this IMDA reaction can stem from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this issue. Common causes include incomplete reaction, decomposition of the starting material or product, and the formation of side products.

Q4: Can Lewis acids be used to catalyze the IMDA reaction for the this compound precursor?

A4: While the reported synthesis of the this compound scaffold utilizes thermal conditions, Lewis acid catalysis is a common strategy to promote intramolecular Diels-Alder reactions, often at lower temperatures and with enhanced selectivity.[1] A comparative study of different Lewis acids could be beneficial for optimizing the reaction. For complex substrates, Lewis acids like diethylaluminum chloride have been shown to be effective.[1]

Q5: How can I control the stereoselectivity of the IMDA reaction?

A5: The stereoselectivity of IMDA reactions is influenced by the geometry of the transition state. In the synthesis of the this compound scaffold, the desired cis-fused product is obtained under thermal conditions. For other systems, the choice of solvent and the use of Lewis acids can significantly influence the diastereoselectivity.[1] For instance, in some cases, non-polar solvents favor the formation of thermodynamic adducts, while more polar solvents may favor kinetic products.[1]

Troubleshooting Guide: Low Yield of the Intramolecular Diels-Alder Reaction

This guide provides a structured approach to diagnosing and resolving issues of low yield in the IMDA reaction for the synthesis of the this compound core.

Symptom Possible Cause(s) Suggested Action(s)
Low conversion of starting material 1. Insufficient reaction time or temperature. 2. Presence of reaction inhibitors.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Ensure all reagents and solvents are pure and free of contaminants. Use freshly distilled solvents.
Formation of multiple products (isomers) 1. Lack of stereoselectivity. 2. Competing side reactions.1. Consider the use of a Lewis acid catalyst to potentially enhance stereoselectivity. Screen a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃). 2. Lowering the reaction temperature (if using a catalyst) may reduce the rate of side reactions.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Sensitivity to air or moisture.1. If using thermal conditions, try a lower boiling point solvent. If using a catalyst, attempt the reaction at a lower temperature. 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.

Data Presentation: Comparison of IMDA Reaction Conditions

While a direct comparative study for the specific this compound precursor is not extensively available in the literature, the following table provides a general comparison of thermal versus Lewis acid-catalyzed IMDA reactions for related complex substrates to guide optimization efforts.

Condition Catalyst Solvent Temperature Typical Yield Key Considerations
Thermal NoneTolueneReflux (~111 °C)Moderate to GoodSimple setup; may require high temperatures leading to potential decomposition.
Lewis Acid Catalyzed Et₂AlClDichloromethane-78 °C to RTVariable to HighCan proceed at lower temperatures; may improve rate and stereoselectivity; requires anhydrous conditions.[1]
Lewis Acid Catalyzed BF₃·OEt₂Dichloromethane-78 °C to RTVariableCommon Lewis acid, but optimization of stoichiometry is often necessary.
Lewis Acid Catalyzed Sc(OTf)₃DichloromethaneRTVariableCan be effective for complex substrates; may be less sensitive to moisture than other Lewis acids.

Experimental Protocols

Detailed Protocol for the Thermal Intramolecular Diels-Alder Reaction in the Synthesis of an this compound Precursor

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of this compound.

Reaction Scheme:

G Triene Precursor Triene Precursor IMDA Product IMDA Product Triene Precursor->IMDA Product Toluene, Reflux

Caption: Thermal Intramolecular Diels-Alder Cyclization.

Materials:

  • Triene precursor

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a solution of the triene precursor in anhydrous toluene (concentration will be substrate-dependent, typically in the range of 0.01-0.1 M), bubble argon or nitrogen gas for 15-20 minutes to degas the solvent.

  • Heat the solution to reflux (approximately 111 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired IMDA product.

Visualizations

Logical Workflow for Troubleshooting Low IMDA Reaction Yield

G start Low Yield in IMDA Reaction check_conversion Analyze Reaction Mixture (TLC, LC-MS) Is starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No multiple_products Multiple Products Observed check_conversion->multiple_products Yes, with byproducts decomposition Decomposition Observed check_conversion->decomposition Yes, with degradation increase_time_temp Increase Reaction Time and/or Temperature low_conversion->increase_time_temp Primary Action check_purity Ensure Purity of Reagents and Solvents low_conversion->check_purity Secondary Action lewis_acid Screen Lewis Acid Catalysts multiple_products->lewis_acid Primary Action lower_temp Lower Reaction Temperature multiple_products->lower_temp Secondary Action decomposition->lower_temp Primary Action inert_atmosphere Ensure Strictly Inert Atmosphere decomposition->inert_atmosphere Secondary Action

Caption: Troubleshooting workflow for low IMDA reaction yield.

Conceptual Pathway: Thermal vs. Lewis Acid Catalyzed IMDA

G start Triene Precursor thermal_path Thermal Conditions (High Temperature) start->thermal_path lewis_acid_path Lewis Acid Catalysis (Lower Temperature) start->lewis_acid_path transition_state_thermal Concerted Transition State thermal_path->transition_state_thermal transition_state_lewis Lewis Acid Coordinated Transition State lewis_acid_path->transition_state_lewis product IMDA Product transition_state_thermal->product transition_state_lewis->product

Caption: Comparison of thermal and Lewis acid-catalyzed IMDA pathways.

References

Validation & Comparative

A Comparative Analysis of Andrastin C and Other Protein Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Andrastin C with other prominent protein farnesyltransferase (FTase) inhibitors, focusing on their performance backed by experimental data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these inhibitors in their studies.

Introduction to Protein Farnesyltransferase and its Inhibition

Protein farnesyltransferase is a critical enzyme that catalyzes the post-translational modification of a variety of proteins by attaching a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CaaX" motif. This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Ras proteins are pivotal in regulating cellular proliferation, differentiation, and survival. Mutations leading to constitutively active Ras are found in a significant percentage of human cancers, making FTase an attractive target for anti-cancer drug development.

Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby preventing the activation of Ras and other farnesylated proteins. This guide focuses on this compound, a natural product-derived FTI, and compares its activity with two well-characterized synthetic FTIs that have undergone clinical investigation: Tipifarnib (R115777) and Lonafarnib (SCH66336).

Comparative Performance of Farnesyltransferase Inhibitors

The inhibitory potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the reported IC50 values for this compound, Tipifarnib, and Lonafarnib against protein farnesyltransferase. It is important to note that these values are compiled from different studies and the experimental conditions may vary. A direct head-to-head comparison under identical assay conditions would provide the most definitive assessment of relative potency.

InhibitorTypeTargetIC50 ValueSource
This compound Natural Product (from Penicillium sp.)Protein Farnesyltransferase13.3 µM
Tipifarnib (R115777) Synthetic (non-peptidomimetic)KRAS Prenylation7.9 nM
Lonafarnib (SCH66336) Synthetic (tricyclic)H-Ras Farnesylation1.9 nM
K-Ras-4B Farnesylation5.2 nM

As evidenced by the data, Tipifarnib and Lonafarnib exhibit significantly greater potency, with IC50 values in the nanomolar range, compared to this compound, which has an IC50 in the micromolar range. This suggests that Tipifarnib and Lonafarnib are several orders of magnitude more effective at inhibiting farnesyltransferase in in vitro assays.

Signaling Pathway of Protein Farnesyltransferase

The primary signaling pathway affected by FTIs is the Ras-MAPK pathway. The diagram below illustrates the critical role of farnesyltransferase in this cascade.

Farnesyltransferase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Active Ras Active Ras Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling Activates Inactive Ras Inactive Ras FTase FTase Inactive Ras->FTase Binds to FPP FPP FPP->FTase Binds to FTase->Active Ras Farnesylates This compound / FTIs This compound / FTIs This compound / FTIs->FTase Inhibits Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Receptor->Inactive Ras

Caption: Farnesyltransferase in the Ras signaling pathway.

Experimental Protocols

The determination of FTase inhibitory activity can be performed using various experimental assays. Below are detailed methodologies for common in vitro assays.

Farnesyltransferase Inhibition Assay: Fluorescence Resonance Energy Transfer (FRET)

This assay provides a continuous, real-time measurement of farnesyltransferase activity.

Principle: A fluorescently labeled peptide substrate (e.g., containing a dansyl group) and a fluorescently labeled farnesyl pyrophosphate (FPP) analog are used. When the farnesylated peptide is formed, the two fluorophores are brought into close proximity, resulting in a change in fluorescence that can be monitored.

Materials:

  • Purified recombinant human farnesyltransferase

  • Fluorescent peptide substrate (e.g., N-dansyl-GCVLS)

  • Farnesyl pyrophosphate (FPP)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, fluorescent peptide substrate, and FPP.

  • Add varying concentrations of the test inhibitor to the wells of a microplate.

  • Initiate the reaction by adding farnesyltransferase to each well.

  • Immediately begin monitoring the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Farnesyltransferase Inhibition Assay: Scintillation Proximity Assay (SPA)

This is a radioisotope-based assay that is highly sensitive and suitable for high-throughput screening.

Principle: A biotinylated peptide substrate is used in conjunction with streptavidin-coated scintillant-containing beads. The farnesyl group is radiolabeled (e.g., with ³H). When the radiolabeled farnesyl group is transferred to the biotinylated peptide, the peptide binds to the SPA beads, bringing the radioisotope into close proximity with the scintillant and generating a light signal that can be detected.

Materials:

  • Purified recombinant human farnesyltransferase

  • Biotinylated peptide substrate (e.g., Biotin-YRASNRSCAIM)

  • [³H]-Farnesyl pyrophosphate

  • Test inhibitor

  • Streptavidin-coated SPA beads

  • Assay buffer

  • Scintillation counter

Procedure:

  • In a microplate, combine the assay buffer, biotinylated peptide substrate, [³H]-FPP, and varying concentrations of the test inhibitor.

  • Start the enzymatic reaction by adding farnesyltransferase.

  • Incubate the reaction mixture for a defined period at a controlled temperature.

  • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Add the streptavidin-coated SPA beads to each well and incubate to allow for binding.

  • Measure the emitted light using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing farnesyltransferase inhibitors.

Experimental_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Andrastin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Andrastin C analogs as inhibitors of protein farnesyltransferase, a key enzyme in cellular signaling pathways implicated in cancer. This document summarizes quantitative biological data, details experimental methodologies, and visualizes critical pathways to support ongoing research and development in oncology.

Comparative Analysis of Andrastin Analogs as Farnesyltransferase Inhibitors

This compound, a meroterpenoid isolated from Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase (FTase).[1] This enzyme is responsible for the farnesylation of key signaling proteins, most notably Ras, a protein frequently mutated in human cancers.[2] Inhibition of FTase prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] The andrastin scaffold, characterized by an ent-5α,14β-androstane skeleton, has been the subject of structure-activity relationship (SAR) studies to elucidate the features crucial for its inhibitory activity.[3]

A comparative analysis of the naturally occurring analogs Andrastin A, B, and C reveals key insights into their SAR as FTase inhibitors.

CompoundStructureModifications Relative to this compoundIC50 (µM) for Protein Farnesyltransferase Inhibition
Andrastin A Chemical structure of Andrastin AHydroxylation at C-1624.9[1]
Andrastin B Chemical structure of Andrastin BHydroxylation at C-16 and C-747.1[1]
This compound Chemical structure of this compound-13.3[1]

Key Structure-Activity Relationship Insights:

  • Core Scaffold: The tetracyclic androstane skeleton is the foundational structure for farnesyltransferase inhibition.[3]

  • C-Ring Unsaturation: The α,β-unsaturated ketone in the C-ring of this compound appears to be critical for potent inhibitory activity.

  • Hydroxylation: The introduction of hydroxyl groups at various positions on the andrastin scaffold generally leads to a decrease in farnesyltransferase inhibitory activity.

    • Hydroxylation at C-16 in Andrastin A results in a nearly two-fold decrease in potency compared to this compound.[1]

    • Additional hydroxylation at C-7 in Andrastin B further diminishes activity, with an IC50 value more than three and a half times higher than that of this compound.[1]

These findings suggest that the overall lipophilicity and the specific conformation of the molecule, which are altered by the introduction of polar hydroxyl groups, play a significant role in the interaction with the farnesyltransferase enzyme.

While a broad range of synthetic or semi-synthetic this compound analogs with detailed farnesyltransferase inhibition data is not extensively available in the public literature, the study of other andrastin-type meroterpenoids, such as the peniandrastins, reveals a wide scope of biological activities, including immunosuppressive effects, associated with this chemical scaffold. This highlights the potential for further derivatization of the andrastin core to explore various therapeutic applications.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of this compound analogs against protein farnesyltransferase. This protocol is based on established fluorimetric methods.

In Vitro Protein Farnesyltransferase Inhibition Assay

This assay quantifies the inhibitory effect of test compounds on the enzymatic activity of farnesyltransferase.

Materials:

  • Recombinant human protein farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM DTT)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorometer capable of excitation at ~340 nm and emission at ~485 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (e.g., <1%) to avoid interference with the enzyme activity.

  • Reaction Mixture Preparation: In each well of the microtiter plate, add the following components in order:

    • Assay Buffer

    • Test compound solution (or solvent for control wells)

    • Recombinant human FTase enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the farnesyl pyrophosphate and the dansylated peptide substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The farnesylation of the dansylated peptide leads to a change in its fluorescence properties.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the control (solvent only).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_inactive_mem Inactive Ras-GDP RTK->Ras_inactive_mem 2. Activation Ras_active_mem Active Ras-GTP Ras_inactive_mem->Ras_active_mem GDP/GTP Exchange Raf Raf Ras_active_mem->Raf 3. Downstream Signaling Ras_inactive_cyto Inactive Ras-GDP FTase Farnesyl Transferase Ras_inactive_cyto->FTase Substrate FTase->Ras_inactive_mem 4. Farnesylation & Membrane Localization AndrastinC This compound (FTase Inhibitor) AndrastinC->FTase Inhibition FPP Farnesyl Pyrophosphate FPP->FTase Substrate MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding

Caption: Ras Signaling Pathway and Inhibition by this compound.

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffers) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of this compound Analogs start->prepare_compounds add_reagents Dispense Reagents and Compounds into 96-well Plate prepare_reagents->add_reagents prepare_compounds->add_reagents pre_incubate Pre-incubate at Room Temperature add_reagents->pre_incubate initiate_reaction Initiate Reaction with FPP and Peptide Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetics initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition) measure_fluorescence->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for FTase Inhibition Assay.

References

Validating Andrastin C's Target in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Andrastin C, a natural product inhibitor of protein farnesyltransferase, with other well-established farnesyltransferase inhibitors (FTIs), Lonafarnib and Tipifarnib. The focus is on validating farnesyltransferase as the cellular target of this compound through comparative performance in biochemical and cellular assays. Experimental data is presented to support the analysis.

Introduction

This compound is a meroterpenoid compound isolated from Penicillium species that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably Ras. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.

This guide compares the biochemical and cellular activities of this compound with Lonafarnib and Tipifarnib, two synthetic FTIs that have undergone extensive clinical investigation. By examining their relative potencies against FTase and their effects on cancer cell viability, we can gain insights into the validation of FTase as the primary cellular target of this compound.

Biochemical Performance: Farnesyltransferase Inhibition

The primary mechanism of action for this compound and its comparators is the direct inhibition of farnesyltransferase. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors in a biochemical context.

CompoundIC50 (µM) against FarnesyltransferaseReference
Andrastin A 24.9[1]
Andrastin B 47.1[1]
This compound 13.3 [1]
Lonafarnib 0.0019[2][3]
Tipifarnib 0.0006[4]

Data Summary: Biochemical assays demonstrate that this compound inhibits farnesyltransferase with an IC50 value of 13.3 µM.[1] In the same study, the related compounds Andrastin A and B showed IC50 values of 24.9 µM and 47.1 µM, respectively, indicating that this compound is the most potent among these natural products.[1] However, when compared to the synthetic inhibitors Lonafarnib and Tipifarnib, this compound is significantly less potent. Lonafarnib and Tipifarnib exhibit IC50 values in the low nanomolar range (1.9 nM and 0.6 nM, respectively), highlighting their highly optimized and potent interaction with the FTase enzyme.[2][3][4]

Cellular Performance: Anti-proliferative and Cytotoxic Effects

Validating that the biochemical inhibition of farnesyltransferase by this compound translates into a cellular effect is crucial. This is typically assessed by measuring the compound's ability to inhibit the proliferation or viability of cancer cell lines, many of which are dependent on Ras signaling.

CompoundCell LineCancer TypeIC50 (µM) for Cell Viability/ProliferationReference
Lonafarnib SMMC-7721Hepatocellular Carcinoma20.29 (at 48h)[5]
QGY-7703Hepatocellular Carcinoma20.35 (at 48h)[5]
Tipifarnib T-ALL and TCL cell lines (sensitive)T-cell Acute Lymphoblastic Leukemia and T-cell Lymphoma< 0.1 (at 96h)[6]

Data Summary: Lonafarnib has been shown to inhibit the proliferation of hepatocellular carcinoma cell lines SMMC-7721 and QGY-7703 with IC50 values of 20.29 µM and 20.35 µM, respectively, after 48 hours of treatment.[5] Tipifarnib has demonstrated potent anti-proliferative activity in a panel of T-cell acute lymphoblastic leukemia and T-cell lymphoma cell lines, with sensitive lines exhibiting IC50 values below 100 nM after 96 hours of exposure.[6]

The absence of publicly available data on the cytotoxic or anti-proliferative IC50 values of this compound in cancer cell lines represents a significant gap in directly validating its cellular target. To definitively establish that the inhibition of farnesyltransferase by this compound is the primary driver of its cellular effects, further studies measuring its impact on cancer cell proliferation are necessary.

Experimental Protocols

Farnesyltransferase Activity Assay (Biochemical)

A common method to determine the IC50 of FTase inhibitors is a non-radioactive, fluorescence-based assay.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored over time.

Materials:

  • Purified recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • N-Dansyl-GCVLS peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Test compounds (this compound, Lonafarnib, Tipifarnib) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding FPP to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 485 nm emission for a dansylated peptide) over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is proportional to the number of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Lonafarnib, Tipifarnib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve fit.

Visualizations

Ras Signaling Pathway and the Role of Farnesyltransferase

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf FTase Farnesyltransferase (FTase) FTase->Ras_inactive Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase preRas pre-Ras preRas->FTase Andrastin_C This compound Andrastin_C->FTase Growth_Factor Growth Factor Growth_Factor->RTK SOS->Ras_inactive GDP/GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_analysis Comparative Analysis FTase_Assay Farnesyltransferase Activity Assay IC50_determination Determine IC50 values for This compound, Lonafarnib, Tipifarnib FTase_Assay->IC50_determination Comparison Compare Biochemical and Cellular Potencies IC50_determination->Comparison Cell_Culture Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Cellular_IC50 Determine cellular IC50 values MTT_Assay->Cellular_IC50 Cellular_IC50->Comparison Conclusion Validate FTase as the Cellular Target of this compound Comparison->Conclusion

Caption: Workflow for validating farnesyltransferase as the target of this compound.

Conclusion

This compound is a confirmed inhibitor of farnesyltransferase in biochemical assays. However, its potency is considerably lower than that of clinically evaluated synthetic FTIs like Lonafarnib and Tipifarnib. A critical step in validating FTase as the primary cellular target of this compound is to demonstrate a correlation between its biochemical inhibitory activity and its ability to induce a cellular phenotype, such as the inhibition of cancer cell proliferation.

The lack of publicly available data on the anti-proliferative effects of this compound in cancer cell lines prevents a direct comparison with Lonafarnib and Tipifarnib in a cellular context. Future research should focus on generating this data to fully elucidate the cellular mechanism of action of this compound and to validate farnesyltransferase as its functionally relevant target in cellular models. Such studies are essential for assessing the potential of this compound as a lead compound for the development of novel anti-cancer therapies.

References

Unveiling the Specificity of Andrastin C: A Comparative Look at its Cross-Reactivity with Transferase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity of Andrastin C, a known farnesyltransferase inhibitor, with other transferase enzymes. While direct comparative data for this compound across a wide panel of transferases remains limited in publicly accessible research, this guide synthesizes available information on its primary target and draws comparisons with other well-characterized farnesyltransferase inhibitors to offer a comprehensive overview of its likely selectivity profile.

This compound is a meroterpenoid compound isolated from Penicillium species that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1][2] This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. By inhibiting FTase, this compound can disrupt the proper localization and function of these proteins, making it a subject of interest in cancer research.

This compound's Potency Against Farnesyltransferase

Initial studies have established the inhibitory activity of this compound against FTase. The reported IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, for this compound against protein farnesyltransferase is 13.3 µM.[2] This level of potency places it as a moderate inhibitor of its primary target.

Cross-Reactivity with Geranylgeranyltransferase I: An Inferred Comparison

A key aspect of evaluating any enzyme inhibitor is its selectivity for its intended target over other closely related enzymes. In the context of FTase inhibitors, the most relevant off-target enzyme is geranylgeranyltransferase I (GGTase-I), which recognizes a similar C-terminal "CaaX" motif on its substrate proteins.

For instance, some farnesyltransferase inhibitors have demonstrated high selectivity for FTase over GGTase-I. One such example is BMS-214662, which exhibits a 250- to 1,000-fold greater specificity for FTase. In contrast, other inhibitors, like L-778,123, are considered dual inhibitors, showing only a 50-fold preference for FTase over GGTase-I.

Without direct experimental data, it is challenging to definitively place this compound on this spectrum of selectivity. Further research involving head-to-head comparisons of this compound's inhibitory activity against both FTase and GGTase-I is necessary to elucidate its precise cross-reactivity profile.

Signaling Pathway of Farnesyltransferase and its Inhibition

The primary signaling pathway affected by this compound is the Ras signaling cascade. Ras proteins, when activated, trigger a series of downstream signaling events that regulate cell proliferation, differentiation, and survival. Farnesylation is a critical step for the localization of Ras to the cell membrane, a prerequisite for its activity. By inhibiting FTase, this compound prevents this localization, thereby attenuating Ras-mediated signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_mem Membrane-Associated Ras (Active) Downstream Downstream Signaling Ras_mem->Downstream Ras_cyto Cytosolic Ras (Inactive) FTase Farnesyltransferase (FTase) Ras_cyto->FTase Farnesylation FTase->Ras_mem Andrastin_C This compound Andrastin_C->FTase Inhibition FPP Farnesyl Pyrophosphate FPP->FTase

Figure 1. Simplified signaling pathway of Ras farnesylation and its inhibition by this compound.

Experimental Protocols

To provide a framework for future comparative studies, this section outlines a standard experimental protocol for assessing the inhibitory activity of compounds against FTase and GGTase-I.

In Vitro Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl or geranylgeranyl group to a protein substrate in a cell-free system.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Recombinant human geranylgeranyltransferase I (GGTase-I)

  • Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged

  • Geranylgeranyl pyrophosphate (GGPP), radiolabeled or fluorescently tagged

  • Protein substrate (e.g., a peptide with a CaaX motif, such as K-Ras4B for FTase and RhoA for GGTase-I)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the respective enzyme (FTase or GGTase-I), and the protein substrate.

  • Add varying concentrations of this compound or the control compound to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled or fluorescently tagged isoprenoid substrate (FPP for FTase, GGPP for GGTase-I).

  • Incubate the reaction at 37°C for a predetermined time.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of isoprenoid transferred to the protein substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence reader (for fluorescently tagged substrates).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cluster_workflow In Vitro Inhibition Assay Workflow Start Prepare Reaction Mixture Add_Cmpd Add Test Compound Start->Add_Cmpd Start_Rxn Initiate Reaction (Add Isoprenoid) Add_Cmpd->Start_Rxn Incubate Incubate (37°C) Start_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Quantify Quantify Product Stop_Rxn->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2. General workflow for an in vitro transferase inhibition assay.

Conclusion

This compound is a confirmed inhibitor of farnesyltransferase. However, a comprehensive understanding of its cross-reactivity with other transferases, particularly GGTase-I, is currently hampered by a lack of direct comparative experimental data. To fully assess the therapeutic potential and potential off-target effects of this compound, further studies employing standardized in vitro enzyme assays are crucial. The data presented in this guide, alongside the provided experimental framework, serves as a foundation for researchers to design and execute these necessary investigations. Such studies will be invaluable in positioning this compound within the landscape of farnesyltransferase inhibitors and guiding its future development.

References

A Comparative Analysis of Andrastin C from Diverse Penicillium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrastin C, a notable member of the andrastin family of meroterpenoids, has garnered significant attention within the scientific community for its potent biological activities, particularly as an inhibitor of protein farnesyltransferase, a key enzyme in cell signaling pathways implicated in cancer. This guide provides a comparative analysis of this compound derived from various Penicillium strains, offering insights into its production, biological efficacy, and the methodologies for its study.

Production and Yield of this compound Across Penicillium Species

Several species of the genus Penicillium have been identified as producers of andrastins. While comprehensive, directly comparative studies on the yields of this compound are limited, available data on andrastin production provides valuable benchmarks. Penicillium sp. FO-3929 is a known producer of Andrastins A, B, and C.[1] Another significant producer is Penicillium roqueforti, the fungus used in the production of blue-veined cheeses, which synthesizes Andrastins A, B, C, and D.[2][3] Other species reported to produce andrastins include the endophytic fungus Penicillium vulpinum, a marine-derived Penicillium sp., Penicillium paneum, Penicillium crustosum, and Penicillium albocoremium.[4][5][6]

Quantitative data for this compound is sparse, but analysis of blue cheese has shown that this compound is present in quantities approximately three times lower than Andrastin A.[2] For context, the median concentration of Andrastin A in these cheeses was 2.4 µg/g.[2] In a laboratory setting, a wild-type strain of P. roqueforti CECT 2905 was found to produce 686 µg/g of Andrastin A.[7] While this figure pertains to Andrastin A, it underscores the potential of this species for significant andrastin production.

Quantitative Production Data
Penicillium StrainCompoundYield/ConcentrationSource
Penicillium sp. FO-3929This compoundNot specified[1]
Penicillium roquefortiAndrastin A686 µg/g[7]
Penicillium roqueforti (in blue cheese)Andrastin A0.1 - 3.7 µg/g (median 2.4 µg/g)[3]
Penicillium roqueforti (in blue cheese)This compoundApprox. 3-fold lower than Andrastin A[2]
Arctic isolates of Penicillium crustosumAndrastin AProduced by 81 of 83 isolates[8]
Non-Arctic isolates of Penicillium crustosumAndrastin AProduced by 8 of 38 isolates[8]

Biological Activity: A Comparative Perspective

This compound's primary mode of action is the inhibition of protein farnesyltransferase.[1] This activity is crucial for the post-translational modification of Ras proteins, which are pivotal in cell proliferation and are often mutated in cancerous cells.

Protein Farnesyltransferase Inhibition

The inhibitory potency of this compound from Penicillium sp. FO-3929 has been quantified, showcasing its potential as a therapeutic agent.

CompoundProducing StrainIC50 (Protein Farnesyltransferase)
Andrastin APenicillium sp. FO-392924.9 µM
Andrastin BPenicillium sp. FO-392947.1 µM
This compound Penicillium sp. FO-3929 13.3 µM

Data sourced from Omura et al., 1996.[1]

Andrastin-type meroterpenoids have also demonstrated cytotoxic effects against various human tumor cell lines. For instance, penimeroterpenoid A, an andrastin analog from a marine-derived Penicillium sp., showed moderate cytotoxicity against A549, HCT116, and SW480 cell lines.[9]

Experimental Protocols

Fungal Fermentation and Extraction of this compound

This protocol is a composite based on methodologies described for the isolation of andrastins from Penicillium species.[1][10]

  • Inoculation and Fermentation : Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of the desired Penicillium strain. Incubate the culture for a designated period (e.g., 7-14 days) at an appropriate temperature (e.g., 25-28°C) with shaking to ensure aeration.

  • Extraction : After incubation, separate the mycelium from the culture broth by filtration. Extract the broth supernatant with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure complete recovery of the compound.

  • Concentration : Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

G Fermentation and Extraction Workflow for this compound cluster_fermentation Fermentation cluster_extraction Extraction Inoculation Inoculation of Penicillium Strain Incubation Incubation with Shaking Inoculation->Incubation Filtration Filtration to Separate Mycelium and Broth Incubation->Filtration Solvent_Extraction Solvent Extraction of Broth Filtration->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Purification Purification Concentration->Purification Proceed to Purification

Fermentation and Extraction Workflow
Purification of this compound

Purification of this compound from the crude extract typically involves a series of chromatographic steps.[1]

  • Silica Gel Chromatography : Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

  • ODS Chromatography : Further purify the this compound-containing fractions using octadecylsilane (ODS) reverse-phase chromatography.

  • High-Performance Liquid Chromatography (HPLC) : The final purification step is often performed using preparative HPLC to obtain highly pure this compound.

Protein Farnesyltransferase Inhibition Assay

This assay is crucial for determining the biological activity of the isolated this compound.

  • Enzyme and Substrates : Prepare a reaction mixture containing recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras protein substrate.

  • Incubation : Add varying concentrations of the purified this compound to the reaction mixture and incubate at 37°C to allow the enzymatic reaction to proceed.

  • Detection : Measure the incorporation of the farnesyl group into the Ras protein, often using a fluorescence-based method.

  • IC50 Determination : Calculate the concentration of this compound that inhibits 50% of the farnesyltransferase activity (IC50 value).

G Protein Farnesyltransferase Inhibition Assay Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture: - Farnesyltransferase - Farnesyl Pyrophosphate - Fluorescent Ras Protein B Add varying concentrations of this compound A->B C Incubate at 37°C B->C D Measure Farnesylation (Fluorescence) C->D E Calculate IC50 Value D->E

Protein Farnesyltransferase Inhibition Assay
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

  • Cell Seeding : Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement : Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : Determine the concentration of this compound that reduces cell viability by 50%.

Signaling Pathway Context: Ras Protein Farnesylation

This compound's therapeutic potential stems from its ability to inhibit the farnesylation of Ras proteins. This post-translational modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its function in signal transduction pathways that regulate cell growth, differentiation, and survival. By blocking this step, this compound can disrupt aberrant signaling from oncogenic Ras, thereby inhibiting cancer cell proliferation.

G Mechanism of Action of this compound cluster_pathway Ras Signaling Pathway Ras Inactive Ras (Cytosolic) Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation Farnesyltransferase Farnesyltransferase Membrane_Ras Active Ras (Membrane-bound) Farnesylated_Ras->Membrane_Ras Membrane Localization Downstream Downstream Signaling (e.g., MAPK pathway) Membrane_Ras->Downstream Proliferation Cell Proliferation Downstream->Proliferation Andrastin_C This compound Andrastin_C->Farnesyltransferase Inhibition

This compound Inhibition of Ras Farnesylation

References

In Vivo Efficacy of Andrastin C: Data Unavailable for Direct Comparison with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available preclinical research, no specific in vivo efficacy data for the natural compound Andrastin C in cancer models has been identified. While this compound has been characterized as an inhibitor of protein farnesyltransferase, a key enzyme in cellular signaling pathways often implicated in cancer, published studies detailing its effects on tumor growth, survival rates, or other quantitative measures in animal models are not publicly accessible.

This compound, along with its structural analogs Andrastin A and B, was first isolated from Penicillium sp. FO-3929.[1] In vitro studies have determined the IC50 value of this compound against protein farnesyltransferase to be 13.3 microM.[1] This mechanism of action suggests a potential role in cancer therapy, as farnesyltransferase inhibitors are a known class of anticancer agents that target the Ras signaling pathway, which is frequently mutated in various cancers. The Ras protein requires farnesylation to become active and localize to the cell membrane, where it participates in signaling cascades that control cell growth and proliferation. By inhibiting this process, farnesyltransferase inhibitors can disrupt these oncogenic signals.

Furthermore, some research has suggested that andrastins may play a role in overcoming multidrug resistance in cancer cells, a significant challenge in oncology.[2] However, these findings are also from in vitro studies, and there is no available data from in vivo models to substantiate these effects in a whole organism.

Without in vivo data, a direct comparison of this compound's efficacy against established anticancer drugs is not possible. Such a comparison would require quantitative data from animal studies, typically involving xenograft models where human tumor cells are implanted into immunocompromised mice.[3][4][5][6] These studies provide crucial information on a compound's ability to inhibit tumor growth, its toxicity profile, and its overall therapeutic potential.

Therefore, while the biochemical activity of this compound as a farnesyltransferase inhibitor is established, its potential as a viable anticancer agent in a clinical setting remains undetermined due to the absence of in vivo efficacy and safety data. Further preclinical research, including animal studies, would be necessary to evaluate its therapeutic potential and to provide a basis for comparison with existing cancer treatments.

Signaling Pathway and Experimental Workflow

Given the lack of specific in vivo experimental data for this compound, a detailed experimental workflow for its evaluation cannot be constructed. However, a general workflow for testing a novel farnesyltransferase inhibitor in vivo and the targeted signaling pathway can be illustrated.

G cluster_pathway Ras Signaling Pathway Inhibition Ras Inactive Ras Farnesyltransferase Farnesyltransferase Ras->Farnesyltransferase Farnesylation ActiveRas Active Membrane-Bound Ras Farnesyltransferase->ActiveRas AndrastinC This compound AndrastinC->Farnesyltransferase Inhibition Downstream Downstream Signaling (e.g., RAF-MEK-ERK) ActiveRas->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Targeted Ras signaling pathway by this compound.

G cluster_workflow In Vivo Efficacy Testing Workflow start Select Cancer Cell Line xenograft Establish Xenograft Tumor Model in Mice start->xenograft randomization Randomize Mice into Treatment & Control Groups xenograft->randomization treatment Administer this compound & Comparator Drug randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarkers monitoring->endpoint data Data Analysis & Comparison endpoint->data

Caption: General experimental workflow for in vivo testing.

References

A Head-to-Head Comparison of Synthetic vs. Natural Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrastin C, a meroterpenoid compound, has garnered significant interest in the scientific community for its potent inhibitory activity against farnesyltransferase, an enzyme implicated in oncogenic Ras signaling pathways.[1] This guide provides a detailed comparison of this compound derived from natural sources versus that produced through chemical synthesis, offering insights into their characteristics, biological activities, and the methodologies used for their evaluation. While direct comparative studies are limited, this document compiles available data to facilitate an informed understanding of both forms of this promising molecule.

Data Presentation: A Comparative Overview

A direct quantitative comparison of the biological activity of synthetic versus natural this compound is challenging due to a lack of studies that have performed a head-to-head analysis. The available literature primarily focuses on the biological activity of the natural compound and the methodology of the synthetic routes.

CharacteristicNatural this compoundSynthetic this compound
Source Penicillium sp. FO-3929[2]Multi-step chemical synthesis[3]
Purity High, achieved through chromatographic methodsPotentially very high, dependent on purification
Yield Variable, dependent on fermentation conditionsScalable, but can be low in complex syntheses
Farnesyltransferase Inhibition (IC50) 13.3 µM[2]Data not available in published literature
Cytotoxicity Moderate activity against various cancer cell lines (data for related andrastins)[4]Data not available in published literature

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[5] The farnesylation of Ras allows it to anchor to the cell membrane, a prerequisite for its signaling activity.[6] By inhibiting FTase, this compound prevents Ras localization and activation, thereby disrupting aberrant signaling in cancer cells.[7]

Signaling Pathway Diagram

The diagram below illustrates the role of farnesyltransferase in the Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.

Ras_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active FTase Farnesyltransferase (FTase) Ras_inactive->FTase Substrate Raf Raf Ras_active->Raf Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds SOS->Ras_inactive Promotes GDP/GTP exchange Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase FTase->Ras_inactive Farnesylates Andrastin_C This compound Andrastin_C->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates to nucleus and phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

This compound inhibits farnesyltransferase, preventing Ras activation.

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.

Objective: To quantify the inhibitory effect of natural and synthetic this compound on farnesyltransferase activity.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Test compounds (Natural and Synthetic this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add the assay buffer, the dansylated peptide substrate, and the test compound solution to each well.

  • Initiate the reaction by adding farnesyl pyrophosphate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[8]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[4][9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (natural and synthetic) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Natural this compound, isolated from Penicillium species, has demonstrated significant inhibitory activity against farnesyltransferase. While the total synthesis of this compound has been successfully achieved, providing a potential alternative source, data on the biological activity of the synthetic compound is not yet available in the public domain. This knowledge gap prevents a direct head-to-head comparison of the potency of the two forms.

For researchers and drug development professionals, natural this compound currently serves as the benchmark for biological activity. The development of synthetic routes offers the promise of a more controlled and potentially scalable supply, which is crucial for extensive preclinical and clinical studies. Future research should focus on the biological evaluation of synthetic this compound to enable a direct and comprehensive comparison with its natural counterpart. Such studies will be pivotal in determining the optimal source of this compound for further development as a potential therapeutic agent.

References

Andrastin C: A Comparative Analysis of its Inhibitory Profile Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrastin C, a meroterpenoid compound isolated from Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably Ras, which is frequently mutated in human cancers. By inhibiting FTase, this compound disrupts the proper localization and function of Ras, thereby interfering with downstream signaling pathways that control cell proliferation, survival, and differentiation. This guide provides a comparative overview of this compound's inhibitory profile, placing it in context with other known farnesyltransferase inhibitors and presenting available experimental data to support its potential as an anticancer agent.

Inhibitory Profile of this compound and Related Compounds

While extensive data on the direct cytotoxic effects of this compound against a wide panel of cancer cell lines remains limited in publicly available literature, its potent enzymatic inhibition of farnesyltransferase suggests significant potential for anticancer activity. The IC50 value of this compound against protein farnesyltransferase has been reported to be 13.3 µM.

A study on a structurally related andrastin-type meroterpenoid, penimeroterpenoid A, provides some insight into the potential cytotoxic activity of this compound class. Penimeroterpenoid A demonstrated moderate cytotoxicity against several human cancer cell lines.

For a comparative perspective, the following table summarizes the available IC50 values for this compound against its target enzyme and the cytotoxic IC50 values for other well-characterized farnesyltransferase inhibitors, Lonafarnib and Tipifarnib, against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)
This compound Protein Farnesyltransferase13.3[1]
Penimeroterpenoid A A549 (Human Lung Carcinoma)82.61 ± 3.71[2]
HCT116 (Human Colon Cancer)78.63 ± 2.85[2]
SW480 (Human Colon Cancer)95.54 ± 1.46[2]
Lonafarnib SMMC-7721 (Hepatocellular Carcinoma)20.29[3]
QGY-7703 (Hepatocellular Carcinoma)20.35[3]
Head and Neck Squamous Carcinoma Cells0.6 - 32.3[4]
Tipifarnib CCRF-CEM (Leukemia)< 0.5[5]
T-cell lymphoma cell lines (sensitive)< 0.1[6]

Experimental Protocols

The determination of the inhibitory concentration (IC50) is a critical step in assessing the potency of a potential anticancer compound. The following are detailed methodologies for key experiments cited in the evaluation of farnesyltransferase inhibitors.

Farnesyltransferase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.

Principle: The assay typically measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate, such as Ras or a lamin B-derived peptide. The inhibition of this transfer by a test compound is quantified.

Generalized Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ZnCl2, and dithiothreitol (DTT).

  • Component Addition: To the reaction buffer, add the farnesyltransferase enzyme, the protein/peptide substrate, and radiolabeled [3H]FPP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA.

  • Measurement of Farnesylation: The amount of radiolabeled farnesyl group transferred to the substrate is measured. This can be done by precipitating the protein substrate and measuring its radioactivity using a scintillation counter.

  • IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% is calculated and reported as the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway and Experimental Workflow

Ras Signaling Pathway and Inhibition by Farnesyltransferase Inhibitors

The Ras proteins are small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, differentiation, and survival. For Ras to become active and localize to the plasma membrane, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.

Ras_Signaling_Pathway cluster_farnesylation Farnesylation (essential for Ras membrane localization) GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras_GDP Inactive Ras-GDP RTK->Ras_GDP Activates Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Farnesyltransferase Farnesyltransferase (FTase) Farnesyltransferase->Ras_GDP Farnesylates FPP Farnesyl Pyrophosphate (FPP) FPP->Farnesyltransferase AndrastinC This compound AndrastinC->Farnesyltransferase Inhibits

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line involves a series of well-defined steps, from initial cell culture to final data analysis.

IC50_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of this compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance with Plate Reader mtt_assay->read_plate data_analysis Data Analysis: Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 value of this compound.

References

A Comparative Analysis of the Immunosuppressive Properties of Andrastin C and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunosuppressive effects of the fungal metabolite Andrastin C and the well-established immunosuppressive drug, Cyclosporin A. The information is intended to assist researchers in evaluating the potential of this compound as an alternative or complementary immunomodulatory agent. This comparison is based on available preclinical data.

Introduction to this compound and Cyclosporin A

This compound is a meroterpenoid compound isolated from various Penicillium species. Recent studies have highlighted the immunosuppressive potential of this compound and its analogs, demonstrating their ability to inhibit the proliferation of both T-cells and B-cells. While the precise mechanism of action is still under investigation, these findings suggest that this compound may represent a novel class of immunomodulatory compounds.

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used in clinical practice to prevent organ transplant rejection and to treat a range of autoimmune disorders.[1] Its mechanism of action is well-characterized and involves the inhibition of T-cell activation by blocking the transcription of key cytokines, most notably Interleukin-2 (IL-2).[2]

Comparative Immunosuppressive Potency

While a direct head-to-head comparative study of this compound and Cyclosporin A in the same experimental setting is not available in the current literature, a comparison of their half-maximal inhibitory concentrations (IC50) from different studies provides an initial benchmark of their relative potencies. The following table summarizes the reported IC50 values for this compound analogs and Cyclosporin A in inhibiting lymphocyte proliferation.

CompoundAssayTarget CellsIC50 Value
This compound Analogs Concanavalin A-induced proliferationT-cells7.49 - 36.52 µM
Lipopolysaccharide-induced proliferationB-cells6.73 - 26.27 µM
Cyclosporin A Alloantigen-induced proliferationLymphocytes~15.8 nM*
IL-2 Production InhibitionT-cells5 - 30 nM[2]

*Calculated from 19 µg/L based on a molecular weight of 1202.61 g/mol .[3][4][5]

Based on these data, Cyclosporin A demonstrates significantly higher potency in inhibiting lymphocyte activation and proliferation, with effective concentrations in the nanomolar range, whereas this compound analogs show activity in the micromolar range.

Mechanism of Action

The immunosuppressive mechanisms of Cyclosporin A are well-documented. In contrast, the specific molecular targets of this compound are yet to be fully elucidated.

Cyclosporin A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin pathway, a critical signaling cascade for T-cell activation.

G Cyclosporin A Mechanism of Action cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus Cyclosporin A Cyclosporin A CsA-Cyclophilin Complex CsA-Cyclophilin Complex Cyclosporin A->CsA-Cyclophilin Complex binds Cyclophilin Cyclophilin Cyclophilin->CsA-Cyclophilin Complex Calcineurin Calcineurin CsA-Cyclophilin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) IL-2 Gene IL-2 Gene NFAT->IL-2 Gene activates

Cyclosporin A's inhibition of the calcineurin pathway.
Putative Mechanism of this compound

The exact molecular mechanism of this compound's immunosuppressive activity is not yet fully understood. However, its ability to inhibit both T-cell and B-cell proliferation suggests that it may target a fundamental process in lymphocyte activation. One of the known biological activities of Andrastins is the inhibition of protein farnesyltransferase.[6] This enzyme is crucial for the post-translational modification of several proteins, including some involved in signal transduction pathways. Inhibition of farnesyltransferase could disrupt these signaling cascades, leading to the observed anti-proliferative effects. Further research is required to confirm this as the primary immunosuppressive mechanism.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the immunosuppressive activity of this compound and Cyclosporin A.

Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit T-lymphocyte proliferation stimulated by the mitogen Concanavalin A.

Materials:

  • Spleen from a healthy mouse

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA)

  • Test compounds (this compound, Cyclosporin A)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Prepare a single-cell suspension of splenocytes from the mouse spleen under sterile conditions.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of varying concentrations of the test compounds (this compound or Cyclosporin A) to triplicate wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of ConA solution to a final concentration of 5 µg/mL to all wells except the negative control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • For radioactive assays, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. For non-radioactive assays, add the appropriate reagent according to the manufacturer's instructions.

  • Harvest the cells onto glass fiber filters (for radioactive assays) and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Lipopolysaccharide (LPS)-Induced B-Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit B-lymphocyte proliferation stimulated by the mitogen Lipopolysaccharide.

Materials:

  • Spleen from a healthy mouse

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Cyclosporin A)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit

  • 96-well flat-bottom microtiter plates

Procedure:

  • Follow steps 1-3 from the T-cell proliferation assay protocol to prepare a splenocyte suspension.

  • Resuspend the cells to a final concentration of 5 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of varying concentrations of the test compounds to triplicate wells.

  • Add 50 µL of LPS solution to a final concentration of 10 µg/mL to all wells except the negative control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • Follow steps 8-10 from the T-cell proliferation assay protocol to determine the IC50 values.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the immunosuppressive effects of test compounds.

G Immunosuppressive Assay Workflow Start Start Isolate Splenocytes Isolate Splenocytes Start->Isolate Splenocytes Prepare Cell Suspension Prepare Cell Suspension Isolate Splenocytes->Prepare Cell Suspension Plate Cells Plate Cells Prepare Cell Suspension->Plate Cells Add Test Compounds Add Test Compounds Plate Cells->Add Test Compounds Add Mitogen (ConA or LPS) Add Mitogen (ConA or LPS) Add Test Compounds->Add Mitogen (ConA or LPS) Incubate Incubate Add Mitogen (ConA or LPS)->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation Analyze Data & Calculate IC50 Analyze Data & Calculate IC50 Measure Proliferation->Analyze Data & Calculate IC50 End End Analyze Data & Calculate IC50->End

General workflow for in vitro immunosuppressive assays.

Conclusion

Based on the currently available data, Cyclosporin A is a significantly more potent immunosuppressive agent than this compound analogs, with its efficacy demonstrated in the nanomolar range. The mechanism of action for Cyclosporin A is well-established, providing a clear rationale for its clinical use. While this compound and its derivatives have shown promising immunosuppressive activities by inhibiting lymphocyte proliferation, further research is necessary to elucidate their precise mechanism of action and to establish their potential as clinically relevant immunomodulators. Direct comparative studies are warranted to provide a definitive benchmark of this compound's efficacy against established immunosuppressants like Cyclosporin A.

References

Comparative metabolomics of Penicillium sp. with and without Andrastin C production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Metabolomics Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Penicillium sp. under conditions with and without the production of Andrastin C, a meroterpenoid with potential therapeutic applications. By examining the differential metabolite landscape, researchers can gain insights into the biosynthetic pathways, regulatory mechanisms, and potential biomarkers associated with this compound production. The information presented herein is supported by experimental data from a comparative metabolomic study of Penicillium expansum, which demonstrated the exclusive production of Andrastin A and C under solid-state fermentation (SSF) conditions compared to submerged fermentation (SmF) where they were not detected[1][2][3].

Quantitative Metabolite Comparison

The following table summarizes the relative abundance of key metabolites identified in Penicillium expansum under this compound-producing (Solid-State Fermentation) and non-producing (Submerged Fermentation) conditions. This data is based on the findings of Kim et al. (2016), which highlighted distinct metabolic profiles between the two fermentation methods[1][2][3].

Metabolite ClassMetabolite NameProduction ConditionRelative Abundance
Meroterpenoids Andrastin A This compound-Producing (SSF) Detected
Non-Producing (SmF)Not Detected
This compound This compound-Producing (SSF) Detected
Non-Producing (SmF)Not Detected
Polyketides Agonodepside BThis compound-Producing (SSF)Lower
Non-Producing (SmF)Higher
RotiorinThis compound-Producing (SSF)Lower
Non-Producing (SmF)Higher
VerrucosidinThis compound-Producing (SSF)Lower
Non-Producing (SmF)Higher
OchrephiloneThis compound-Producing (SSF)Lower
Non-Producing (SmF)Higher

Experimental Protocols

The methodologies outlined below are based on established protocols for the metabolomic analysis of filamentous fungi and are consistent with the approaches used in comparative studies of Penicillium sp.[1][2][3].

Fungal Culture and Sample Preparation
  • This compound-Producing Condition (Solid-State Fermentation - SSF): Penicillium expansum is cultured on a solid substrate, such as rice or wheat bran, supplemented with a nutrient solution. The culture is incubated at a controlled temperature and humidity for a specific period to allow for fungal growth and secondary metabolite production.

  • Non-Producing Condition (Submerged Fermentation - SmF): The fungus is grown in a liquid medium, such as Potato Dextrose Broth (PDB), in a shaker incubator. This method promotes rapid biomass production but can suppress the biosynthesis of certain secondary metabolites.

  • Metabolite Extraction: Fungal mycelia and the fermentation substrate (for SSF) or culture broth (for SmF) are harvested. Metabolites are extracted using a solvent system, typically a mixture of methanol, chloroform, and water, to capture a broad range of polar and non-polar compounds. The extraction is often facilitated by ultrasonication or homogenization.

LC-MS/MS Analysis for Metabolite Profiling
  • Chromatography: The extracted samples are analyzed using Ultra-Performance Liquid Chromatography (UPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer. A C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with two solvents is employed. Solvent A is typically water with a small percentage of formic acid to improve ionization, and Solvent B is an organic solvent like acetonitrile. The gradient is programmed to separate a wide range of metabolites over the course of the analysis.

  • Mass Spectrometry: The QTOF mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds. Data is acquired over a specific mass-to-charge (m/z) range.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify metabolites based on their retention times and mass spectra. Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolic profiles between the producing and non-producing conditions.

Visualizing the Metabolic Landscape

This compound Biosynthetic Pathway

The biosynthesis of this compound is closely related to that of Andrastin A, originating from the precursors farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA)[4][5]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the adr gene cluster[4][6][7].

Andrastin_C_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Geranyl-DMOA FPP->Intermediate1 adrG (Prenyltransferase) DMOA 3,5-Dimethylorsellinic Acid (DMOA) DMOA->Intermediate1 Intermediate2 Protoandrastin Intermediate1->Intermediate2 adrI (Terpene Cyclase) AndrastinA Andrastin A Intermediate2->AndrastinA Series of oxidations, reductions, and acetylations (adrA, adrE, adrF, adrJ) AndrastinC This compound AndrastinA->AndrastinC Further enzymatic modification (e.g., hydroxylation)

Caption: Proposed biosynthetic pathway of this compound in Penicillium sp.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the general workflow for a comparative metabolomics study of Penicillium sp.

Metabolomics_Workflow cluster_culture Fungal Culture cluster_analysis Metabolite Analysis cluster_data Data Interpretation Producing This compound Producing (e.g., SSF) Extraction Metabolite Extraction Producing->Extraction NonProducing Non-Producing (e.g., SmF) NonProducing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing LCMS->Processing Stats Statistical Analysis Processing->Stats Identification Metabolite Identification Stats->Identification

Caption: General workflow for comparative metabolomics of Penicillium sp.

References

Validating the Antimicrobial Spectrum of Andrastin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of Andrastin C, a meroterpenoid natural product. While direct and extensive data on this compound's antimicrobial spectrum is limited in publicly available literature, this document synthesizes the existing information on related andrastin compounds and the broader class of farnesyltransferase inhibitors to which it belongs. This guide aims to offer a foundational understanding for researchers interested in exploring this compound as a potential antimicrobial agent.

Overview of this compound and its Mechanism of Action

This compound is a metabolite produced by various Penicillium species.[1] Structurally, it belongs to the andrastin family of meroterpenoids. The primary known mechanism of action for this compound is the inhibition of protein farnesyltransferase (FTase).[1] This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are key regulators of cell growth and signaling in eukaryotes. By inhibiting FTase, this compound can disrupt essential cellular processes.

Comparative Antimicrobial Activity

A study on new andrastin derivatives isolated from the endophytic fungus Penicillium vulpinum demonstrated antibacterial activity against Gram-positive bacteria. Specifically, certain derivatives exhibited significant inhibitory activity against Bacillus paratyphosus B and Bacillus megaterium, with reported MIC values of 6.25 µg/mL for both.[2]

The class of farnesyltransferase inhibitors, to which this compound belongs, has been investigated for its antifungal properties. These inhibitors have shown activity against pathogenic fungi such as Aspergillus and Candida species. However, specific MIC values for this compound against these fungal pathogens have not been detailed in the available research.

For comparative context, the following table summarizes the available MIC data for andrastin derivatives against various microorganisms. It is important to note that these are not direct values for this compound.

Compound ClassMicroorganismMIC (µg/mL)Reference
Andrastin DerivativesBacillus paratyphosus B6.25[2]
Andrastin DerivativesBacillus megaterium6.25[2]

Experimental Protocols: Broth Microdilution Assay

To validate the antimicrobial spectrum of this compound, a standardized broth microdilution assay is recommended. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms. The following is a detailed protocol adapted for natural products like this compound.

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control antibiotics (e.g., penicillin, fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • Culture the test microorganisms overnight in their respective optimal conditions.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a solvent control (broth with inoculum and the same concentration of solvent used to dissolve this compound).

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Pathways and Workflows

To better understand the proposed mechanism and experimental design, the following diagrams are provided.

G Proposed Mechanism of Action of this compound cluster_0 Cellular Processes This compound This compound Farnesyltransferase (FTase) Farnesyltransferase (FTase) This compound->Farnesyltransferase (FTase) Inhibits Farnesylated Ras Farnesylated Ras Farnesyltransferase (FTase)->Farnesylated Ras Catalyzes Ras Protein Ras Protein Ras Protein->Farnesyltransferase (FTase) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->Farnesyltransferase (FTase) Membrane Localization Membrane Localization Farnesylated Ras->Membrane Localization Downstream Signaling Downstream Signaling Membrane Localization->Downstream Signaling Cell Growth and Proliferation Cell Growth and Proliferation Downstream Signaling->Cell Growth and Proliferation

Caption: Proposed mechanism of this compound via farnesyltransferase inhibition.

G Experimental Workflow for MIC Determination cluster_1 Workflow A Prepare this compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Read and Record MIC Value D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound, as a farnesyltransferase inhibitor, presents a plausible scaffold for the development of novel antimicrobial agents. However, the current body of scientific literature lacks specific data on its antimicrobial spectrum against a broad panel of clinically important pathogens. The preliminary data from related andrastin compounds suggest potential activity, particularly against Gram-positive bacteria.

Future research should focus on:

  • Comprehensive MIC testing: Evaluating this compound against a diverse panel of bacteria and fungi, including drug-resistant strains.

  • Mechanism of action studies: Elucidating the precise downstream effects of farnesyltransferase inhibition in various microorganisms.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.

By systematically addressing these research gaps, the scientific community can fully validate the antimicrobial potential of this compound and determine its viability as a future therapeutic.

References

Andrastin C: A Comparative Analysis of its Bioactivities with Other Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid produced by various Penicillium species, has garnered significant interest within the scientific community for its potent biological activities. Meroterpenoids are a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. This unique structural feature contributes to their diverse pharmacological properties. This guide provides a comprehensive comparison of the bioactivities of this compound with other notable meroterpenoids, namely Mycophenolic acid, Citreoviridin, and Terretonin. The objective is to offer a clear, data-driven perspective to aid in research and drug development efforts.

Farnesyltransferase Inhibition: A Key Bioactivity of this compound

One of the most well-documented bioactivities of this compound is its ability to inhibit farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are key signaling molecules implicated in cancer development. By inhibiting FTase, this compound disrupts Ras-mediated signaling pathways, making it a promising candidate for anticancer research.

The inhibitory potential of this compound against farnesyltransferase has been quantified with an IC50 value of 13.3 µM .

Comparative Bioactivity Profile

To provide a broader context for the bioactivity of this compound, this section compares its performance with other well-characterized meroterpenoids across several key biological assays.

Data Summary
CompoundFarnesyltransferase Inhibition (IC50)Cytotoxicity (IC50)Immunosuppressive Activity (IC50)Antimicrobial Activity (MIC)
This compound 13.3 µMData Not AvailableData Not AvailableData Not Available
Mycophenolic Acid Data Not Available~1-10 µM (various cancer cell lines)0.84–0.95 μM (IMPDH2 inhibition)[1][2]Active against some bacteria and fungi
Citreoviridin Data Not AvailableToxic to various cell linesData Not AvailableActive against some bacteria
Terretonin Data Not Available0.6-7.4 µg/mL (PC-3 and SKOV3 cells)[3]Data Not Available8-32 µg/mL (against S. aureus and M. luteus)[4]

Note: Direct comparative studies of this compound's cytotoxicity, immunosuppressive, and antimicrobial activities are limited. The table above highlights the need for further research to fully characterize the bioactivity profile of this compound in these areas. Data for other andrastin-type meroterpenoids suggest potential in these activities. For instance, other andrastins have shown immunosuppressive activities with IC50 values ranging from 7.49 to 36.52 μM for T-cell proliferation[5] and antimicrobial activities with MIC values as low as 6.25 µg·mL-1 against certain bacteria[6].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Farnesyltransferase_Inhibition cluster_inhibition Inhibition Ras Inactive Ras FTase Farnesyltransferase Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Active Farnesylated Ras FTase->Farnesylated_Ras Catalyzes Andrastin_C This compound Andrastin_C->FTase Inhibits Membrane Cell Membrane Farnesylated_Ras->Membrane Localizes to Signaling Downstream Signaling (e.g., MAPK pathway) Membrane->Signaling Initiates Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add varying concentrations of meroterpenoid Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilizing agent Incubate3->Add_Solvent Measure_Absorbance Measure absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 Data Analysis

References

Side-by-side cytotoxicity assessment of Andrastin C and Andrastin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

Recent studies on new andrastin-type meroterpenoids isolated from marine-derived Penicillium species have provided valuable cytotoxicity data. The following table summarizes the cytotoxic activity (IC50 values) of a novel andrastin, Penimeroterpenoid A, against several human cancer cell lines. For comparison, other known andrastin analogs tested in the same study showed no detectable inhibitory effects at concentrations up to 100 μM[4].

CompoundCell LineCell TypeIC50 (μM)
Penimeroterpenoid A A549Human lung carcinoma82.61 ± 3.71[4]
HCT116Human colon cancer78.63 ± 2.85[4]
SW480Human colon cancer95.54 ± 1.46[4]
Other Andrastin Analogs A549, HCT116, SW480, T24, HeLa, MCF-7Various> 100[4]
Cisplatin (Positive Control) A549Human lung carcinoma14.91 ± 0.28[4]
HCT116Human colon cancer20.22 ± 1.29[4]
SW480Human colon cancer27.71 ± 0.90[4]

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Andrastins exert their cytotoxic effects primarily by inhibiting farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, a family of small GTPases that play a central role in cell proliferation, differentiation, and survival. Farnesylation anchors Ras proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By inhibiting farnesyltransferase, andrastins prevent Ras localization and activation, thereby disrupting key oncogenic signaling cascades.

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras_inactive Inactive Ras-GDP Receptor Tyrosine Kinase->Ras_inactive Activates Ras_active Active Ras-GTP Ras_inactive->Ras_active GTP loading Farnesyltransferase Farnesyltransferase Ras_inactive->Farnesyltransferase Raf Raf Ras_active->Raf Farnesyltransferase->Ras_inactive Farnesylation Farnesyl Group Farnesyl Group Farnesyl Group->Farnesyltransferase MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Andrastin C/D This compound/D This compound/D->Farnesyltransferase Inhibits

Caption: Ras signaling pathway and the inhibitory action of Andrastins.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. Standard in vitro assays, such as the MTT and LDH assays, are commonly employed to quantify the cytotoxic effects of substances on cultured cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the andrastin compounds and a vehicle control. Include a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of this compound/D (Varying Concentrations) B->C D Incubation (e.g., 24-72h) C->D E MTT or LDH Assay D->E F Absorbance/Fluorescence Reading E->F G Calculation of Cell Viability / Cytotoxicity F->G H Determination of IC50 Values G->H

Caption: General workflow for in vitro cytotoxicity assessment.

References

A Comparative Analysis of the Anti-Allergic Potential of Andrastin C and Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative evaluation of the anti-allergic potential of the fungal metabolite Andrastin C against the well-established second-generation antihistamine, loratadine. While extensive experimental data is available for loratadine, detailing its mechanism of action and clinical efficacy, research on the specific anti-allergic properties of this compound is currently limited. This document synthesizes the available quantitative data for loratadine and explores the potential of this compound based on the known biological activities of related andrastin-type meroterpenoids. This guide aims to provide a framework for future research and development of novel anti-allergic agents.

Note: Direct comparative studies on the anti-allergic effects of this compound and loratadine are not available in the current scientific literature. The evaluation of this compound is based on the activities of structurally similar compounds.

Loratadine: A Profile of a Potent Anti-Allergic Agent

Loratadine is a widely used second-generation H1 receptor antagonist known for its efficacy in treating allergic rhinitis and urticaria.[1] Its primary mechanism of action involves the selective inhibition of peripheral H1 histamine receptors, thereby preventing the downstream effects of histamine, a key mediator of allergic reactions.[1] Beyond its antihistaminic activity, loratadine has been shown to possess anti-inflammatory properties, including the inhibition of mast cell degranulation and the release of pro-inflammatory mediators.[1][2]

Quantitative Data on the Anti-Allergic Effects of Loratadine

The following tables summarize key quantitative data from various in vitro and in vivo studies on loratadine.

Table 1: Inhibition of Histamine Release by Loratadine

Cell/System TypeStimulusLoratadine Concentration% Inhibition / IC50Reference
Human Basophilsanti-IgE30 µMIC50[2]
Human BasophilsFMLP29 µMIC50[2]
Human BasophilsCa2+ ionophore A2318724 µMIC50[2]
Human BasophilsDer p 1 antigen or anti-FcεRI3 x 10⁻⁶ - 10⁻⁴ M5-40%[3]
Human Lung Mast Cellsanti-FcεRI3 x 10⁻⁶ - 10⁻⁴ M10-40%[3]
Rat Basophilic Leukemia (RBL-2H3) cellsDNP-BSA> 7 µMDose-dependent inhibition[4]
Nasal Lavage (Allergic Rhinitis Patients)Allergen Challenge10 mg dailySignificant reduction (from 9.6 ng/ml to 6.4 ng/ml)[5][6]

Table 2: Effect of Loratadine on Pro-inflammatory Cytokines

Cell/System TypeCytokine(s)EffectReference
Murine MacrophagesiNOS, IL-1β, TNF-α, IL-6, COX-2Reduction[7]
Human T-cellsIL-5Inhibition of IL-4-induced expression[8]
Human T-cellsIFN-γPartial suppression of IL-12-induced expression[8]
Human Mast and Basophilic Cells (Desloratadine)IL-3, IL-6, TNF-α, GM-CSFReduction[9]

This compound: A Potential Anti-Allergic Candidate

This compound is a member of the andrastin-type meroterpenoids, a class of natural products isolated from Penicillium species.[10] While direct studies on the anti-allergic activity of this compound are lacking, several related compounds from this class have demonstrated significant immunosuppressive and anti-inflammatory activities.[11][12]

For instance, peniandrastins A-H, also isolated from a Penicillium species, have been shown to inhibit T-cell and B-cell proliferation with IC50 values in the micromolar range.[11] Specifically, various peniandrastins inhibited concanavalin A-induced T cell proliferation with IC50 values ranging from 7.49 to 36.52 μM and lipopolysaccharide-induced B cell proliferation with IC50 values from 6.73 to 26.27 μM.[11] Another study on secondary metabolites from Penicillium sp. NX-S-6 identified compounds that potently inhibited the production of nitric oxide and interleukin-6 in macrophages.[12] These findings suggest that compounds with the andrastin scaffold can modulate immune responses, a key aspect of allergic reactions.

The anti-inflammatory properties of this class of compounds hint at a potential mechanism for anti-allergic action, possibly through the inhibition of inflammatory signaling pathways and cytokine production. However, without specific experimental data on this compound's effect on mast cell degranulation, histamine release, or its interaction with histamine receptors, a direct comparison to loratadine remains speculative.

Experimental Protocols

To facilitate further research into the anti-allergic potential of novel compounds like this compound, detailed methodologies for key in vitro assays are provided below.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay is a common method to quantify mast cell degranulation, as β-hexosaminidase is a marker enzyme stored in mast cell granules and released upon activation.

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are frequently used as a model for mast cells.[13][14]

  • Sensitization: RBL-2H3 cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., loratadine) for a specified period (e.g., 1 hour) at 37°C.

  • Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA) and incubating for a defined time (e.g., 30 minutes) at 37°C.

  • Quantification:

    • The supernatant is collected to measure the released β-hexosaminidase.

    • The remaining cells are lysed to determine the total cellular β-hexosaminidase.

    • The enzyme activity is measured by incubating the supernatant and cell lysate with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product at a specific wavelength.

  • Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + cell lysate). The inhibitory effect of the test compound is then determined relative to the control (stimulated cells without the compound).

Histamine Release Assay

This assay directly measures the amount of histamine released from activated mast cells or basophils.

  • Cell Source: Human basophils isolated from peripheral blood or RBL-2H3 cells can be used.[2]

  • Treatment and Stimulation: Similar to the β-hexosaminidase assay, cells are pre-treated with the test compound before being stimulated with an appropriate secretagogue (e.g., anti-IgE, compound 48/80, or a calcium ionophore).

  • Histamine Quantification: The histamine content in the supernatant is measured using methods such as:

    • Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay that provides high sensitivity and specificity.

    • Fluorometric assay: This method involves the condensation of histamine with o-phthalaldehyde to form a fluorescent product.

  • Calculation: The percentage of histamine release and the inhibitory effect of the test compound are calculated similarly to the β-hexosaminidase assay.

Cytokine Expression Analysis

This protocol assesses the effect of a compound on the production and secretion of pro-inflammatory cytokines involved in the allergic response.

  • Cell Culture and Treatment: Mast cells, basophils, or other relevant immune cells (e.g., T-cells, macrophages) are cultured and treated with the test compound before or during stimulation.[7][8]

  • Cytokine Measurement:

    • ELISA: The concentration of secreted cytokines (e.g., IL-4, IL-5, IL-6, TNF-α) in the cell culture supernatant is quantified using specific ELISA kits.

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of cytokine genes in the cells are measured by quantifying their mRNA levels.

  • Analysis: The effect of the test compound on cytokine production or gene expression is compared to that of the stimulated control group.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the complex processes involved in the allergic response and the experimental approach to evaluating anti-allergic compounds, the following diagrams are provided.

IgE-Mediated Mast Cell Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_influx->Degranulation Cytokine_Gene Cytokine Gene Transcription MAPK->Cytokine_Gene NFkB->Cytokine_Gene Cytokine_Synthesis Cytokine Synthesis (IL-4, IL-5, TNF-α) Cytokine_Gene->Cytokine_Synthesis

Caption: IgE-Mediated Mast Cell Activation Pathway.

Experimental Workflow for Anti-Allergic Compound Evaluation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Models (Optional) A Mast Cell Culture (e.g., RBL-2H3) B Treatment with Test Compound A->B C Stimulation (e.g., Antigen, C48/80) B->C D Mast Cell Degranulation Assay (β-Hexosaminidase Release) C->D E Histamine Release Assay (ELISA or Fluorometric) C->E F Cytokine Expression Analysis (ELISA or qRT-PCR) C->F G Determine IC50 Values D->G E->G H Compare with Positive Control (e.g., Loratadine) F->H G->H I Passive Cutaneous Anaphylaxis (PCA) H->I J Allergic Rhinitis Model H->J

Caption: Workflow for Evaluating Anti-Allergic Compounds.

Loratadine's Dual Anti-Allergic Mechanism cluster_loratadine Loratadine cluster_mechanisms Mechanisms of Action cluster_effects Physiological Effects cluster_outcome Therapeutic Outcome L Loratadine M1 H1 Receptor Antagonism L->M1 M2 Inhibition of Mast Cell Degranulation L->M2 E1 Blocks Histamine Effects (e.g., vasodilation, itching) M1->E1 E2 Reduces Release of Histamine & Pro-inflammatory Mediators M2->E2 O Alleviation of Allergic Symptoms E1->O E2->O

Caption: Loratadine's Dual Anti-Allergic Mechanism.

Conclusion and Future Directions

Loratadine is a well-characterized anti-allergic drug with a dual mechanism of action that includes both H1 receptor antagonism and the inhibition of mast cell degranulation. The quantitative data presented in this guide underscore its effectiveness in mitigating the allergic response.

This compound, as a member of the andrastin-type meroterpenoids, represents a potential, yet unproven, candidate for anti-allergic drug development. The known immunosuppressive and anti-inflammatory activities of related compounds provide a rationale for further investigation.

To ascertain the anti-allergic potential of this compound, future research should focus on:

  • In vitro screening: Utilizing the experimental protocols outlined in this guide to determine this compound's effects on mast cell degranulation, histamine release, and cytokine production.

  • Mechanism of action studies: Investigating whether this compound interacts with histamine receptors or other key signaling molecules in the allergic cascade.

  • In vivo studies: If promising in vitro activity is observed, evaluating its efficacy in animal models of allergic diseases.

A direct, data-driven comparison with established drugs like loratadine will be crucial in determining the therapeutic potential of this compound and other novel compounds in the field of allergy and immunology.

References

Safety Operating Guide

Navigating the Safe Disposal of Andrastin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Andrastin C Disposal

Given the biological activity of this compound, it must be handled as a hazardous compound. The primary principle is to prevent its release into the environment and to minimize exposure to laboratory personnel. All waste materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste. The recommended final disposal method is high-temperature incineration by a licensed hazardous waste management facility.

Quantitative Data for Cytotoxic Waste Handling

While no specific quantitative disposal data for this compound exists, the following table summarizes general guidelines for handling cytotoxic and hazardous waste, which should be applied to this compound.

ParameterGuidelineSource
Small Spill Threshold < 5 mL or < 5 g[1]
Large Spill Threshold > 5 mL or > 5 g[1]
Waste Container Requirement Leak-proof, puncture-resistant, with secure lids[1][2][3]
Recommended Bag Thickness for Solid Waste Minimum 2 mm for polypropylene bags
Sewer Disposal Not recommended for cytotoxic/hazardous compounds[4][5][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe management of this compound waste from the point of generation to its final collection for disposal.

Step 1: Waste Segregation and Collection
  • Designated Waste Containers : At the point of waste generation, use dedicated, clearly labeled, and leak-proof containers for all this compound waste. These containers should be made of a chemically resistant material compatible with any solvents used. It is best practice to use containers with purple or red lids to signify cytotoxic waste.[7][8]

  • Solid Waste : All solid materials that have come into contact with this compound must be collected as hazardous waste. This includes:

    • Contaminated PPE (gloves, disposable lab coats, shoe covers).

    • Weighing papers, pipette tips, and other disposable labware.

    • Contaminated absorbent materials used for cleaning spills.

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant waste container.

    • Do not mix this compound waste with other chemical waste streams unless confirmed to be compatible. Halogenated and non-halogenated solvent wastes should generally be collected separately.[9]

    • The first rinse of any container that held this compound must be collected as hazardous waste.[10]

  • Sharps Waste : All sharps contaminated with this compound, such as needles, syringes, glass Pasteur pipettes, and broken glassware, must be placed in a designated, puncture-resistant sharps container with a purple or red lid.[2][8][11]

Step 2: Labeling and Storage
  • Clear Labeling : All this compound waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and the full chemical name "this compound". The label should also include the primary hazard(s) (e.g., "Toxic") and the date the waste was first added to the container.

  • Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Ensure that all waste containers are kept closed except when adding waste.[3][6] Secondary containment should be used for liquid waste containers to prevent spills.

Step 3: Disposal of Empty Containers
  • Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent before being considered non-hazardous.[6][10]

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[10]

  • Container Disposal : After triple rinsing and ensuring all chemical residue is removed, deface or remove the original label, and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plastic.

Step 4: Final Disposal
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the this compound waste.

  • High-Temperature Incineration : The preferred and most effective method for the final disposal of cytotoxic compounds like this compound is high-temperature incineration.[2][12] This process ensures the complete destruction of the active compound.

Experimental Workflow and Signaling Pathway Diagrams

To provide further context for researchers working with farnesyltransferase inhibitors like this compound, the following diagrams illustrate a general experimental workflow for handling such compounds and a simplified representation of the Ras signaling pathway they inhibit.

Andrastin_C_Disposal_Workflow cluster_generation Point of Generation cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Usage (Experimentation) B Solid Waste (PPE, Labware) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Glassware) A->D E Labeled Cytotoxic Solid Waste Container B->E F Labeled Cytotoxic Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H Secure Satellite Accumulation Area E->H F->H G->H I EHS/Licensed Contractor Pickup H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe segregation and disposal of this compound waste.

Ras_Signaling_Pathway cluster_membrane Cell Membrane Ras_inactive Inactive Ras-GDP FT Farnesyltransferase Ras_inactive->FT Ras_active Active Ras-GTP (Membrane-Associated) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream FT->Ras_active Farnesylation Andrastin_C This compound Andrastin_C->FT Inhibits Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FT SOS SOS (GEF) SOS->Ras_inactive Activates Growth_Factor Growth Factor Signal Growth_Factor->SOS Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Ras signaling pathway and the inhibitory action of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Andrastin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds like Andrastin C. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a meroterpenoid and a farnesyltransferase inhibitor necessitates treating it as a potentially hazardous substance.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on established protocols for handling cytotoxic and other potent bioactive compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE, drawing on guidelines for handling cytotoxic agents.[2][3][4]

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Prevents dermal absorption of the compound. The outer glove should be changed immediately upon contamination.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.Protects eyes from splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved N95 or higher respirator is required when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Procedural Guidance for Safe Handling

Adherence to strict procedural protocols is critical to minimize exposure risk. The following steps outline the safe handling of this compound from preparation to disposal.

Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Donning PPE: Before entering the designated handling area, don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator.

  • Weighing and Reconstitution: When handling the solid form of this compound, use a containment balance enclosure. If reconstituting, do so carefully to avoid splashing.

  • Labeling: Clearly label all containers with the compound name and appropriate hazard warnings.

Disposal Plan:

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Segregate all this compound waste from general laboratory waste. This includes used PPE, contaminated labware (e.g., pipette tips, vials), and any unused compound.[5]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or hazardous chemical waste.[5]

  • PPE Disposal: After completing work, doff PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, and inner gloves. Dispose of all PPE as hazardous waste.

  • Final Disposal: Hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, ensuring a systematic approach to minimizing exposure.

Figure 1. Experimental Workflow for Safe Handling of this compound A Preparation: Don appropriate PPE B Handling: Work in a designated containment area (e.g., fume hood) A->B C Experimentation: Conduct research protocols B->C D Decontamination: Clean work surfaces and equipment C->D E Waste Segregation: Separate all contaminated materials C->E D->E F Disposal: Place in labeled hazardous waste containers E->F G Doffing PPE: Remove PPE in the correct order F->G H Final Disposal: Arrange for hazardous waste pickup G->H

Figure 1. Workflow for handling this compound.

By implementing these rigorous safety protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing scientific discovery. This proactive approach to laboratory safety and chemical handling provides value beyond the product itself, fostering a deep sense of trust among researchers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.